Product packaging for Sodium itaconate(Cat. No.:CAS No. 5363-69-9)

Sodium itaconate

Cat. No.: B3053419
CAS No.: 5363-69-9
M. Wt: 174.06 g/mol
InChI Key: IZZSMHVWMGGQGU-UHFFFAOYSA-L
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Description

Sodium itaconate is the sodium salt of itaconic acid, a prominent metabolite derived from the tricarboxylic acid (TCA) cycle in activated immune cells. It serves as a critical tool for researchers studying immunometabolism, particularly the interplay between metabolic shifts and immune responses in macrophages. As an immunomodulator, this compound exhibits potent anti-inflammatory effects . Its mechanisms of action are multifaceted. It functions as a succinate dehydrogenase (SDH) inhibitor , which helps to mitigate the pro-inflammatory responses driven by succinate accumulation . Furthermore, itaconate can activate the Nrf2 pathway , a key regulator of the antioxidant response, thereby protecting cells from excessive inflammation and oxidative stress . Its electrophilic nature allows it to modify cysteine residues on target proteins, such as KEAP1, through a Michael addition reaction, influencing various inflammatory signaling pathways . Beyond its immunomodulatory roles, this compound possesses antibacterial properties . Itaconate has been shown to inhibit the growth of intracellular pathogens like Mycobacterium tuberculosis by targeting multiple enzymes in the bacterium's central carbon metabolism, including isocitrate lyase (ICL) . This makes it a compound of interest in host-directed therapy research for infectious diseases. Presented as a white solid with a molecular formula of C5H4Na2O4 and a molecular weight of 174.06 g/mol , this compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4Na2O4 B3053419 Sodium itaconate CAS No. 5363-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-methylidenebutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZSMHVWMGGQGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Na2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97-65-4 (Parent)
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
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DSSTOX Substance ID

DTXSID5063817
Record name Disodium methylenesuccinate
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Molecular Weight

174.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-69-9
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 2-methylene-, sodium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium methylenesuccinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium methylenesuccinate
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Foundational & Exploratory

Synthesis of Sodium Itaconate from Itaconic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of sodium itaconate, a salt of the immunomodulatory metabolite itaconic acid. The document details the chemical principles and provides hypothetical, yet plausible, experimental protocols for the synthesis of dithis compound via the neutralization of itaconic acid. Methodologies utilizing both sodium hydroxide and sodium bicarbonate are presented, catering to different laboratory requirements. This guide is intended to serve as a practical resource for researchers in chemistry, immunology, and drug development who require a straightforward and efficient means of preparing this key compound for experimental use.

Introduction

Itaconic acid is a dicarboxylic acid that has garnered significant interest in the scientific community for its diverse biological activities. At physiological pH, itaconic acid exists predominantly as the dianion, itaconate.[1] This metabolite plays a crucial role in regulating immune responses and cellular metabolism. The synthesis of its sodium salt, this compound, provides a stable, water-soluble form that is ideal for use in in-vitro and in-vivo experimental models. This guide outlines the chemical synthesis of this compound from itaconic acid through a direct acid-base neutralization reaction.

Chemical Principles

The synthesis of this compound from itaconic acid is a classic acid-base neutralization reaction. Itaconic acid (C₅H₆O₄) is a dicarboxylic acid with two acidic protons, characterized by pKa values of approximately 3.85 and 5.55.[2] The reaction with a strong base, such as sodium hydroxide (NaOH), or a weaker base, like sodium bicarbonate (NaHCO₃), results in the formation of the corresponding sodium salt and water (and carbon dioxide in the case of bicarbonate).

The overall reaction to form dithis compound is as follows:

C₅H₆O₄ + 2 NaOH → C₅H₄Na₂O₄ + 2 H₂O

C₅H₆O₄ + 2 NaHCO₃ → C₅H₄Na₂O₄ + 2 H₂O + 2 CO₂

Experimental Protocols

The following protocols are provided as a practical guide for the synthesis of dithis compound. While based on established chemical principles and modeled after the synthesis of similar dicarboxylate salts, they are presented as hypothetical procedures due to the lack of a specific, detailed protocol in the cited literature.

Synthesis of Dithis compound using Sodium Hydroxide

This protocol describes the synthesis of dithis compound via the neutralization of itaconic acid with sodium hydroxide.

Materials:

  • Itaconic acid (C₅H₆O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware (beakers, flasks, magnetic stirrer, etc.)

  • pH meter or pH indicator strips

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution of Itaconic Acid: In a round-bottom flask, dissolve a known quantity of itaconic acid in a minimal amount of deionized water with stirring.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized aqueous solution of sodium hydroxide.

  • Neutralization: Slowly add the sodium hydroxide solution to the itaconic acid solution while continuously monitoring the pH. The addition should be dropwise as the pH approaches 7. Continue the addition until a stable pH of 7.0-7.5 is achieved.

  • Solvent Removal: Remove the water from the resulting solution using a rotary evaporator to obtain a solid residue.

  • Purification:

    • Wash the solid residue with a small amount of cold ethanol to remove any unreacted itaconic acid.

    • Recrystallize the crude this compound from a minimal amount of hot water by cooling the solution slowly to room temperature and then in an ice bath to induce precipitation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Synthesis of Dithis compound using Sodium Bicarbonate

This protocol offers an alternative synthesis route using the milder base, sodium bicarbonate.

Materials:

  • Itaconic acid (C₅H₆O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution of Itaconic Acid: Dissolve a known quantity of itaconic acid in deionized water in a beaker or flask with magnetic stirring.

  • Neutralization: Slowly and carefully add solid sodium bicarbonate in small portions to the itaconic acid solution. Effervescence (release of CO₂) will occur. Continue adding sodium bicarbonate until the effervescence ceases, indicating the completion of the neutralization reaction.

  • Solvent Removal: Transfer the solution to a round-bottom flask and remove the water using a rotary evaporator to yield the crude solid product.

  • Purification: Follow the same purification procedure as described in section 3.1 (washing with cold ethanol and recrystallization from hot water).

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven to a constant weight.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of dithis compound.

Table 1: Reactant Properties

CompoundMolar Mass ( g/mol )pKa1pKa2
Itaconic Acid130.103.855.55
Sodium Hydroxide40.00--
Sodium Bicarbonate84.01--

Table 2: Theoretical Stoichiometry and Yield for the Synthesis of 10g of Dithis compound

Starting MaterialMolar Mass ( g/mol )Required Mass (g)Moles
Itaconic Acid130.107.470.0574
Sodium Hydroxide40.004.600.115
Sodium Bicarbonate84.019.650.115
Product
Dithis compound174.0610.00 (Theoretical)0.0574

Note: The yield is theoretical. Actual yields will vary depending on experimental conditions and purification efficiency.

Visualizations

Chemical Reaction Pathway

Synthesis_of_Disodium_Itaconate Synthesis of Dithis compound from Itaconic Acid cluster_0 Reactants cluster_1 Products ItaconicAcid Itaconic Acid (C₅H₆O₄) DisodiumItaconate Dithis compound (C₅H₄Na₂O₄) ItaconicAcid->DisodiumItaconate + 2 NaOH ItaconicAcid->DisodiumItaconate + 2 NaHCO₃ Water Water (2 H₂O) ItaconicAcid->Water + 2 NaOH ItaconicAcid->Water NaOH Sodium Hydroxide (2 NaOH) NaOH->DisodiumItaconate NaOH->Water NaHCO3 Sodium Bicarbonate (2 NaHCO₃) NaHCO3->DisodiumItaconate NaHCO3->Water CO2 Carbon Dioxide (2 CO₂) NaHCO3->CO2

Caption: Chemical pathways for the synthesis of dithis compound.

Experimental Workflow

Experimental_Workflow General Experimental Workflow for this compound Synthesis Start Start Dissolve_IA Dissolve Itaconic Acid in Water Start->Dissolve_IA Neutralize Neutralize with Sodium Base Dissolve_IA->Neutralize Remove_Solvent Remove Water (Rotary Evaporation) Neutralize->Remove_Solvent Purify Purify by Washing and Recrystallization Remove_Solvent->Purify Isolate Isolate Crystals (Vacuum Filtration) Purify->Isolate Dry Dry Product (Vacuum Oven) Isolate->Dry End End Dry->End

Caption: Generalized workflow for this compound synthesis.

References

A Technical Guide to the Solubility of Sodium Itaconate and its Progenitor, Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of sodium itaconate. Due to a notable absence of publicly available quantitative solubility data for this compound, this document focuses on providing detailed solubility information for its parent compound, itaconic acid, as a critical reference point. Furthermore, it outlines a robust experimental protocol for determining the solubility of this compound in various solvents, empowering researchers to generate data specific to their needs.

Introduction to this compound and its Solubility

This compound, the salt of itaconic acid, is a dicarboxylic acid with growing importance in the chemical and pharmaceutical industries. Its utility as a building block for polymers, resins, and in drug delivery systems is intrinsically linked to its solubility in various solvent systems. Understanding the solubility of this compound is paramount for process design, formulation development, and predicting its behavior in different chemical environments. While qualitative descriptions indicate that this compound is readily soluble in water, precise quantitative data across a range of solvents and temperatures is not widely reported in scientific literature. This guide aims to bridge this knowledge gap by providing extensive data on itaconic acid and a methodology for determining the solubility of its sodium salt.

Solubility of Itaconic Acid

The solubility of itaconic acid has been experimentally determined in a variety of solvents. The data reveals that its solubility is significantly influenced by both the solvent's polarity and the temperature. Generally, the solubility of itaconic acid increases with temperature. It is highly soluble in polar protic solvents like water and alcohols, and moderately soluble in other polar organic solvents.

Table 1: Quantitative Solubility of Itaconic Acid in Various Solvents

SolventTemperature (°C)Solubility (g / 100 g of solvent)
Water208.01[1]
3010.04[2]
Methanol1028.5
2034.2
3040.5
4047.8
5055.6
Ethanol1018.5
2022.8
3027.5
4032.8
5038.5
1-Propanol1014.2
2017.8
3021.9
4026.5
5031.5
2-Propanol1020.1
2024.8
3030.1
4035.9
5042.2
Acetone1012.8
2015.9
3019.5
4023.6
5028.1
Ethyl Acetate104.5
206.1
308.0
4010.2
5012.8
Acetonitrile103.2
204.5
306.1
408.1
5010.4

Note: The data presented in this table is for itaconic acid and has been compiled from various sources. The solubility of this compound is expected to be significantly higher in polar solvents like water.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, based on the analytical stirred-flask method, which is a widely accepted technique for solid-liquid equilibrium studies.[1][3]

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected Solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer and temperature controller

  • Analytical balance (±0.0001 g)

  • Thermostatic bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or another suitable analytical technique for quantification.

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass of the chosen solvent in the jacketed glass vessel.

    • Set the desired temperature using the thermostatic bath.

    • Stir the mixture vigorously for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.

    • Immediately filter the sample using a syringe filter into a pre-weighed volumetric flask.

  • Quantification of Solute:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method (or other quantitative techniques) to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility (S) is calculated as the mass of dissolved this compound per 100 g of solvent using the following formula: S = (mass of this compound in filtrate / mass of solvent in filtrate) * 100

3.3. Data Validation

  • Repeat the experiment at each temperature at least three times to ensure the reproducibility of the results.

  • The solid phase at equilibrium should be analyzed (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the chemical relationship between itaconic acid and this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation start Add excess this compound to a known mass of solvent stir Stir at constant temperature until equilibrium is reached start->stir settle Stop stirring and allow solids to settle stir->settle sample Withdraw and filter supernatant settle->sample weigh Weigh the filtered sample sample->weigh analyze Analyze concentration via HPLC weigh->analyze calculate Calculate solubility (g/100g solvent) analyze->calculate logical_relationship itaconic_acid Itaconic Acid (C5H6O4) sodium_itaconate This compound (C5H4Na2O4) itaconic_acid->sodium_itaconate Neutralization Reaction sodium_hydroxide Sodium Hydroxide (NaOH) sodium_hydroxide->sodium_itaconate water Water (H2O) sodium_itaconate->water Dissolution

References

Sodium Itaconate vs. Itaconic Acid: A Technical Guide to Their Fundamental Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Itaconic acid and its conjugate base, itaconate, have emerged as critical regulators of immunometabolism, displaying significant anti-inflammatory and antioxidant properties. While often used interchangeably in scientific literature, the distinction between itaconic acid and its salt form, sodium itaconate, is crucial for experimental design, data interpretation, and therapeutic development. This technical guide provides an in-depth analysis of their core chemical, physical, and biological differences.

Chemical and Physical Properties: The Foundation of Functional Divergence

The primary difference lies in their chemical form. Itaconic acid (C₅H₆O₄) is a dicarboxylic acid, while this compound (C₅H₄Na₂O₄) is its dibasic salt. This distinction fundamentally alters their physical properties, influencing their application in experimental settings.

Itaconic acid possesses two pKa values, 3.84 and 5.55.[1][2] This means that at physiological pH (~7.4), the molecule exists predominantly as the doubly deprotonated itaconate anion.[3] Therefore, when researchers use either itaconic acid or this compound in buffered cell culture media, the biologically active species is overwhelmingly the itaconate anion. However, the choice of compound can be critical for solubility and pH stability of stock solutions. This compound is generally more soluble in aqueous solutions at neutral pH compared to its acidic counterpart.

PropertyItaconic AcidThis compoundSignificance for Researchers
Chemical Formula C₅H₆O₄C₅H₄Na₂O₄---
Molecular Weight 130.10 g/mol [2]174.06 g/mol Affects molar concentration calculations for preparing solutions.
Physical State White crystalline solid[3][4][5]SolidBoth are typically handled as solids in the lab.
pKa Values pKa₁ = 3.84, pKa₂ = 5.55[1][2]Not applicableDictates that at physiological pH, the itaconate anion is the dominant species.
Solubility in Water 80-83 g/L at 20°C[1]Higher than itaconic acidThis compound is preferred for preparing high-concentration aqueous stock solutions.
Solubility in Organic Solvents Soluble in ethanol, acetone, methanol[3][6]Generally lowerItaconic acid may be more suitable for non-aqueous solvent systems.

Core Mechanisms of Action: Two Molecules, Two Distinct Pathways

While both forms deliver the itaconate anion in physiological systems, the scientific literature delineates two primary, distinct mechanisms of action that are often attributed specifically to the acid and its activated form (itaconyl-CoA) versus the itaconate anion itself.

A. Itaconic Acid and Itaconyl-CoA: Metabolic Inhibition

Once inside the cell, itaconate can be converted to itaconyl-CoA.[7][8] This activated form is a potent inhibitor of key metabolic enzymes.

  • Succinate Dehydrogenase (SDH) Inhibition: Itaconic acid is a competitive inhibitor of SDH (Mitochondrial Complex II), a crucial enzyme in the tricarboxylic acid (TCA) cycle.[8][9][10][11] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal that stabilizes Hypoxia-Inducible Factor-1α (HIF-1α).[10][12]

  • Methylmalonyl-CoA Mutase (MUT) Inhibition: Itaconyl-CoA inhibits the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[8][13] This disrupts the metabolism of branched-chain amino acids and odd-chain fatty acids.[8]

  • Bacteriostatic Effects: By inhibiting isocitrate lyase, an essential enzyme in the glyoxylate shunt of some bacteria like Salmonella and Mycobacterium tuberculosis, itaconate exerts direct antimicrobial effects.[7][14]

Itaconic_Acid_Metabolic_Inhibition Itaconic Acid's Metabolic Inhibition Pathways Citrate Citrate Aconitase Aconitase Citrate->Aconitase cis_Aconitate cis-Aconitate Aconitase->cis_Aconitate ACOD1 ACOD1 (IRG1) cis_Aconitate->ACOD1 SDH Succinate Dehydrogenase (Complex II) Itaconic_Acid Itaconic Acid ACOD1->Itaconic_Acid Itaconyl_CoA Itaconyl-CoA Itaconic_Acid->Itaconyl_CoA CoA activation Itaconic_Acid->SDH Competitive Inhibition MUT Methylmalonyl-CoA Mutase (MUT) Itaconyl_CoA->MUT Inhibition Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH

Itaconic Acid's primary metabolic targets.

B. Itaconate Anion: Electrophilic Signaling

As an α,β-unsaturated carboxylic acid, itaconate is an electrophile that can directly modify proteins by alkylating cysteine residues via a Michael addition reaction.[15][16][17][18] This post-translational modification, termed "itaconation," is central to its anti-inflammatory signaling functions.

  • Nrf2 Activation: Itaconate alkylates specific cysteine residues (C151, C257, C288, etc.) on KEAP1, the negative regulator of the transcription factor Nrf2.[15][16][19][20] This disrupts the KEAP1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and the transcription of potent antioxidant and anti-inflammatory genes.[15][17][21]

  • NLRP3 Inflammasome Inhibition: Itaconate can directly alkylate NLRP3 (on C548), preventing its interaction with NEK7 and thereby inhibiting inflammasome assembly and activation.[22][23] This blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[24]

  • Other Targets: Itaconate and its derivatives have been shown to alkylate and inhibit other key signaling proteins, including STING and JAK1, further broadening their immunomodulatory effects.[18][25]

Itaconate_Electrophilic_Signaling Itaconate's Electrophilic Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_nucleus cluster_nlrp3 NLRP3 Pathway Itaconate Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylation (Inhibition) NLRP3 NLRP3 Itaconate->NLRP3 Alkylation (Inhibition) Nrf2 Nrf2 KEAP1->Nrf2 binds & promotes degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Anti_Ox_Genes Antioxidant & Anti-inflammatory Genes ARE->Anti_Ox_Genes activates Inflammasome Inflammasome Assembly NLRP3->Inflammasome Nrf2_n Nrf2 Nrf2_n->ARE binds

Itaconate acts as an electrophile to inhibit key inflammatory proteins.

Experimental Protocols and Considerations

The choice between this compound and itaconic acid depends on the specific experimental goals. For most in vitro cell culture experiments investigating anti-inflammatory signaling, this compound is a suitable choice due to its solubility. However, to study effects related to pH or in non-biological systems, itaconic acid might be necessary. For enhancing cell permeability, esterified derivatives like 4-octyl itaconate (4-OI) or dimethyl itaconate (DMI) are widely used, though it's important to note their effects may not perfectly replicate those of endogenous itaconate.[26][27]

Protocol 1: In Vitro Macrophage Anti-Inflammatory Assay

This protocol provides a general framework to assess the anti-inflammatory effects of itaconate on macrophages.

  • Cell Culture:

    • Seed bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7) in 24-well plates at a density of 2.5 x 10⁵ cells/well.[28]

    • Allow cells to adhere overnight in complete DMEM (10% FBS, 1% Penicillin-Streptomycin).

  • Treatment:

    • Prepare a sterile, high-concentration stock solution of this compound in PBS or cell culture media.

    • Pre-treat macrophages with desired concentrations of this compound (e.g., 50-250 µM) for 2-4 hours.[28] A vehicle control (PBS) must be included.

  • Stimulation:

    • After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.[28]

  • Incubation and Sample Collection:

    • Incubate for a designated period (e.g., 6 hours for gene expression analysis or 24 hours for cytokine protein analysis).

    • Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis (ELISA).

    • Cell Lysate: Wash cells with cold PBS. Lyse the cells in an appropriate buffer (e.g., RIPA buffer for Western blot, or RLT buffer for RNA extraction).

  • Downstream Analysis:

    • Cytokine Quantification: Measure levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

    • Gene Expression: Extract RNA, perform reverse transcription to cDNA, and analyze the expression of target genes (e.g., Nos2, Il6, Hmox1, Nqo1) via qPCR.

    • Protein Analysis: Analyze protein levels and post-translational modifications (e.g., Nrf2 stabilization, Caspase-1 cleavage) via Western blot.

Experimental Workflow Visualization

Experimental_Workflow Workflow for Comparing Itaconate Effects Start Seed Macrophages (e.g., BMDMs) Pretreat Pre-treatment Start->Pretreat Vehicle Vehicle Control (PBS) Pretreat->Vehicle Itaconate This compound (e.g., 250 µM) Pretreat->Itaconate Stimulate Inflammatory Stimulation (e.g., LPS 100 ng/mL) Vehicle->Stimulate Itaconate->Stimulate Incubate Incubation (6-24 hours) Stimulate->Incubate Collect Sample Collection Incubate->Collect Supernatant Supernatant Collect->Supernatant Lysate Cell Lysate Collect->Lysate ELISA ELISA (IL-6, TNF-α) Supernatant->ELISA qPCR qPCR (Nos2, Hmox1) Lysate->qPCR WB Western Blot (Nrf2, Casp-1) Lysate->WB Analysis Downstream Analysis ELISA->Analysis qPCR->Analysis WB->Analysis

Typical workflow for in vitro macrophage studies.

Summary and Implications for Drug Development

  • This compound is the preferred reagent for in vitro studies focusing on the direct electrophilic and anti-inflammatory signaling of the itaconate anion (e.g., Nrf2 activation, NLRP3 inhibition).

  • Itaconic Acid and its CoA-derivative are central to the molecule's role as a metabolic regulator , primarily through the inhibition of SDH.

For drug development professionals, this dichotomy is critical. Therapeutic strategies might aim to either:

  • Deliver itaconate directly to tissues to leverage its electrophilic, anti-inflammatory signaling properties. This often involves developing cell-permeable prodrugs like 4-octyl itaconate.[15][29]

  • Modulate the activity of ACOD1/IRG1, the enzyme responsible for endogenous itaconate production, to control its metabolic effects locally during an immune response.

Understanding these fundamental differences is paramount for designing rigorous experiments, accurately interpreting results, and ultimately harnessing the therapeutic potential of this powerful immunometabolite.

References

"biological activity of sodium itaconate in mammalian cells"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Sodium Itaconate in Mammalian Cells

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged from a metabolic curiosity to a pivotal regulator of cellular metabolism and immunity.[1][2] In mammalian cells, particularly activated myeloid cells like macrophages, itaconate is produced in millimolar concentrations within the mitochondrial matrix.[3] This production is catalyzed by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1), which is highly induced by inflammatory stimuli such as lipopolysaccharide (LPS).[2][4][5] Initially recognized for its direct antimicrobial properties, recent research has unveiled its profound immunomodulatory functions, primarily characterized by potent anti-inflammatory and antioxidant effects.[1][2][6]

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the biological activity of itaconate in mammalian cells. It details the key signaling pathways it modulates, presents quantitative data on its effects, outlines relevant experimental protocols, and visualizes the core concepts for clarity. The information is tailored for researchers, scientists, and drug development professionals engaged in the fields of immunology, metabolism, and therapeutic innovation.

Core Mechanisms of Action

Itaconate exerts its biological effects through a multi-pronged approach, acting as a metabolic inhibitor, a signaling molecule via protein alkylation, and a transcriptional regulator. These interconnected mechanisms collectively contribute to its significant immunomodulatory capacity.

Inhibition of Succinate Dehydrogenase (SDH)

A primary and well-established mechanism of itaconate is the competitive inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[5][7][8] By acting as a structural mimic of succinate, itaconate directly blocks the enzyme's active site.[7] This inhibition leads to the accumulation of succinate, a key metabolic signal that can stabilize hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that drives the expression of pro-inflammatory genes like Interleukin-1β (IL-1β).[1][7][8] By blocking SDH, itaconate curtails this succinate-driven pro-inflammatory signal.[1][7] This action is a central aspect of the metabolic reprogramming that occurs in activated macrophages.[8] The inhibition of SDH by itaconate also leads to a decrease in mitochondrial respiration and subsequent reduction in the production of reactive oxygen species (ROS).[3][5]

Activation of the Nrf2 Antioxidant Response

Itaconate is an electrophilic molecule due to its α,β-unsaturated carboxylic acid structure.[9] This property allows it to directly modify proteins through the alkylation of cysteine residues.[10][11] A critical target of this activity is the Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[10][12] Itaconate alkylates specific cysteine residues on KEAP1 (including Cys151, Cys257, Cys273, Cys288, and Cys297), inducing a conformational change that disrupts the KEAP1-Nrf2 interaction and prevents Nrf2's ubiquitination and degradation.[10][11][13]

Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[12][14] This leads to the upregulation of a broad array of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HMOX1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which are crucial for mitigating oxidative stress and dampening inflammation.[5][14][15] The activation of Nrf2 is considered a cornerstone of itaconate's anti-inflammatory effects.[10][11]

Modulation of Pro-Inflammatory Signaling Pathways

Beyond SDH and Nrf2, itaconate influences several other key inflammatory pathways:

  • ATF3-IκBζ Axis: Itaconate and its cell-permeable derivatives, such as dimethyl itaconate (DI), have been shown to induce the expression of Activating Transcription Factor 3 (ATF3).[4][5] ATF3 is a transcriptional repressor that can inhibit the expression of IκBζ (encoded by the Nfkbiz gene).[4][5] IκBζ is a critical co-activator for a subset of NF-κB target genes, including the potent pro-inflammatory cytokine IL-6.[4][15] By upregulating ATF3, itaconate effectively suppresses IκBζ-dependent IL-6 production.[4][5][15]

  • JAK1-STAT6 Pathway: Itaconate can inhibit the alternative (M2) activation of macrophages, which is typically driven by cytokines like IL-4.[16] This is achieved by targeting and inhibiting the phosphorylation of Janus Kinase 1 (JAK1), a key upstream kinase in the IL-4 signaling cascade.[4][16] Inhibition of JAK1 prevents the subsequent phosphorylation and activation of the transcription factor STAT6, thereby blocking the expression of M2-associated genes.[14][16]

  • NLRP3 Inflammasome: Itaconate has been reported to suppress the activation of the NLRP3 inflammasome, a multi-protein complex responsible for the processing and secretion of IL-1β and IL-18.[2] This inhibition occurs at the level of inflammasome activation (signal 2), thereby reducing the release of these highly pro-inflammatory cytokines.[2][17]

  • Glycolysis: Through its cysteine alkylation activity, itaconate can directly modify and inhibit key glycolytic enzymes, including fructose-bisphosphate aldolase A (ALDOA) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[5][15][18] This can dampen the high glycolytic rate characteristic of pro-inflammatory M1 macrophages, further contributing to its anti-inflammatory profile.[18][19]

Regulation of the Type I Interferon Response

The relationship between itaconate and the type I interferon (IFN) pathway is complex. Type I IFNs can boost the expression of Irg1 and thus itaconate production.[13] Conversely, itaconate derivatives like 4-octyl itaconate (4-OI) can limit the type I IFN response, suggesting a negative feedback loop.[5][13] However, more recent studies have shown that unmodified itaconate can substantially increase IFN-β production following LPS stimulation.[17] This effect is linked to its primary mechanism of SDH inhibition, which leads to the release of mitochondrial RNA (mtRNA) that can be sensed by RIG-I-like receptors to drive type I IFN production.[20]

Data Presentation

The quantitative effects of itaconate and its derivatives have been documented across numerous studies. The following tables summarize key findings.

Table 1: Effect of Itaconate and Derivatives on Cytokine Production in Macrophages

Compound Cell Type Stimulus Concentration Effect on Cytokine Reference
Dimethyl Itaconate (DI) Mouse BMDM LPS 125 µM Inhibition of IL-6 [14]
Dimethyl Itaconate (DI) Mouse BMDM LPS 250 µM Inhibition of TNF-α [14]
4-Octyl Itaconate (4-OI) Mouse BMDM LPS 125 µM Inhibition of IL-1β [13]
Itaconate Mouse BMDM LPS + ATP 2.5-5 mM Inhibition of IL-1β [7]
Dimethyl Itaconate (DI) Human Keratinocytes IL-17 100-200 µM Inhibition of IκBζ-driven inflammation [5]

| Itaconate (ITA) / DI | Mice (in vivo) | LPS | 20 mg/mouse | Upregulation of IL-6 and IL-10 |[21][22] |

BMDM: Bone Marrow-Derived Macrophages; LPS: Lipopolysaccharide; DI: Dimethyl Itaconate; 4-OI: 4-Octyl Itaconate.

Table 2: Kinetic Parameters of Succinate Dehydrogenase (SDH) Inhibition

Inhibitor Enzyme Source Mode of Inhibition K_i (inhibition constant) Reference

| Itaconate | Murine mitochondria | Competitive | 0.22 mM |[7] |

Table 3: Effect of Itaconate Derivatives on Nrf2 Target Gene Expression

Compound Cell Type Concentration Target Gene Fold Induction Reference
4-Octyl Itaconate (4-OI) Mouse BMDM 125 µM Hmox1 Significant increase [5]
4-Octyl Itaconate (4-OI) Mouse BMDM 125 µM Nqo1 Significant increase [5]

| Dimethyl Itaconate (DI) | RAW264.7 | 250 µM | Nrf2-dependent genes | Potent activation |[14] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of itaconate's biological activity. The following protocols provide a foundation for key in vitro experiments.

Protocol 1: In Vitro Macrophage Stimulation with Itaconate Derivatives and LPS

This protocol outlines a general procedure for assessing the anti-inflammatory effects of cell-permeable itaconate derivatives like Dimethyl Itaconate (DI).

  • Materials:

    • Macrophage cell line (e.g., RAW264.7) or primary Bone Marrow-Derived Macrophages (BMDMs).

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Dimethyl Itaconate (DI) stock solution (e.g., 100 mM in DMSO).

    • Lipopolysaccharide (LPS) from E. coli.

    • Phosphate-Buffered Saline (PBS).

    • Tissue culture plates (24-well or 96-well).

    • Reagents for downstream analysis (ELISA kits, RNA extraction kits, qPCR reagents).

  • Procedure:

    • Cell Seeding: Seed macrophages into culture plates at a density of 2 x 10^5 cells/well (24-well plate) and allow them to adhere overnight.[23]

    • DI Pre-treatment: Remove the old medium and replace it with fresh medium containing the desired concentration of DI (e.g., 125 µM, 250 µM). Include a vehicle control (DMSO). Incubate for 2 hours.[23]

    • LPS Stimulation: Add LPS directly to the wells to a final concentration of 100 ng/mL.[23]

    • Incubation: Incubate the cells for a period appropriate for the desired analysis (e.g., 6 hours for gene expression analysis by qPCR, 24 hours for secreted cytokine analysis by ELISA).[23]

    • Sample Collection:

      • Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (e.g., TNF-α, IL-6) by ELISA.[23]

      • Cell Lysate: Wash the cells with ice-cold PBS and lyse them using an appropriate buffer for RNA extraction (for qPCR) or protein extraction (for Western blot).[23]

Protocol 2: Assessment of Nrf2 Pathway Activation

This protocol describes how to measure the activation of the Nrf2 pathway following treatment with an itaconate derivative.

  • Materials:

    • Cells treated as described in Protocol 1.

    • Nuclear and cytoplasmic extraction kit.

    • Antibodies for Western blot: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker).

    • Reagents for RNA extraction and qPCR.

    • Primers for Nrf2 target genes (Hmox1, Nqo1) and a housekeeping gene (Actb).

  • Procedure (Western Blot for Nuclear Translocation):

    • Treat cells with the itaconate derivative for a shorter period (e.g., 1-4 hours).

    • Harvest cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

    • Quantify protein concentration in both fractions.

    • Perform SDS-PAGE and Western blotting, probing for Nrf2 in both fractions.

    • Probe the same blots for Lamin B1 (to confirm nuclear fraction purity) and β-actin (to confirm cytoplasmic fraction purity). An increase in Nrf2 in the nuclear fraction indicates activation.

  • Procedure (qPCR for Target Gene Expression):

    • Treat cells as described in Protocol 1 (e.g., for 6 hours).

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Perform quantitative real-time PCR (qPCR) using primers for Hmox1, Nqo1, and a housekeeping gene.

    • Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[21] An increase in Hmox1 and Nqo1 mRNA levels indicates Nrf2 pathway activation.

Protocol 3: Measurement of Succinate Dehydrogenase (SDH) Activity

This protocol provides a method to measure the inhibitory effect of itaconate on SDH activity.

  • Materials:

    • Isolated mitochondria or cell lysates.

    • Assay buffer (e.g., potassium phosphate buffer with EDTA).

    • This compound solution, pH neutralized.

    • Substrate: Sodium Succinate.

    • Electron acceptor: DCPIP (2,6-dichlorophenolindophenol).

    • Coenzyme Q analog: Decylubiquinone.

    • Inhibitor of other complexes: Rotenone (Complex I inhibitor), KCN (Complex IV inhibitor).

    • Spectrophotometer.

  • Procedure:

    • Isolate mitochondria from untreated cells or tissues, or prepare whole-cell lysates.

    • In a spectrophotometer cuvette, add the assay buffer, rotenone, KCN, DCPIP, and decylubiquinone.

    • Add the mitochondrial preparation or cell lysate and incubate for a few minutes.

    • Add varying concentrations of this compound to different cuvettes. Include a no-itaconate control.

    • Initiate the reaction by adding sodium succinate.

    • Measure the decrease in absorbance of DCPIP at 600 nm over time. The rate of decrease is proportional to SDH activity.

    • Calculate the percentage of inhibition at each itaconate concentration relative to the control. Kinetic parameters like K_i can be determined using Dixon plots.[7]

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms of itaconate and a typical experimental workflow.

cluster_mito Mitochondrion cis_aconitate cis-Aconitate itaconate Itaconate cis_aconitate->itaconate ACOD1/IRG1 sdh Succinate Dehydrogenase (SDH) itaconate->sdh Inhibition succinate Succinate succinate->sdh fumarate Fumarate sdh->fumarate

Caption: Itaconate biosynthesis and inhibition of Succinate Dehydrogenase (SDH).

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus itaconate Itaconate keap1 KEAP1 itaconate->keap1 Alkylation nrf2 Nrf2 keap1->nrf2 Sequesters ub Ubiquitin Degradation keap1->ub nrf2->ub Basal State nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds genes Antioxidant Genes (e.g., HMOX1, NQO1) are->genes Activates Transcription

Caption: Activation of the Nrf2 signaling pathway by Itaconate.

itaconate Itaconate atf3 ATF3 Gene itaconate->atf3 Induces Transcription atf3_p ATF3 Protein atf3->atf3_p ikbz IκBζ Gene atf3_p->ikbz Represses Transcription il6 IL-6 Gene ikbz->il6 Co-activates Transcription

Caption: Itaconate-mediated inhibition of the pro-inflammatory IL-6 axis.

cluster_analysis Downstream Analysis start Seed Macrophages (e.g., BMDM) pretreat Pre-treat with Itaconate Derivative (or Vehicle) start->pretreat stim Stimulate with LPS pretreat->stim incubate Incubate (6-24h) stim->incubate elisa ELISA (Cytokines) incubate->elisa qpcr qPCR (Gene Expression) incubate->qpcr wb Western Blot (Protein Levels) incubate->wb

Caption: General experimental workflow for studying itaconate's effects.

References

The Immunomodulatory Landscape of Itaconate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Itaconate, a dicarboxylic acid derived from the Krebs cycle intermediate cis-aconitate, has emerged as a critical endogenous regulator of the innate immune response. Produced in high concentrations by activated macrophages and other myeloid cells, itaconate exerts potent anti-inflammatory and immunomodulatory effects through a multifaceted mechanism of action. This technical guide provides an in-depth exploration of the core pathways modulated by itaconate, including the inhibition of succinate dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway, suppression of the NLRP3 inflammasome, and modulation of glycolysis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers and drug development professionals with the foundational knowledge to investigate and harness the therapeutic potential of itaconate and its derivatives.

Core Mechanisms of Itaconate-Mediated Immunomodulation

Itaconate's immunomodulatory functions are primarily attributed to its ability to act as a signaling molecule and a post-translational modification agent. Its α,β-unsaturated carboxylic acid structure allows it to react with cysteine residues on proteins via Michael addition, a process termed "itaconation" or "2,3-dicarboxypropylation".[1] This covalent modification, along with competitive enzyme inhibition, underpins its diverse biological activities.

Inhibition of Succinate Dehydrogenase (SDH)

A key and early-discovered mechanism of itaconate's action is the competitive inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[2][3][4][5][6][7] This inhibition leads to the accumulation of succinate, a pro-inflammatory signal, and a subsequent reprogramming of macrophage metabolism.

Quantitative Data on SDH Inhibition:

CompoundCell Type/SystemIC50 / Effective ConcentrationObserved EffectReference(s)
ItaconateC2C12 myoblastsNot specified, but significant inhibition observedInhibition of SDH activity[1]
Itaconate DerivativesC2C12 myoblastsNot specified, but significant inhibition observedInhibition of SDH activity and accumulation of intracellular succinate[1]
ItaconateIsolated mitochondriaKi ≈ 0.3-0.5 mMCompetitive inhibition of SDH[6]
Dimethyl Itaconate (DI)LPS-activated macrophagesNot specified, but leads to succinate accumulationInhibition of SDH-mediated oxidation of succinate[2][3]

Experimental Protocol: Measurement of SDH Activity

This protocol is adapted from methodologies described in the literature for assessing the impact of itaconate on SDH activity in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysate

  • Itaconate or itaconate derivative solution

  • Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

  • Succinate solution (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • Spectrophotometer

Procedure:

  • Prepare isolated mitochondria or cell lysates from control and itaconate-treated cells.

  • In a 96-well plate, add the reaction buffer.

  • Add the mitochondrial or cell lysate preparation to the wells.

  • Add the itaconate solution at various concentrations to the respective wells. Include a vehicle control.

  • Add PMS and DCPIP to the wells.

  • Initiate the reaction by adding the succinate solution.

  • Immediately measure the change in absorbance at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the specific activity of SDH and determine the IC50 of itaconate.

Activation of the Nrf2 Antioxidant Pathway

Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10][11][12][13][14] Nrf2 is a master transcriptional regulator of the antioxidant response. Itaconate activates Nrf2 by alkylating specific cysteine residues on Keap1, the negative regulator of Nrf2, leading to Nrf2 stabilization, nuclear translocation, and the transcription of antioxidant and anti-inflammatory genes.[13]

Quantitative Data on Nrf2 Activation:

CompoundCell TypeConcentrationObserved EffectReference(s)
4-Octyl Itaconate (4-OI)Mouse Hepa1c1c7 cellsCD value of 2 µMMore potent Nrf2 activation than DMF (CD value of 6.5 µM)[13]
4-Octyl Itaconate (4-OI)Bone marrow-derived dendritic cells (BMDCs)320 µMInhibition of TLR-induced pro-IL-1β transcription in a Nrf2-dependent manner[11]
Dimethyl Itaconate (DMI)LPS-activated macrophages125-250 µMIncreased expression of Nrf2 target genes (e.g., Nqo1, Hmox1)[2][15]
Itaconate (endogenous)LPS-activated macrophagesMillimolar concentrationsRequired for LPS-induced Nrf2 activation[13]

Experimental Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol outlines a standard method to assess Nrf2 activation by observing its accumulation in the nucleus.

Materials:

  • Macrophage cell line (e.g., RAW264.7) or primary macrophages

  • Itaconate or its derivatives (4-OI, DMI)

  • LPS (for stimulation)

  • Nuclear and cytoplasmic extraction buffers

  • Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Culture macrophages and treat with itaconate/derivatives for the desired time, with or without LPS stimulation.

  • Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard laboratory protocols.

  • Determine the protein concentration of both fractions.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight.

  • Wash and incubate with appropriate HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the bands.

  • Quantify the band intensities to determine the relative amount of Nrf2 in the nuclear fraction.

Signaling Pathway Visualization:

Nrf2_Activation_by_Itaconate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate / Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate->Keap1_Nrf2 Alkylates Cysteine Residues Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Antioxidant_Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Antioxidant_Genes Activates Transcription

Caption: Itaconate activates the Nrf2 pathway by alkylating Keap1.

Inhibition of the NLRP3 Inflammasome

Itaconate and its derivatives have been shown to inhibit the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome, a key multiprotein complex involved in the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[16][17][18][19] This inhibition is specific to the NLRP3 inflammasome and does not affect other inflammasomes like AIM2 or NLRC4.[19] The proposed mechanism involves the direct alkylation of NLRP3, which prevents its interaction with NEK7, a crucial step for inflammasome assembly and activation.

Quantitative Data on NLRP3 Inflammasome Inhibition:

CompoundCell TypeConcentrationObserved EffectReference(s)
4-Octyl Itaconate (4-OI)Murine BMDMs, human MDMs125 µMInhibition of NLRP3 inflammasome activation induced by nigericin[17][18][20]
Dimethyl Itaconate (DMI)Murine BMDMs, human MDMs125 µMInhibition of NLRP3 inflammasome activation induced by nigericin[17][18][20]
Itaconate (endogenous)Irg1-/- BMDMsN/A (depleted)Increased IL-1β release upon NLRP3 activation[19]
4-Octyl Itaconate (4-OI)PBMCs from CAPS patientsNot specifiedInhibition of NLRP3-dependent IL-1β release[19]

Experimental Protocol: NLRP3 Inflammasome Activation Assay

This protocol is a standard method to assess the effect of itaconate on NLRP3 inflammasome activation in macrophages.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • LPS (for priming)

  • Nigericin or ATP (NLRP3 activators)

  • Itaconate or its derivatives

  • ELISA kits for IL-1β and IL-18

  • Reagents for Western blotting (antibodies against Caspase-1 p20, IL-1β p17)

Procedure:

  • Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.

  • Pre-treat the primed cells with various concentrations of itaconate or its derivatives for a specified time (e.g., 1 hour).

  • Activate the NLRP3 inflammasome by adding nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 30-60 minutes.

  • Collect the cell culture supernatants for cytokine measurement by ELISA.

  • Lyse the cells to prepare protein extracts for Western blot analysis of cleaved Caspase-1 and IL-1β.

Signaling Pathway Visualization:

NLRP3_Inhibition_by_Itaconate cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1b Pro-IL-1β Pro-IL-18 NFkB->pro_IL1b NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp K_efflux K+ Efflux IL1b Mature IL-1β / IL-18 pro_IL1b->IL1b Nigericin Nigericin / ATP Nigericin->K_efflux NLRP3_active NLRP3 K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome Interaction NEK7 NEK7 NEK7->Inflammasome Interaction ASC ASC pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Inflammasome->ASC Itaconate Itaconate Itaconate->NLRP3_active Alkylates NLRP3 Casp1->pro_IL1b Cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Itaconate inhibits NLRP3 inflammasome assembly.

Inhibition of Glycolysis

Activated macrophages undergo a metabolic shift towards aerobic glycolysis, a process essential for their pro-inflammatory functions. Itaconate and its derivatives can dampen this inflammatory response by inhibiting key glycolytic enzymes.[2][21][22][23][24] Proteomic studies have identified several glycolytic enzymes, including aldolase A (ALDOA), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and lactate dehydrogenase A (LDHA), as targets of itaconation.[2] This modification leads to a reduction in their enzymatic activity, thereby limiting glycolytic flux.

Quantitative Data on Glycolysis Inhibition:

CompoundCell TypeConcentrationObserved EffectReference(s)
ItaconateLPS-stimulated Raw264.7 cells1 mMReduced glucose consumption and lactate production[21]
ItaconateLPS-stimulated BMDMs1 mMReduced glucose consumption and lactate production[21]
4-Octyl Itaconate (4-OI)Activated macrophagesNot specifiedDecreased GAPDH enzyme activity[24]
ItaconateRAW264.7 cellsNot specifiedInhibited the catalytic activity of ALDOA by modifying Cys73 and Cys339[2]

Experimental Protocol: Measurement of Extracellular Acidification Rate (ECAR)

ECAR is a key indicator of the rate of glycolysis. This protocol uses a Seahorse XF Analyzer to measure ECAR in real-time.

Materials:

  • Seahorse XF Analyzer and consumables

  • Macrophage cell line or primary macrophages

  • Itaconate or its derivatives

  • LPS

  • Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

Procedure:

  • Seed macrophages in a Seahorse XF cell culture microplate and allow them to adhere.

  • Pre-treat cells with itaconate or its derivatives for the desired time, followed by LPS stimulation.

  • Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine.

  • Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit.

  • Calibrate the instrument and then place the cell plate in the Seahorse XF Analyzer.

  • Run the Glycolysis Stress Test, which involves sequential injections of glucose, oligomycin, and 2-DG to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.

  • Analyze the data to determine the effect of itaconate on ECAR.

Logical Relationship Visualization:

Glycolysis_Inhibition_by_Itaconate cluster_glycolysis Glycolytic Pathway Itaconate Itaconate / Derivatives ALDOA ALDOA Itaconate->ALDOA Alkylates & Inhibits GAPDH GAPDH Itaconate->GAPDH Alkylates & Inhibits LDHA LDHA Itaconate->LDHA Alkylates & Inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P FBP Fructose-1,6-Bisphosphate G6P->FBP GAP Glyceraldehyde-3-Phosphate FBP->GAP Pyruvate Pyruvate GAP->Pyruvate Lactate Lactate Pyruvate->Lactate Reduced_Glycolysis Reduced Glycolytic Flux Anti_inflammatory Anti-inflammatory Effects Reduced_Glycolysis->Anti_inflammatory

Caption: Itaconate inhibits key enzymes in the glycolytic pathway.

Therapeutic Potential and Drug Development

The profound immunomodulatory effects of itaconate have positioned it as a promising therapeutic target for a range of inflammatory and autoimmune diseases. However, the poor cell permeability of itaconate has spurred the development of cell-permeable derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), which have shown efficacy in various preclinical models.[10][25][26] More recently, prodrug strategies are being explored to enhance the oral bioavailability of itaconate and its derivatives, paving the way for clinical translation.

Experimental Protocol: In Vivo Administration of Itaconate Derivatives in a Mouse Model of LPS-Induced Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of itaconate derivatives.

Materials:

  • Itaconate derivative (e.g., DMI, 4-OI)

  • Vehicle (e.g., corn oil, PBS with cyclodextrin)

  • Lipopolysaccharide (LPS)

  • Sterile syringes and needles

  • Mice (e.g., C57BL/6)

Procedure:

  • Prepare the itaconate derivative formulation in the appropriate vehicle.

  • Administer the itaconate derivative to the mice via the desired route (e.g., intraperitoneal injection). A typical dose for DMI is 20 mg/mouse.[25]

  • After a specified pre-treatment time (e.g., 2 hours), induce systemic inflammation by injecting LPS (e.g., 2.5 mg/kg, i.p.).[25]

  • Monitor the mice for clinical signs of inflammation and survival.

  • At a predetermined time point (e.g., 4 hours post-LPS), collect blood and tissues for analysis.[25]

  • Measure serum cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA.

  • Analyze tissue homogenates for inflammatory markers.

Conclusion

Itaconate stands at the crossroads of metabolism and immunity, acting as a critical rheostat that fine-tunes the inflammatory response. Its ability to concurrently inhibit pro-inflammatory pathways like SDH and the NLRP3 inflammasome, while activating the protective Nrf2 antioxidant response and dampening the metabolic engine of inflammation through glycolysis inhibition, underscores its therapeutic potential. The continued development of itaconate derivatives and prodrugs holds promise for novel treatments for a wide array of inflammatory disorders. This guide provides a comprehensive technical foundation to empower further research and development in this exciting field.

References

Sodium Itaconate as a Bio-Based Polymer Precursor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid (IA), a bio-based unsaturated dicarboxylic acid, is recognized by the U.S. Department of Energy as one of the top twelve value-added platform chemicals derivable from biomass.[1] Produced through the fermentation of renewable carbohydrates like corn or sugarcane, it presents a sustainable alternative to petroleum-derived monomers such as acrylic and methacrylic acid.[1][2] Its sodium salt, sodium itaconate, and the resulting polymer, poly(this compound), are gaining significant traction due to their favorable properties, including biodegradability, non-toxicity, and high water absorbency.[2]

This technical guide provides an in-depth overview of the synthesis of the itaconic acid monomer, its polymerization into poly(this compound), the physicochemical properties of the resulting polymers, and their applications, with a particular focus on areas relevant to biomedical research and drug development.

Chapter 1: Biosynthesis of the Itaconic Acid Monomer

The industrial production of itaconic acid is predominantly a biotechnological process involving the fermentation of sugars by filamentous fungi, most notably Aspergillus terreus.[3] The biosynthetic pathway is intrinsically linked to the central metabolic Tricarboxylic Acid (TCA) cycle.

Metabolic Pathway

Glucose, the primary feedstock, is first converted to pyruvate via glycolysis in the cytoplasm. Pyruvate then enters the mitochondria and is converted to acetyl-CoA, which condenses with oxaloacetate to form citrate, initiating the TCA cycle. A key intermediate, cis-aconitate, is then transported from the mitochondria into the cytosol. In the cytosol, the enzyme cis-aconitate decarboxylase (CadA) catalyzes the decarboxylation of cis-aconitate to form itaconic acid. The final product is then exported out of the cell by a transporter protein.

Itaconic_Acid_Biosynthesis Biosynthesis of Itaconic Acid in Aspergillus terreus cluster_cytosol Cytosol cluster_mito Mitochondrion Glucose Glucose Pyruvate_c Pyruvate Glucose->Pyruvate_c Glycolysis AcetylCoA_c Acetyl-CoA Pyruvate_c->AcetylCoA_c Pyruvate Dehydrogenase Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Transport CisAconitate_c cis-Aconitate ItaconicAcid Itaconic Acid CisAconitate_c->ItaconicAcid cis-Aconitate Decarboxylase (CadA) Extracellular Extracellular Space ItaconicAcid->Extracellular Transporter (MfsA) AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Pyruvate Dehydrogenase Citrate Citrate AcetylCoA_m->Citrate + Oxaloacetate CisAconitate_m cis-Aconitate Citrate->CisAconitate_m Aconitase CisAconitate_m->CisAconitate_c Transport (MttA)

Itaconic Acid Biosynthesis Pathway

Chapter 2: Synthesis and Polymerization

The polymerization of itaconic acid and its derivatives can be challenging due to steric hindrance from the two carboxylic acid groups and the formation of stable allylic radicals, which can lead to slow reaction rates and low molecular weight polymers.[4][5] However, various strategies, including controlled radical polymerization, have been developed to overcome these issues. The synthesis of poly(this compound) can be achieved either by polymerizing the this compound monomer directly or by polymerizing itaconic acid followed by neutralization.

Overall Synthesis Workflow

The general process involves the fermentation of a carbon source to produce itaconic acid, which is then polymerized. For poly(this compound), a neutralization step with a base like sodium hydroxide (NaOH) is performed either pre- or post-polymerization.

Synthesis_Workflow cluster_pre Pre-Neutralization Route cluster_post Post-Neutralization Route IA Itaconic Acid NaIA This compound Monomer IA->NaIA + NaOH PNaIA1 Poly(this compound) NaIA->PNaIA1 Polymerization IA2 Itaconic Acid PIA Poly(itaconic acid) IA2->PIA Polymerization PNaIA2 Poly(this compound) PIA->PNaIA2 + NaOH Biomass Biomass Fermentation Fermentation & Purification Biomass->Fermentation Fermentation->IA Fermentation->IA2

General Synthesis Routes to Poly(this compound)
Experimental Protocols

This protocol describes a method for synthesizing poly(this compound) by polymerizing a partially neutralized monomer solution.

  • Monomer Solution Preparation:

    • In a suitable vessel, dissolve 45.5 g of itaconic acid monomer in 30 g of deionized water.

    • While stirring, slowly add 42.0 g of a 50% (w/w) sodium hydroxide solution. This corresponds to a neutralization degree of approximately 75%. Maintain cooling as the reaction is exothermic.

  • Initiator Solution Preparation:

    • Separately, dissolve 2.5 g of ammonium persulfate (APS) in 10 g of deionized water.

  • Polymerization:

    • Add 30 g of deionized water to a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, thermometer, and two addition funnels.

    • Heat the water in the flask to 80°C.

    • Simultaneously and separately, add the monomer solution and the initiator solution to the reaction flask dropwise over a period of 1 hour.

    • Maintain the reaction temperature at 80°C throughout the addition.

  • Completion and Recovery:

    • After the addition is complete, continue stirring at 80°C for an additional 30 minutes to ensure high conversion.

    • Cool the resulting polymer solution to room temperature. The product is a light-yellow to reddish aqueous solution of poly(this compound).

Controlled radical polymerization techniques like ATRP are often used for itaconate esters to achieve better control over molecular weight and lower dispersity. This is a precursor step; the resulting poly(dimethyl itaconate) can be hydrolyzed and neutralized if the sodium salt form is desired.

  • Preparation of Reaction Mixture:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr₂ (1 eq) and 4,4′-dinonyl-2,2′-bipyridine (dNbpy) (2 eq).

    • Add the monomer, dimethyl itaconate (DMI) (200 eq), and anisole as the solvent.

    • Add the radical initiator, such as 2,2'-azobis(2-methyl propionate) (AIBME) (1 eq). The typical molar ratio is [DMI]:[AIBME]:[CuBr₂]:[dNbpy] = 200:1:1:2.

  • Degassing:

    • Seal the flask with a rubber septum and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • After the final thaw cycle, backfill the flask with an inert gas (e.g., argon).

    • Immerse the flask in a preheated oil bath at 100°C and stir continuously.

    • Allow the reaction to proceed for a set time (e.g., 4 hours) to reach the desired conversion.

  • Termination and Purification:

    • Terminate the polymerization by cooling the flask to room temperature and exposing the mixture to air.

    • Dilute the mixture with tetrahydrofuran (THF).

    • Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol.

    • Isolate the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum.

Chapter 3: Polymer Properties

The properties of poly(itaconic acid) and its derivatives can be tuned by altering the polymer's molecular weight, the nature of the ester groups (in the case of derivatives), and the degree of neutralization.

Quantitative Data Summary

The following tables summarize key quantitative properties of various itaconate-based polymers reported in the literature.

Table 1: Molecular Weight and Dispersity (Đ) of Itaconate-Based Polymers

Polymer System Polymerization Method M_n ( g/mol ) M_w ( g/mol ) Đ (M_w/M_n) Reference
Poly(itaconic acid), neutralized Free Radical (aq.) 1,640 1,960 1.20 [6]
Poly(itaconic acid), neutralized Free Radical (aq.) 2,440 2,860 1.17 [6]
Poly(dodecyl itaconate) Melt Condensation 10,860 24,540 2.26 [7]

| Poly(dimethyl itaconate) | Organocatalyzed LRP | up to 20,000 | - | 1.28 - 1.46 |[8] |

Table 2: Thermal Properties of Itaconate-Based Polymers

Polymer Glass Transition Temp. (T_g, °C) Decomposition Temp. (T_d, °C) Reference
Poly(dimethyl itaconate) 95 - 105 ~300 [9][10]
Poly(diethyl itaconate) 48 - [10]
Poly(di-n-propyl itaconate) 28 ~300 [9]
Poly(di-n-butyl itaconate) 17 ~300 [11]
Poly(di-n-hexyl itaconate) -15 - [12]
Betulin/IA/C12-based Thermoplastic 110 - 165 - [13]

| Betulin/IA/C18-based Thermoplastic | 76 - 134 | - |[13] |

Chapter 4: Polymer Characterization

A suite of analytical techniques is employed to determine the structure, molecular weight, and thermal properties of the synthesized polymers. The workflow ensures a comprehensive understanding of the material's characteristics.

Characterization_Workflow cluster_structure Structural Analysis cluster_mw Molecular Weight Analysis cluster_thermal Thermal Analysis start Synthesized Polymer (e.g., Poly(this compound)) NMR NMR Spectroscopy (¹H, ¹³C) start->NMR FTIR FTIR Spectroscopy start->FTIR GPC Gel Permeation Chromatography (GPC) start->GPC DSC Differential Scanning Calorimetry (DSC) start->DSC TGA Thermogravimetric Analysis (TGA) start->TGA struc_result Confirm Structure & Purity NMR->struc_result FTIR->struc_result mw_result Determine M_n, M_w, Đ GPC->mw_result thermal_result Determine T_g & T_d DSC->thermal_result TGA->thermal_result

Polymer Characterization Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure, verify monomer conversion, and analyze end-groups.[14][15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups (e.g., C=O of the carboxylate, C-O stretches) to confirm the chemical structure.[16]

  • Gel Permeation Chromatography (GPC): The primary method for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and dispersity (Đ).[7]

  • Differential Scanning Calorimetry (DSC): Measures thermal transitions, most importantly the glass transition temperature (T_g).[13]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability and decomposition profile of the polymer.[9]

Chapter 5: Applications in Research and Drug Development

The biocompatibility, biodegradability, and functionality of itaconate-based polymers make them highly attractive for biomedical applications.

  • Drug Delivery Systems: The carboxylic acid groups in poly(this compound) can be used for conjugating drugs or targeting moieties. The polymer's pH-responsive nature can be exploited for controlled release in specific physiological environments. Polymer microparticles and nanoparticles have been developed for the intracellular delivery of itaconate itself as an immunomodulatory agent.[7][17][18]

  • Tissue Engineering: Itaconate-based polyesters and hydrogels can be used as scaffolds for tissue regeneration due to their biocompatibility and tunable mechanical properties.[19]

  • Immunomodulation: Itaconic acid is an endogenous metabolite with potent immunoregulatory functions. Polymeric materials that degrade to release itaconic acid are being explored as a method for sustained, localized delivery to modulate inflammation, for example, in the context of biomaterial-associated inflammation.[17][20]

  • Other Applications: Beyond biomedical uses, poly(this compound) serves as a bio-based superabsorbent in agriculture, a chelating agent and builder in detergents, and a conditioner and stabilizer in personal care products and cosmetics.[2][21]

Conclusion

This compound is a versatile and sustainable platform for the development of advanced polymers. Through controlled biological and chemical synthesis, a wide range of materials with tunable properties can be produced. While challenges in polymerization exist, modern techniques have enabled the creation of well-defined polymers with high molecular weights. For researchers in drug development and materials science, itaconate-based polymers offer a rich design space for creating novel drug delivery vehicles, immunomodulatory materials, and biocompatible scaffolds, paving the way for a new generation of bio-based functional materials.

References

"discovery and history of itaconic acid and its salts"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Itaconic Acid and Its Salts

Abstract

Itaconic acid, a dicarboxylic acid with a unique methylene group, has traversed a remarkable journey from a laboratory curiosity to a key platform chemical and a significant player in mammalian immunometabolism. This technical guide provides a comprehensive overview of the discovery and history of itaconic acid and its salts, tailored for researchers, scientists, and drug development professionals. It delves into the initial chemical synthesis, the pivotal shift to biotechnological production, and the recent groundbreaking discovery of its role in the innate immune system. This document presents quantitative data in structured tables, details key historical experimental protocols, and utilizes Graphviz diagrams to illustrate critical pathways and workflows, offering a thorough resource for understanding the multifaceted history of this important molecule.

The Dawn of Itaconic Acid: Chemical Discovery and Synthesis

The story of itaconic acid begins in the 19th century with the thermal decomposition of citric acid. In 1836, the Swiss chemist Samuel Baup was the first to describe a novel substance obtained from the pyrolysis of citric acid, which he named "citricic acid".[1] A few years later, in 1840, Crassus identified the same compound as a product of the third stage of thermal decomposition of citric acid and proposed the name "itaconic acid," an anagram of "aconitic acid," one of its precursors.[2][3][4]

Early chemical synthesis methods were inefficient and not commercially viable. The primary route involved the destructive distillation of citric acid, which yielded itaconic anhydride that was subsequently hydrolyzed.[5] Fittig, in 1877, reported a yield of approximately 21% from this method.[1] Other chemical synthesis approaches that were explored included the decarboxylation of aconitic acid, the oxidation of isoprene, and the oxidation of mesityl oxide followed by isomerization.[2][6][7] However, these methods were plagued by low yields and the need for multiple steps, preventing large-scale industrial production.[2][6] The polymerization of itaconic acid esters was first noted by Swarts in 1873, hinting at its potential in polymer chemistry.[4][8]

A Paradigm Shift: The Advent of Biotechnological Production

The trajectory of itaconic acid production changed dramatically with the discovery of its microbial synthesis. In 1931, Japanese mycologist Kono Kinoshita reported that a filamentous fungus, which he isolated from salted prune juice and named Aspergillus itaconicus, could produce itaconic acid from sugars.[2][3][4] His experiments, simulating the natural high-sugar and high-salt environment of the fungus, achieved a yield of up to 0.24 grams of itaconic acid per gram of substrate.[2][4] Despite this breakthrough, Kinoshita's surface culture method was not developed for commercial purposes.[1][2]

A significant advancement came in 1939 when Calam et al. demonstrated that strains of Aspergillus terreus could also produce itaconic acid, and often in greater quantities than A. itaconicus.[2] This discovery laid the groundwork for industrial fermentation. Subsequent research, particularly at the Northern Regional Research Laboratory (NRRL), identified A. terreus NRRL 1960 as a particularly prolific producer.[2] This strain became the workhorse for most subsequent research and commercial production. In 1945, Pfizer Inc. filed the first patent for the industrial production of itaconic acid via submerged aerobic fermentation, marking its entry into the company's product portfolio.[2][4] This biotechnological route proved to be far more efficient and economical than chemical synthesis, and today, nearly all itaconic acid is produced through the fermentation of carbohydrates by Aspergillus terreus.

A New Frontier: Discovery of Itaconic Acid in Mammalian Immunology

For decades, itaconic acid was primarily viewed as an industrial chemical. However, a paradigm shift occurred in 2011 when Strelko et al. reported its production by mammalian cells, specifically in cultured mouse macrophages and brain tumor cells.[5] This discovery opened up a new field of research into the biological role of itaconic acid in mammals. In 2013, Michelucci et al. elucidated the biosynthetic pathway, demonstrating that itaconic acid is synthesized from the tricarboxylic acid (TCA) cycle intermediate, cis-aconitate, by the enzyme cis-aconitate decarboxylase, also known as immune-responsive gene 1 (IRG1 or ACOD1).[3]

The expression of IRG1 is significantly upregulated in macrophages and other immune cells upon stimulation with inflammatory signals like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[3][5] This finding positioned itaconic acid as a key metabolite in the innate immune response. Subsequent research has revealed its multifaceted roles as both an antimicrobial and an anti-inflammatory agent. Its antimicrobial properties are attributed to its ability to inhibit isocitrate lyase, a key enzyme in the glyoxylate shunt of some bacteria, and succinate dehydrogenase (Complex II) in the electron transport chain.[9] Its anti-inflammatory effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokine production. This surprising discovery has transformed our understanding of itaconic acid from a simple industrial building block to a crucial modulator of mammalian immunity, with potential therapeutic applications in infectious and inflammatory diseases.[9]

Quantitative Milestones in Itaconic Acid Production

The following table summarizes key quantitative data from the historical development of itaconic acid production, highlighting the significant increase in yield with the transition from chemical to biological methods.

YearMethodPrecursor/SubstrateReported YieldInvestigator/Company
1877Chemical Synthesis (Destructive Distillation)Citric Acid~21% of citric acid consumedFittig
1931Chemical Synthesis (Improved Distillation)Citric AcidUp to 47% of citric acid consumedShriner et al.
1931Microbial Fermentation (Surface Culture)SugarsUp to 0.24 g/g of substrateKinoshita
1939Microbial Fermentation (Surface Culture)Glucose (50 g/L)0.12 g/g of substrate after 25 daysCalam et al.
1945Microbial Fermentation (Submerged)Sucrose28% of theoretical yield after 14 daysPfizer Company (Kane et al.)
1945Microbial Fermentation (Improved)Glucose (100 g)30 g of Itaconic Acid (42% of theoretical)Lockwood and Ward

Key Historical Experimental Methodologies

Chemical Synthesis: Pyrolysis of Citric Acid (Fittig, 1877)

The earliest methods for producing itaconic acid relied on the thermal decomposition of citric acid. While detailed protocols from the 19th century are sparse, the general procedure involved:

  • Heating: Anhydrous citric acid was heated in a distillation apparatus.

  • Decomposition: Upon heating, citric acid undergoes a series of reactions, including dehydration and decarboxylation, to form intermediates like aconitic acid and subsequently itaconic anhydride.

  • Distillation: The volatile itaconic anhydride was distilled off from the reaction mixture.

  • Hydrolysis: The collected itaconic anhydride was then treated with water to hydrolyze it into itaconic acid.

  • Purification: The resulting itaconic acid was purified, typically by recrystallization from water.

This process was inefficient and difficult to control, leading to the formation of various byproducts and low yields.

Microbial Production: Surface Culture Fermentation (Kinoshita, 1931)

Kinoshita's pioneering work established the foundation for the biotechnological production of itaconic acid. His methodology was designed to mimic the natural environment of the Aspergillus itaconicus fungus:

  • Medium Preparation: A liquid culture medium was prepared with a high concentration of sugars (e.g., glucose, sucrose) and a significant concentration of chlorides (e.g., sodium chloride), reflecting the salted prune juice from which the fungus was isolated.

  • Inoculation: The surface of the sterile medium in shallow culture vessels was inoculated with spores of Aspergillus itaconicus.

  • Incubation: The cultures were incubated at a suitable temperature for an extended period, allowing a mycelial mat to form on the surface of the liquid.

  • Fermentation: The fungus, growing on the surface with access to atmospheric oxygen, metabolized the sugars in the medium and secreted itaconic acid.

  • Harvesting and Extraction: After the fermentation period, the liquid medium was separated from the fungal biomass. Itaconic acid was then recovered from the broth, typically through crystallization after concentration and acidification.

Microbial Production: Submerged Aerobic Fermentation (Pfizer, 1945)

The development of submerged fermentation was a critical step for industrial-scale production. This method allowed for better control of environmental parameters and higher productivity:

  • Medium Formulation: A nutrient-rich medium containing a carbohydrate source (e.g., glucose, molasses), a nitrogen source (e.g., ammonium salts, corn steep liquor), and essential minerals was prepared and sterilized in a fermenter.

  • Inoculation: The sterile medium was inoculated with a culture of a high-yielding strain of Aspergillus terreus (e.g., NRRL 1960).

  • Fermentation Conditions: The fermentation was carried out in a stirred-tank bioreactor under controlled conditions:

    • Aeration: Sterile air was sparged through the medium to provide the necessary oxygen for the aerobic metabolism of the fungus.

    • Agitation: The medium was continuously agitated to ensure uniform distribution of nutrients and oxygen and to keep the fungal mycelium in suspension.

    • pH Control: The pH of the medium was monitored and controlled, often maintained in a slightly acidic range to favor itaconic acid production.[10]

    • Temperature Control: The temperature was maintained at an optimal level for the growth of A. terreus and itaconic acid synthesis.

  • Downstream Processing: Upon completion of the fermentation, the fungal biomass was filtered out. The itaconic acid was then recovered from the fermentation broth through a series of steps that could include concentration, crystallization, and purification.

Visualizing the Journey: Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate key aspects of the discovery and production of itaconic acid.

Itaconic_Acid_History cluster_chemical Chemical Era cluster_biotech Biotechnological Era cluster_immuno Immunometabolism Era d1836 1836: Baup discovers 'citricic acid' from citric acid pyrolysis d1840 1840: Crassus renames it 'itaconic acid' d1873 1873: Swarts observes polymerization of ethyl itaconate d1931 1931: Kinoshita discovers microbial production by A. itaconicus d1873->d1931 Shift to Biological Methods d1939 1939: Calam et al. report production by A. terreus d1945 1945: Pfizer patents industrial submerged fermentation process d1960s 1960s: Fermentation becomes the dominant commercial method d2011 2011: Strelko et al. detect itaconic acid in mammalian cells d1960s->d2011 Discovery of Biological Role d2013 2013: Michelucci et al. identify IRG1 as the synthesizing enzyme

Caption: A timeline of key milestones in the discovery and development of itaconic acid.

Chemical_Synthesis citric_acid Citric Acid heat Heat (Pyrolysis) citric_acid->heat itaconic_anhydride Itaconic Anhydride heat->itaconic_anhydride water Water (Hydrolysis) itaconic_anhydride->water itaconic_acid Itaconic Acid water->itaconic_acid

Caption: Chemical synthesis of itaconic acid via pyrolysis of citric acid.

Fungal_Biosynthesis cluster_tca TCA Cycle (Mitochondrion) cluster_cytosol Itaconic Acid Pathway (Cytosol) glucose Glucose pyruvate Pyruvate glucose->pyruvate acetyl_coa Acetyl-CoA pyruvate->acetyl_coa citrate Citrate acetyl_coa->citrate cis_aconitate cis-Aconitate citrate->cis_aconitate mtt MttA Transporter cis_aconitate->mtt Transport cis_aconitate_cyto cis-Aconitate cad cis-Aconitate Decarboxylase (CadA) cis_aconitate_cyto->cad itaconic_acid Itaconic Acid cad->itaconic_acid mfs MfsA Exporter itaconic_acid->mfs Export mtt->cis_aconitate_cyto

Caption: Biosynthetic pathway of itaconic acid in Aspergillus terreus.

Macrophage_Biosynthesis cluster_tca_macro TCA Cycle (Mitochondrion) lps LPS Signal irg1 IRG1 (ACOD1) Expression lps->irg1 citrate_m Citrate cis_aconitate_m cis-Aconitate citrate_m->cis_aconitate_m itaconic_acid_m Itaconic Acid cis_aconitate_m->itaconic_acid_m IRG1 Enzyme irg1->itaconic_acid_m Upregulates immune_response Antimicrobial & Anti-inflammatory Effects itaconic_acid_m->immune_response

References

The Thermal Decomposition of Sodium Polyitaconate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium polyitaconate, the sodium salt of polyitaconic acid, is a water-soluble polymer with a growing range of applications in pharmaceuticals, cosmetics, and industrial formulations. Its biocompatibility and biodegradability make it an attractive alternative to conventional synthetic polymers. A thorough understanding of its thermal properties is crucial for its processing, formulation, and ensuring stability during its lifecycle. This technical guide provides an in-depth analysis of the thermal decomposition of sodium polyitaconate, drawing upon data from analogous polycarboxylate systems to elucidate its degradation pathway and characteristics.

Thermal Decomposition Profile

The thermal degradation of sodium polyitaconate, a complex process involving multiple stages, commences at temperatures exceeding 200°C[1]. The decomposition pathway is influenced by the polymer's molecular weight, degree of neutralization, and the surrounding atmosphere. Based on studies of related polycarboxylate salts, the decomposition can be broadly categorized into the following stages: dehydration, polymer backbone degradation, and residue formation.

Data Presentation

The following tables summarize quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for sodium polyitaconate and analogous sodium polycarboxylates. It is important to note that specific values for sodium polyitaconate are limited in publicly available literature; therefore, data from closely related polymers are included for comparative purposes and to infer a likely degradation profile.

Table 1: Thermogravimetric Analysis (TGA) Data for Sodium Polycarboxylate Polymers

PolymerOnset of Decomposition (Tonset) (°C)Temperature of Maximum Decomposition Rate (Tmax) (°C)Residue at 600°C (%)AtmosphereReference
Sodium Polyacrylate~250Stage 1: ~300, Stage 2: ~450~35 (as Na₂CO₃)NitrogenInferred from[2][3]
Sodium PolyaspartateStage 1: ~200, Stage 2: ~400Stage 1: ~250, Stage 2: ~450~40NitrogenBased on data for a similar polymer system[4]
Sodium Polyitaconate >200 Not explicitly reported Not explicitly reported - [1]

Table 2: Differential Scanning Calorimetry (DSC) Data for Polycarboxylate Polymers

PolymerGlass Transition (Tg) (°C)Melting Temperature (Tm) (°C)DecompositionReference
Poly(itaconic acid)Not clearly observed below decompositionNot applicableEndothermicInferred from studies on functionalized poly(itaconate)s[5]
Sodium Polyacrylate~130Not applicableEndothermicBased on general knowledge of the polymer
Sodium Polyitaconate Not explicitly reported Not applicable Endothermic Inferred from analogous systems

Proposed Thermal Decomposition Pathway

The thermal decomposition of sodium polyitaconate under an inert atmosphere is hypothesized to proceed through a multi-step mechanism involving intramolecular cyclization, decarboxylation, and subsequent degradation of the polymer backbone, ultimately yielding a stable inorganic residue.

G cluster_0 Stage 1: Dehydration and Anhydride Formation cluster_1 Stage 2: Decarboxylation and Backbone Scission cluster_2 Stage 3: Char and Residue Formation A Sodium Polyitaconate B Poly(itaconic anhydride-co-sodium itaconate) + H₂O A->B Heat (>200°C) C Unstable Polymer Intermediate B->C Heat D Volatile Organic Fragments (e.g., CO₂, hydrocarbons) C->D E Carbonaceous Char C->E F Sodium Carbonate (Na₂CO₃) E->F High Temperature

Caption: Proposed thermal decomposition pathway of sodium polyitaconate.

Experimental Protocols

Detailed methodologies for the key experiments cited in the analysis of polymer thermal decomposition are provided below. These protocols are representative of standard practices in the field and can be adapted for the specific analysis of sodium polyitaconate.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of sodium polyitaconate by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer (e.g., Perkin Elmer Pyris1 TGA, TA Instruments Q5000).[1]

Procedure:

  • Sample Preparation: A small amount of the dried sodium polyitaconate sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).[6] For hydrogel samples, a larger initial mass may be used, followed by an initial drying step.[7]

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]

  • Thermal Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate, typically 10°C/min or 20°C/min.[1][6]

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting data is plotted as percent weight loss versus temperature. The first derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.[8]

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition (Tg), melting, and crystallization, and to determine the heat flow associated with the decomposition of sodium polyitaconate.

Apparatus: A differential scanning calorimeter (e.g., TA Instruments DSC 214 Polyma).

Procedure:

  • Sample Preparation: A small, accurately weighed sample of sodium polyitaconate (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving heating from a sub-ambient temperature to a temperature above the decomposition range at a constant rate (e.g., 10°C/min).

  • Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic and exothermic events.

Evolved Gas Analysis (TGA-MS/TGA-FTIR)

Objective: To identify the volatile products evolved during the thermal decomposition of sodium polyitaconate.

Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Procedure:

  • The TGA experiment is performed as described in section 4.1.

  • The gas evolved from the TGA furnace is transferred via a heated transfer line to the MS or FTIR gas cell.

  • TGA-MS: Mass spectra of the evolved gases are continuously recorded at different temperatures, allowing for the identification of decomposition products based on their mass-to-charge ratio.[4][9]

  • TGA-FTIR: Infrared spectra of the evolved gases are continuously recorded, allowing for the identification of functional groups and specific gaseous molecules.[10]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of sodium polyitaconate.

G A Sample Preparation (Drying, Weighing) B Thermogravimetric Analysis (TGA) A->B C Differential Scanning Calorimetry (DSC) A->C D Evolved Gas Analysis (TGA-MS or TGA-FTIR) B->D E Data Analysis B->E C->E D->E F Determination of Decomposition Temperatures and Weight Loss E->F G Identification of Thermal Transitions (Tg, etc.) E->G H Identification of Volatile Decomposition Products E->H I Elucidation of Decomposition Mechanism F->I G->I H->I

Caption: Experimental workflow for thermal analysis of sodium polyitaconate.

Conclusion

The thermal decomposition of sodium polyitaconate is a multi-stage process initiated by dehydration and anhydride formation, followed by decarboxylation and polymer backbone scission, ultimately leaving a residue of sodium carbonate at high temperatures. While specific quantitative data for sodium polyitaconate remains an area for further investigation, analysis of analogous sodium polycarboxylates provides a robust framework for understanding its thermal behavior. The experimental protocols and workflows detailed in this guide offer a comprehensive approach for researchers and professionals to characterize the thermal properties of sodium polyitaconate for various applications.

References

An In-depth Technical Guide to Itaconate Metabolism in Macrophages and Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: In the landscape of immunometabolism, itaconate has emerged as a critical metabolic checkpoint that profoundly influences the function of macrophages and other immune cells. Produced in high concentrations within the mitochondria of activated myeloid cells, this dicarboxylic acid is not merely a byproduct of the Krebs cycle but a potent endogenous regulator of inflammatory and antioxidant responses. It exerts its multifaceted effects by inhibiting key metabolic enzymes, activating major antioxidant transcription factors, and directly modifying signaling proteins. This guide provides a comprehensive overview of itaconate biosynthesis, its molecular mechanisms of action, quantitative data on its production and effects, and detailed protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the therapeutic potential of targeting the itaconate pathway in inflammatory and infectious diseases.

Introduction to Itaconate

Itaconate is an immunomodulatory metabolite derived from the tricarboxylic acid (TCA) cycle.[1][2] Initially identified for its antimicrobial properties, particularly its ability to inhibit isocitrate lyase in bacteria, its role in mammalian immunity is now a major area of research.[3][4] In mammals, itaconate is highly produced by activated macrophages and other myeloid cells in response to inflammatory stimuli like lipopolysaccharide (LPS) or pathogens.[1][3][5] Its production represents a significant metabolic reprogramming event that links cellular metabolism directly to immune defense and regulation.[1][6] The primary functions of itaconate are broadly anti-inflammatory and antioxidant, making it a key player in resolving inflammation and preventing excessive tissue damage.[7][8][9]

Biosynthesis of Itaconate

The synthesis of itaconate in immune cells is a single-step enzymatic reaction that diverts a key intermediate from the TCA cycle. This process is localized within the mitochondria, the hub of cellular respiration.

The ACOD1/IRG1 Enzyme

The production of itaconate is catalyzed by the enzyme cis-aconitate decarboxylase, which is encoded by the Immune-responsive gene 1 (Irg1), now more formally known as Aconitate Decarboxylase 1 (ACOD1).[3][5][10] The expression of ACOD1 is typically low in resting cells but is rapidly and strongly upregulated in macrophages and neutrophils upon activation by microbial products (PAMPs) and pro-inflammatory cytokines like interferons.[3][11] This inducible expression is a hallmark of classically activated (M1) macrophages.[3]

The Metabolic Pathway

Upon macrophage activation, the TCA cycle is intentionally "broken" at two points. One of these breaks involves the diversion of cis-aconitate. Instead of being converted to isocitrate by aconitase, cis-aconitate is decarboxylated by the newly expressed ACOD1 enzyme to form itaconate.[3][12] This reaction efficiently shunts carbon away from the TCA cycle to produce millimolar concentrations of itaconate within the mitochondrial matrix.[3][13]

Itaconate_Biosynthesis cluster_TCA TCA Cycle (Mitochondria) Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Isocitrate Isocitrate cis_Aconitate->Isocitrate Aconitase ACOD1 ACOD1 (Irg1) cis_Aconitate->ACOD1 Itaconate Itaconate ACOD1->Itaconate Decarboxylation LPS Inflammatory Stimuli (e.g., LPS) LPS->ACOD1 Upregulates Expression SDH_Inhibition cluster_succ Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Competitive Inhibition Fumarate Fumarate SDH->Fumarate Oxidation Succinate Succinate Succinate->SDH Substrate Accumulation Succinate Accumulation Succinate->Accumulation Nrf2_Activation Itaconate Itaconate Keap1 Keap1 Itaconate->Keap1 Alkylation (Cys Modification) Nrf2 Nrf2 Keap1->Nrf2 Targets for Degradation Proteasome Proteasome Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binds Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Genes Activates Transcription Itaconate_Signaling_Hub Itaconate Itaconate SDH SDH Itaconate->SDH Inhibits Keap1 Keap1 Itaconate->Keap1 Inhibits (Alkylates) NLRP3 NLRP3 Inflammasome Itaconate->NLRP3 Inhibits (Alkylates) Glycolysis Glycolytic Enzymes (GAPDH, ALDOA) Itaconate->Glycolysis Inhibits (Alkylates) ATF3 ATF3 Expression Itaconate->ATF3 Induces Outcome_SDH ↓ OCR ↑ Succinate SDH->Outcome_SDH Outcome_Nrf2 ↑ Nrf2 Activity (Antioxidant Response) Keap1->Outcome_Nrf2 leads to Outcome_NLRP3 ↓ IL-1β / IL-18 Secretion NLRP3->Outcome_NLRP3 Outcome_Glycolysis ↓ Glycolysis Glycolysis->Outcome_Glycolysis Outcome_ATF3 ↓ IL-6 Production ATF3->Outcome_ATF3 LCMS_Workflow Start 1. Macrophage Culture & LPS Stimulation Step2 2. Quenching & Washing (Ice-cold PBS) Start->Step2 Step3 3. Metabolite Extraction (80% Methanol) Step2->Step3 Step4 4. Protein Precipitation & Centrifugation Step3->Step4 Step5 5. Supernatant Collection & Drying Step4->Step5 Step6 6. Reconstitution Step5->Step6 Step7 7. LC-MS Analysis Step6->Step7

References

Physicochemical Characteristics of Sodium Itaconate Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium itaconate, the disodium salt of itaconic acid, is a dicarboxylic acid metabolite that has garnered significant interest in the scientific community for its immunomodulatory functions. As research into its therapeutic potential expands, a thorough understanding of its fundamental physicochemical properties in aqueous solutions is paramount for the formulation, development, and effective application of itaconate-based therapeutics. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound solutions, detailed experimental protocols for their determination, and a visualization of its key signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound solutions are critical for predicting their behavior in various applications, from in vitro experiments to pharmaceutical formulations.

Table 1: General Physicochemical Properties of Itaconic Acid and its Sodium Salt
PropertyItaconic AcidThis compound (Disodium Salt)Data Source
Molecular Formula C₅H₆O₄C₅H₄Na₂O₄[1][2]
Molecular Weight 130.10 g/mol 174.06 g/mol [1][2]
Appearance White crystalline solidWhite solid[3]
Melting Point 162-164 °C (decomposes)162-164 °C (decomposes)[1]
pKa₁ 3.84 - 3.85-[4]
pKa₂ 5.45 - 5.55-[4]
Solubility

The solubility of this compound in water is expected to be significantly higher than that of its parent acid, itaconic acid, due to its ionic nature. While specific data for this compound is limited, data for itaconic acid and other sodium dicarboxylates can provide useful context. Itaconic acid has a reported solubility in water of 83.1 g/L at 20°C[5]. The solubility of sodium dicarboxylates generally increases with temperature[4][6][7][8][9].

Table 2: Solubility of Itaconic Acid in Water at Various Temperatures
Temperature (°C)Solubility (g/L)Data Source
10~60[5]
2083.1[5]
30~110[5]
40~150[5]
50~200[5]
60~260[5]

Note: The solubility of this compound is anticipated to be substantially higher than the values presented for itaconic acid.

pH of Aqueous Solutions

The pH of a this compound solution will be alkaline due to the hydrolysis of the itaconate anion, the conjugate base of a weak acid. The precise pH will depend on the concentration of the solution.

Density and Viscosity

The density and viscosity of aqueous this compound solutions are expected to increase with concentration. While specific data for this compound is not available, studies on other sodium salts of dicarboxylic acids indicate a linear increase in density with concentration[10]. Similarly, the viscosity of solutions containing sodium salts of carboxylic acids generally increases with concentration[11][12][13][14].

Experimental Protocols

Accurate determination of the physicochemical properties of this compound solutions is essential for research and development. The following are detailed methodologies for key experiments.

Preparation of this compound Solution

Objective: To prepare a standard aqueous solution of this compound from itaconic acid.

Materials:

  • Itaconic acid (high purity)

  • Sodium hydroxide (NaOH), 1 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Weigh the desired amount of itaconic acid using an analytical balance.

  • Dissolve the itaconic acid in a volume of deionized water that is less than the final desired volume in a beaker with a magnetic stir bar.

  • Slowly add a 1 M NaOH solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the pH of the solution reaches a neutral or desired alkaline value, indicating the complete conversion of itaconic acid to dithis compound.

  • Transfer the solution to a volumetric flask of the appropriate size.

  • Add deionized water to the mark, cap the flask, and invert several times to ensure homogeneity.

Determination of Solubility

Objective: To determine the solubility of this compound in water at a specific temperature.

Materials:

  • This compound

  • Deionized water

  • Temperature-controlled water bath or incubator

  • Stirring mechanism (e.g., magnetic stirrer)

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Place the container in a temperature-controlled water bath set to the desired temperature.

  • Stir the solution vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Weigh a clean, dry evaporating dish.

  • Transfer the filtered solution to the evaporating dish and reweigh to determine the mass of the solution.

  • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the water without decomposing the this compound (e.g., 105 °C) until a constant weight is achieved.

  • The final weight of the dish and dried salt will allow for the calculation of the mass of dissolved this compound.

  • Express the solubility in g/100 mL or g/L.

Measurement of Density

Objective: To measure the density of this compound solutions at various concentrations.

Materials:

  • This compound solutions of known concentrations

  • Pycnometer (specific gravity bottle) or a vibrating tube densitometer

  • Analytical balance

  • Temperature-controlled water bath

Procedure (using a pycnometer):

  • Clean and dry the pycnometer thoroughly and determine its empty mass.

  • Calibrate the pycnometer by filling it with deionized water of a known temperature and measuring the mass. The known density of water at that temperature allows for the precise determination of the pycnometer's volume.

  • Empty and dry the pycnometer.

  • Fill the pycnometer with the this compound solution of a known concentration, ensuring no air bubbles are trapped.

  • Place the filled pycnometer in a temperature-controlled water bath to bring the solution to the desired temperature.

  • Adjust the volume to the pycnometer's calibration mark.

  • Dry the outside of the pycnometer and weigh it.

  • Calculate the density of the solution by dividing the mass of the solution by the volume of the pycnometer.

  • Repeat for all concentrations.

Measurement of Viscosity

Objective: To measure the viscosity of this compound solutions at various concentrations.

Materials:

  • This compound solutions of known concentrations

  • Viscometer (e.g., Ubbelohde or Cannon-Fenske capillary viscometer, or a rotational viscometer)

  • Temperature-controlled water bath

  • Stopwatch

Procedure (using a capillary viscometer):

  • Ensure the viscometer is clean and dry.

  • Pipette a precise volume of the this compound solution into the viscometer.

  • Place the viscometer in a temperature-controlled water bath and allow it to equilibrate for at least 15-20 minutes.

  • Using suction, draw the liquid up through the capillary tube to above the upper timing mark.

  • Release the suction and measure the time it takes for the meniscus of the liquid to fall from the upper to the lower timing mark.

  • Repeat the measurement at least three times and calculate the average flow time.

  • The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the average flow time.

  • The dynamic viscosity (η) can be calculated by multiplying the kinematic viscosity by the density of the solution (η = ν * ρ).

  • Calibrate the viscometer using a liquid of known viscosity (e.g., water) at the same temperature.

Signaling Pathways Involving Itaconate

Itaconate is a key regulator of the inflammatory response. It exerts its effects through multiple mechanisms, including the inhibition of enzymes and the modulation of signaling pathways.

Itaconate_Signaling_Pathways cluster_stimulus Inflammatory Stimulus cluster_macrophage Macrophage LPS LPS TCA_Cycle TCA Cycle LPS->TCA_Cycle activates IRG1 IRG1 (ACOD1) LPS->IRG1 upregulates cis_Aconitate cis-Aconitate TCA_Cycle->cis_Aconitate cis_Aconitate->IRG1 Itaconate Itaconate IRG1->Itaconate produces SDH Succinate Dehydrogenase (SDH) Itaconate->SDH inhibits Glycolysis Glycolysis Itaconate->Glycolysis inhibits NLRP3_Inflammasome NLRP3 Inflammasome Itaconate->NLRP3_Inflammasome inhibits Succinate Succinate GAPDH GAPDH IL_1B IL-1β (Pro-inflammatory) NLRP3_Inflammasome->IL_1B activates

Caption: Itaconate production and its inhibitory effects on key metabolic and inflammatory pathways within a macrophage.

Experimental Workflow for Investigating Itaconate's Effect on NLRP3 Inflammasome Activation

The following diagram outlines a typical experimental workflow to study the inhibitory effect of this compound on the NLRP3 inflammasome.

Experimental_Workflow_NLRP3 cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Cell_Seeding Seed Macrophages (e.g., BMDMs, THP-1) Priming Prime with LPS (Signal 1) Cell_Seeding->Priming Treatment Treat with this compound Priming->Treatment Activation Activate with NLRP3 Agonist (e.g., ATP, Nigericin - Signal 2) Treatment->Activation Supernatant_Collection Collect Supernatant Activation->Supernatant_Collection Cell_Lysis Lyse Cells Activation->Cell_Lysis ELISA Measure IL-1β in Supernatant (ELISA) Supernatant_Collection->ELISA Western_Blot Analyze Caspase-1 Cleavage in Lysates (Western Blot) Cell_Lysis->Western_Blot

Caption: A standard experimental workflow to assess the impact of this compound on NLRP3 inflammasome activation.

Conclusion

This technical guide provides a foundational understanding of the physicochemical characteristics of this compound solutions. While a comprehensive set of quantitative data remains to be fully established in the literature, the provided information on itaconic acid and analogous compounds, along with detailed experimental protocols, offers a robust starting point for researchers and drug development professionals. The visualization of itaconate's key signaling pathways further illuminates its biological significance and provides a framework for future investigation into its therapeutic applications. Further research is warranted to generate specific data on the solubility, density, and viscosity of this compound solutions across a range of concentrations and temperatures to facilitate more precise formulation and application development.

References

Spectroscopic Fingerprinting of Sodium Itaconate: A Technical Guide to NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of sodium itaconate, a molecule of growing interest in various scientific and industrial fields. We focus on two primary analytical techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document details the characteristic spectral signatures of this compound, offers comprehensive experimental protocols for its analysis, and presents quantitative data in a clear, tabular format to facilitate interpretation and comparison. Furthermore, a generalized workflow for the spectroscopic analysis of a chemical compound is provided in a graphical format.

Introduction

This compound, the sodium salt of itaconic acid, is a dicarboxylic acid that is gaining prominence in biomedical research and as a platform chemical. Its biological activities and potential therapeutic applications necessitate robust and reliable analytical methods for its characterization and quantification. NMR and IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in a sample. This guide serves as a practical resource for researchers employing these techniques for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR provide definitive structural confirmation.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on the analysis of the closely related itaconic acid in D₂O. The deprotonation of the carboxylic acid groups to form the sodium salt is expected to cause minor shifts in the electronic environment of the nearby protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

ProtonsChemical Shift (δ, ppm)Multiplicity
=CH₂ (vinylic)~6.37Singlet
=CH₂ (vinylic)~5.88Singlet
-CH₂- (allylic)~3.42Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AtomChemical Shift (δ, ppm)
C=O (carboxylate)~175-185
C=O (carboxylate)~175-185
C=CH₂~140-145
=CH₂~125-130
-CH₂-~40-45
Experimental Protocol for NMR Spectroscopy

2.2.1. Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-1.0 mL of a deuterated solvent, such as deuterium oxide (D₂O).[1] D₂O is a suitable solvent due to the high solubility of this compound.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the sample height in the tube is at least 4.5 cm to allow for proper shimming by the spectrometer.[1]

2.2.2. Instrument Parameters

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.

  • For ¹H NMR, a typical experiment involves a pulse angle of 30-90 degrees, a relaxation delay of 1-5 seconds, and the acquisition of 16-64 scans.

  • For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled sequence is used to simplify the spectrum.

  • The chemical shifts should be referenced to an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for samples in D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic IR Vibrational Frequencies

The IR spectrum of this compound is characterized by the presence of carboxylate groups, a carbon-carbon double bond, and C-H bonds. The deprotonation of the carboxylic acid groups in itaconic acid to form this compound results in a significant shift of the C=O stretching frequency to lower wavenumbers and the appearance of strong symmetric and asymmetric carboxylate stretching vibrations.

Table 3: Characteristic IR Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H Stretch (from residual water)3500-3200Broad
C-H Stretch (vinylic, =C-H)~3100Medium
C-H Stretch (aliphatic, -CH₂-)~2950Medium
C=O Stretch (asymmetric carboxylate)1650-1550Strong
C=C Stretch (vinylic)~1640Medium
C=O Stretch (symmetric carboxylate)1450-1360Strong
C-O Stretch1300-1200Medium
=C-H Bend (out-of-plane)~910Medium
Experimental Protocol for IR Spectroscopy

For solid samples like this compound, the following methods are commonly used for IR analysis:

3.2.1. KBr Pellet Method

  • Grind a small amount (1-2 mg) of the this compound sample to a fine powder using an agate mortar and pestle.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

  • Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

3.2.2. Nujol Mull Method

  • Grind a small amount (2-5 mg) of the this compound sample to a fine powder in an agate mortar.

  • Add a few drops of Nujol (a mineral oil) to the powder and continue to grind until a uniform, thick paste is formed.

  • Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

  • Mount the plates in the spectrometer and acquire the spectrum. Note that Nujol itself has characteristic C-H stretching and bending bands which will appear in the spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Obtain this compound Sample Prep_NMR Prepare NMR Sample (Dissolve in Deuterated Solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (KBr Pellet or Nujol Mull) Sample->Prep_IR Acquire_NMR Acquire 1H and 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR Acquire IR Spectrum Prep_IR->Acquire_IR Process_NMR Process NMR Data (Fourier Transform, Phasing, Baseline Correction) Acquire_NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) Acquire_IR->Process_IR Interpret_NMR Interpret NMR Spectra (Assign Chemical Shifts) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Assign Vibrational Frequencies) Process_IR->Interpret_IR Conclusion Structural Confirmation and Purity Assessment Interpret_NMR->Conclusion Interpret_IR->Conclusion

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic analysis of this compound. The tabulated spectral data and detailed experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The provided workflow diagram further clarifies the logical steps involved in such an analysis. Accurate and consistent spectroscopic characterization is crucial for ensuring the quality and integrity of this compound used in various applications, and this guide aims to facilitate that endeavor.

References

The Environmental Profile of Polyitaconate: An In-depth Technical Guide on its Environmental Impact and Biodegradability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyitaconate, a polymer derived from the bio-based monomer itaconic acid, is emerging as a promising sustainable alternative to conventional petroleum-based plastics. Itaconic acid is recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass, highlighting its potential to contribute to a circular bioeconomy.[1] This technical guide provides a comprehensive overview of the environmental impact and biodegradability of polyitaconate, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the application and environmental profile of this innovative biopolymer.

Environmental Impact: A Life Cycle Perspective

The environmental performance of polyitaconate is a key consideration for its adoption as a sustainable material. Life Cycle Assessment (LCA) is a standardized methodology used to quantify the environmental impacts of a product throughout its life cycle, from raw material extraction to end-of-life.

Quantitative Data on Environmental Impact

A comparative attributional life cycle assessment (ALCA) of polyitaconic acid (PIA) produced from northeast US softwood biomass provides valuable insights into its environmental footprint compared to corn-derived PIA and fossil-based polyacrylic acid (PAA).[1] The following table summarizes the key environmental impact indicators for the production of 1 kg of each polymer.

Impact CategorySoftwood-derived PIACorn-derived PIAFossil-based PAAUnit
Global Warming Potential (GWP) 2.33.14.5kg CO₂ eq.
Cumulative Energy Demand (CED) 85105120MJ
Acidification Potential (AP) 0.020.030.04kg SO₂ eq.
Eutrophication Potential (EP) 0.0050.010.002kg PO₄³⁻ eq.

Data sourced from Nuss & Gardner (2016).[1]

The results indicate that softwood-based PIA may have advantages in terms of Global Warming Potential, Cumulative Energy Demand, and Acidification Potential when compared to both corn-derived PIA and fossil-based PAA.[1] However, the eutrophication potential of softwood-derived PIA is higher than that of fossil-based PAA, though lower than its corn-based counterpart.[1]

Experimental Protocol: Life Cycle Assessment (LCA)

The LCA study referenced above followed a "cradle-to-gate" approach, encompassing the following life cycle stages:

  • Feedstock Growth and Harvest: Cultivation and harvesting of either softwood biomass or corn.

  • Sugar Extraction: Processing of the biomass to extract fermentable sugars.

  • Fermentation: Conversion of sugars into itaconic acid using microbial fermentation.

  • Itaconic Acid Recovery: Purification and isolation of itaconic acid.

  • Polymerization: Conversion of itaconic acid into polyitaconic acid.

The functional unit for the assessment was 1 kg of dry polymer at the factory gate.[1] The analysis quantified several environmental impact categories, including:

  • Global Warming Potential (GWP): The potential contribution to climate change, measured in kilograms of carbon dioxide equivalents (kg CO₂ eq.).

  • Fossil Energy Demand (Cumulative Energy Demand - CED): The total amount of fossil energy consumed throughout the life cycle, measured in megajoules (MJ).

  • Acidification Potential: The potential to cause acidification of soil and water, measured in kilograms of sulfur dioxide equivalents (kg SO₂ eq.).

  • Eutrophication Potential: The potential to cause excessive nutrient enrichment in water bodies, measured in kilograms of phosphate equivalents (kg PO₄³⁻ eq.).

  • Water Use: The total volume of water consumed.

  • Land Occupation: The area of land used for biomass cultivation.

The foreground data for the softwood-derived PIA process was obtained from lab- and pilot-plant-scale operations.[1]

Visualization: Life Cycle Assessment System Boundary

LCA_System_Boundary cluster_cradle_to_gate Cradle-to-Gate System Boundary cluster_feedstock Feedstock cluster_production Production Feedstock_Growth Feedstock Growth (Softwood/Corn) Harvesting Harvesting Feedstock_Growth->Harvesting Sugar_Extraction Sugar Extraction Harvesting->Sugar_Extraction Fermentation Fermentation to Itaconic Acid Sugar_Extraction->Fermentation Recovery Itaconic Acid Recovery Fermentation->Recovery Polymerization Polymerization to Polyitaconate Recovery->Polymerization Product 1 kg Polyitaconate (at factory gate) Polymerization->Product Inputs Inputs (Energy, Water, Chemicals) cluster_cradle_to_gate cluster_cradle_to_gate Inputs->cluster_cradle_to_gate Outputs Outputs (Emissions to Air, Water, Soil) cluster_cradle_to_gate->Outputs

LCA System Boundary for Polyitaconate Production

Biodegradability of Polyitaconate

The biodegradability of polyitaconate is a critical attribute for its classification as an environmentally friendly material. Biodegradation is the breakdown of materials by microorganisms into natural substances such as carbon dioxide, water, and biomass.

Quantitative Data on Biodegradability

Quantitative data on the biodegradation of polyitaconate homopolymers in various environments is currently limited in publicly available literature. However, studies on copolymers of itaconic acid provide valuable insights into its biodegradability. One study investigated the biodegradability of a poly(aspartic acid-itaconic acid) (PAI) copolymer in an aqueous environment through CO₂ evolution tests.[2][3]

Time (days)Biodegradation (%)
1038.7
2879.5

Data for poly(aspartic acid-itaconic acid) copolymer from Zhang et al. (2018).[2][3]

The study concluded that PAI is an easily biodegradable scale inhibitor.[2][3] It was also noted that the biodegradability of the copolymer decreased with an increasing content of itaconic acid in the copolymerization process.[2][3]

Experimental Protocols for Biodegradability Testing

Standardized test methods are crucial for evaluating and comparing the biodegradability of polymers. The following are detailed methodologies for assessing biodegradability in soil and marine environments.

This method determines the aerobic biodegradation of plastic materials in soil by measuring the amount of carbon dioxide evolved over time.

  • Test Setup:

    • Inoculum: A natural, fertile soil is used as the source of microorganisms. The soil is typically sieved and its moisture content is adjusted.

    • Test Vessels: The plastic material is mixed with the prepared soil and placed in sealed vessels.

    • Controls: Blank vessels containing only soil and reference vessels containing a known biodegradable material (e.g., cellulose) are run in parallel.

    • Aeration: A continuous flow of CO₂-free air is passed through the vessels to maintain aerobic conditions.

  • Procedure:

    • The test material is added to the soil at a known carbon concentration.

    • The vessels are incubated at a constant temperature, typically between 20-28°C, in the dark.

    • The CO₂ produced from the microbial respiration is trapped in an alkaline solution (e.g., barium hydroxide or sodium hydroxide).

    • The amount of trapped CO₂ is quantified periodically by titration.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the net CO₂ evolved from the test sample (total CO₂ from the sample vessel minus the CO₂ from the blank vessel) to the theoretical amount of CO₂ that can be produced from the test sample, based on its carbon content.

  • Test Duration: The test is typically run for up to six months or until the CO₂ evolution rate plateaus.

This method determines the aerobic biodegradation of plastic materials in a marine environment by a defined microbial consortium or natural seawater inoculum.

  • Test Setup:

    • Inoculum: Natural seawater containing its native microbial population is used. The seawater is often enriched with inorganic nutrients.

    • Test Vessels: The plastic material is added to the seawater in sealed vessels.

    • Controls: Blank vessels with only seawater and reference vessels with a known biodegradable polymer are included.

  • Procedure:

    • The test substance is introduced into the seawater at a specified concentration.

    • The vessels are incubated at a controlled temperature (e.g., 30°C) in the dark with continuous agitation.

    • The evolved CO₂ from microbial activity is measured over time.

  • Calculation of Biodegradation: The percentage of biodegradation is determined by comparing the cumulative amount of CO₂ produced from the test material to the theoretical maximum amount of CO₂ that can be generated from the material.

  • Test Duration: The test duration is typically up to 90 days or until a plateau in CO₂ production is reached.

Visualization: Experimental Workflow for Biodegradation Testing

Biodegradation_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare_Sample Prepare Polymer Sample (film, powder, etc.) Setup_Reactors Set up Bioreactors (Sample, Blank, Reference) Prepare_Sample->Setup_Reactors Prepare_Inoculum Prepare Inoculum (Soil or Seawater) Prepare_Inoculum->Setup_Reactors Incubate Incubate under Controlled Conditions (Temp, Aeration) Setup_Reactors->Incubate Measure_CO2 Periodically Measure Evolved CO2 Incubate->Measure_CO2 Calculate_Biodegradation Calculate % Biodegradation vs. Theoretical CO2 Measure_CO2->Calculate_Biodegradation Analyze_Data Analyze Data and Plot Biodegradation Curve Calculate_Biodegradation->Analyze_Data

Workflow for Biodegradation Testing (CO₂ Evolution)

Biochemical Pathways

Understanding the biochemical pathways involved in the synthesis and degradation of polyitaconate is essential for optimizing its production and predicting its environmental fate.

Biosynthesis of Itaconic Acid

Itaconic acid is primarily produced through the fermentation of carbohydrates by the fungus Aspergillus terreus. The biosynthesis pathway is a shunt of the tricarboxylic acid (TCA) cycle.

  • Glycolysis: Glucose is converted to pyruvate in the cytoplasm.

  • Conversion to Acetyl-CoA: Pyruvate enters the mitochondria and is converted to acetyl-CoA.

  • TCA Cycle: Acetyl-CoA combines with oxaloacetate to form citrate, which is then isomerized to cis-aconitate.

  • Transport: A mitochondrial transporter protein moves cis-aconitate from the mitochondria to the cytoplasm.

  • Decarboxylation: In the cytoplasm, the enzyme cis-aconitate decarboxylase catalyzes the conversion of cis-aconitate to itaconic acid.

Visualization: Itaconic Acid Biosynthesis Pathway

Itaconic_Acid_Biosynthesis cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate_cyto Pyruvate Glucose->Pyruvate_cyto Glycolysis Pyruvate_mito Pyruvate Pyruvate_cyto->Pyruvate_mito Transport Cis_Aconitate_cyto cis-Aconitate Itaconic_Acid Itaconic Acid Cis_Aconitate_cyto->Itaconic_Acid cis-aconitate decarboxylase Acetyl_CoA Acetyl-CoA Pyruvate_mito->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Cis_Aconitate_mito cis-Aconitate Citrate->Cis_Aconitate_mito Aconitase Cis_Aconitate_mito->Cis_Aconitate_cyto Transport

Biosynthesis of Itaconic Acid in A. terreus
Biodegradation Mechanism of Polyitaconate

The biodegradation of polyesters like polyitaconate generally proceeds via a two-step process:

  • Abiotic Hydrolysis: The ester linkages in the polymer backbone are cleaved by water, leading to a reduction in molecular weight. This process can be influenced by factors such as temperature and pH.

  • Enzymatic Degradation: Microorganisms secrete extracellular enzymes, such as esterases, lipases, and cutinases, that further break down the polymer fragments into smaller, water-soluble oligomers and monomers. These smaller molecules can then be assimilated by the microorganisms as a carbon and energy source.

While specific enzymes responsible for polyitaconate degradation are not yet extensively characterized, it is hypothesized that various hydrolases capable of cleaving ester bonds would be involved. The presence of carboxyl groups in the itaconate monomer unit may influence the accessibility of the ester linkages to these enzymes.

Visualization: General Enzymatic Degradation of a Polyester

Enzymatic_Degradation Polymer Polyitaconate Chain Oligomers Soluble Oligomers & Monomers Polymer->Oligomers Enzymatic Hydrolysis Enzyme Extracellular Hydrolase (e.g., Esterase, Lipase) Enzyme->Polymer Adsorption & Catalysis Microorganism Microorganism Oligomers->Microorganism Assimilation Microorganism->Enzyme Secretion Metabolism Metabolism (CO2, H2O, Biomass) Microorganism->Metabolism

General Mechanism of Polyester Biodegradation

Conclusion and Future Outlook

Polyitaconate demonstrates significant promise as a bio-based and biodegradable polymer with a potentially favorable environmental profile compared to both other bioplastics and conventional petroleum-derived polymers. Its production from renewable resources and its inherent biodegradability position it as a key material for a more sustainable future.

However, this technical guide also highlights areas where further research is critically needed. Comprehensive quantitative data on the biodegradation rates of various polyitaconate formulations (homopolymers and copolymers) in different environmental compartments (soil, marine, and compost) is essential for a complete understanding of its environmental fate. Furthermore, the specific enzymes and detailed mechanisms governing the biodegradation of polyitaconate remain to be fully elucidated.

Future research efforts should focus on:

  • Conducting standardized biodegradation studies on a range of polyitaconates to generate robust quantitative data.

  • Identifying and characterizing the specific microbial communities and enzymes responsible for polyitaconate degradation.

  • Performing comprehensive life cycle assessments that include the end-of-life phase to provide a full "cradle-to-grave" environmental profile.

Addressing these research gaps will be crucial for the informed development and application of polyitaconate in various fields, including drug delivery, where biocompatibility and controlled degradation are paramount.

References

Methodological & Application

Application Notes: Free Radical Polymerization of Sodium Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium polyitaconate, a salt of polyitaconic acid, is a versatile, water-soluble polymer derived from the bio-based monomer, itaconic acid.[1] Itaconic acid is produced through the fermentation of carbohydrates.[1][2] The resulting polymer is biodegradable and finds applications as a builder in detergents, a scale inhibitor, a dispersing agent, and a conditioning agent in personal care products.[1][3] Free radical polymerization is a common and effective method for synthesizing poly(sodium itaconate).[1][2] This process typically involves the use of water-soluble initiators to polymerize this compound in an aqueous solution.[3]

The polymerization of itaconic acid can be challenging, but neutralizing the acid to its salt form, this compound, facilitates the process in an aqueous medium.[3] The degree of neutralization can be a critical parameter in the polymerization process. The reaction is typically initiated by the thermal decomposition of a water-soluble initiator, such as a persulfate salt, which generates free radicals to propagate the polymerization chain reaction.

Experimental Protocols

This section details a general protocol for the free radical polymerization of this compound in an aqueous solution. The procedure is based on methods described in the scientific literature.[3]

Materials:

  • Itaconic Acid (IA)

  • Sodium Hydroxide (NaOH), 50% solution

  • Sodium Persulfate (Na₂S₂O₈) or another suitable water-soluble initiator

  • Deionized (DI) Water

  • Reaction vessel (e.g., a four-neck flask) equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

  • Monomer Solution Preparation:

    • In a separate beaker, prepare the monomer solution by dissolving a specific amount of itaconic acid in deionized water.

    • Slowly add a 50% NaOH solution to the itaconic acid solution to achieve the desired degree of neutralization. For complete neutralization, two moles of NaOH are required for one mole of itaconic acid.[3] The neutralization step is exothermic, so the addition should be controlled to manage the temperature.

  • Initiator Solution Preparation:

    • In another beaker, prepare the initiator solution by dissolving the required amount of sodium persulfate in deionized water.[3]

  • Reaction Setup:

    • Charge the reaction vessel with an initial amount of deionized water.

    • Begin bubbling nitrogen gas through the water and maintain a nitrogen atmosphere throughout the reaction to remove dissolved oxygen, which can inhibit free radical polymerization.

    • Heat the water in the reaction vessel to the desired polymerization temperature, typically between 80°C and 100°C.[3]

  • Polymerization:

    • Once the reaction vessel reaches the target temperature, begin the simultaneous and separate feeding of the monomer solution and the initiator solution into the vessel.[3]

    • The solutions are typically fed linearly over a period of 2 to 3 hours while maintaining a constant reaction temperature (e.g., reflux at approximately 100°C).[3]

    • Continue stirring the reaction mixture throughout the feeding process and for a holding period after the feeds are complete.

  • Post-Polymerization:

    • After the addition of the monomer and initiator solutions is complete, hold the reaction mixture at the polymerization temperature for an additional 30 to 60 minutes to ensure high monomer conversion.[3]

    • Cool the resulting polymer solution to room temperature.

  • Characterization:

    • The resulting poly(this compound) solution can be characterized for its properties.

    • Solids Content: Determined by gravimetric analysis.

    • pH: Measured using a standard pH meter.

    • Monomer Conversion: Residual monomer content can be determined using techniques like High-Performance Liquid Chromatography (HPLC).

    • Molecular Weight: The weight-average molecular weight (Mw) and number-average molecular weight (Mn) can be determined by Gel Permeation Chromatography (GPC).[3]

Data Presentation

The following table summarizes quantitative data from representative examples of free radical polymerization of this compound, adapted from the literature.[3]

ParameterExample 1Example 2 (Copolymer)
Monomer(s) Itaconic AcidItaconic Acid, Acrylic Acid
Itaconic Acid (g)265212
Acrylic Acid (g)-53
Neutralizer 50% NaOH50% NaOH
NaOH for monomer soln. (g)160189
Initiator Sodium PersulfateSodium Persulfate
Initiator (g)2020
Reaction Conditions
Initial Water in Flask (g)150150
Monomer Feed Time (hr)22
Initiator Feed Time (hr)22
Reaction Temperature (°C)~100 (reflux)~100 (reflux)
Hold Time (min)3030
Post-Neutralization
50% NaOH (g)74.983
Polymer Properties
Conversion of Itaconic Acid (%)92.591.3
Solids Content (%)46.947.1
Final pH7.17.1
Weight-Avg. Molecular Wt. (Mw)28602570
Number-Avg. Molecular Wt. (Mn)24402220

Visualizations

Experimental Workflow for this compound Polymerization

The following diagram illustrates the key stages in the free radical polymerization of this compound.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Product Analysis Monomer_Soln Prepare Monomer Solution (Itaconic Acid + NaOH + DI Water) Feed Feed Monomer & Initiator (2-3 hours) Monomer_Soln->Feed Initiator_Soln Prepare Initiator Solution (Sodium Persulfate + DI Water) Initiator_Soln->Feed Setup Setup Reaction Vessel (DI Water, N2 Atmosphere) Heating Heat to 80-100°C Setup->Heating Heating->Feed Hold Hold at Temperature (30-60 min) Feed->Hold Cooling Cool to Room Temp Hold->Cooling Characterization Characterize Polymer (pH, Solids, Mw, Mn) Cooling->Characterization

Caption: Workflow for the synthesis of poly(this compound).

Signaling Pathway: Free Radical Polymerization Mechanism

The diagram below outlines the fundamental steps of the free radical polymerization process.

G Initiator Initiator (I-I) (e.g., Persulfate) Radical Initiating Radicals (2I•) Initiator->Radical Initiation (Heat) Growing_Chain Growing Polymer Chain (P•) Radical->Growing_Chain Propagation Monomer Monomer (M) (this compound) Monomer->Growing_Chain Growing_Chain->Growing_Chain Propagation (+M) Termination Termination Growing_Chain->Termination Polymer Final Polymer Chain (P-P or P-H + P=) Termination->Polymer

Caption: Mechanism of free radical polymerization.

References

Application Notes and Protocols: Preparation of Sodium Itaconate Hydrogels for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of sodium itaconate-based hydrogels for drug delivery applications. The inherent pH-sensitivity of itaconic acid, a key component of these hydrogels, makes them particularly suitable for targeted and controlled release of therapeutic agents.

Introduction

Hydrogels are three-dimensional, crosslinked polymeric networks that can absorb and retain large amounts of water or biological fluids.[1] This characteristic, combined with their biocompatibility and tunable properties, makes them excellent candidates for drug delivery systems.[1] Itaconic acid (IA), a dicarboxylic acid, is a particularly interesting monomer for hydrogel synthesis due to its pH-responsive nature. The carboxylic acid groups in the polymer network can ionize in response to changes in pH, leading to swelling or deswelling of the hydrogel. This behavior can be harnessed to trigger drug release in specific environments, such as the different pH conditions found in the gastrointestinal tract.[2]

These protocols will focus on the preparation of this compound hydrogels, often synthesized by the in-situ neutralization of itaconic acid, to enhance monomer solubility and control the hydrogel's properties. Various synthesis methods, including free-radical polymerization, will be detailed, along with methods for drug loading and characterization of the resulting hydrogels.

Key Applications

  • Oral Drug Delivery: The pH-responsive swelling behavior allows for the protection of drugs in the acidic environment of the stomach and their subsequent release in the more neutral pH of the intestines.[2][3]

  • Controlled Release of Therapeutics: The crosslinked network of the hydrogel can be tailored to control the diffusion and release rate of encapsulated drugs.[4]

  • Targeted Delivery: By modifying the hydrogel composition, it is possible to achieve site-specific drug release in response to local pH changes.[5]

Data Summary

The following tables summarize key quantitative data from studies on itaconic acid-based hydrogels, providing a comparative overview of their properties.

Table 1: Swelling Behavior of Itaconic Acid-Based Hydrogels

Hydrogel CompositionCrosslinkerpHSwelling Ratio (q)Reference
Poly(itaconic acid-g-Ethylene Glycol)Tetraethylene glycol (10 mol%)1.2~5[2]
Poly(itaconic acid-g-Ethylene Glycol)Tetraethylene glycol (10 mol%)7.0~40[2]
Poly(itaconic acid-co-N-vinylpyrrolidone)-NeutralUp to 68% greater than MAA-based gels[6]
Itaconic acid / Ethylene glycol / Acrylic acidAmmonium persulfate4.0Low[7]
Itaconic acid / Ethylene glycol / Acrylic acidAmmonium persulfate10.0High[7]

Table 2: Drug Loading and Release from Itaconic Acid-Based Hydrogels

Hydrogel CompositionDrugLoading MethodLoading CapacityRelease Conditions (pH)% ReleaseReference
Poly(itaconic acid-co-N-vinylpyrrolidone)Salmon CalcitoninLow ionic strength buffer48 µg/mgNeutralUp to 9.6-fold improvement[3][6]
SA/Na+REC-g-IA/AMSalicylic Acid---Slower, more continuous than SA film[4]
Poly(N-isopropylacrylamide-co-itaconic acid)LipaseEntrapment74.7 - 365.7 mg/g2.2 then 6.8t1/2: 1.8 - 6.6 h[8]
Poly(butyl acrylate-co-itaconic acid)NifedipineEquilibrium swelling67% entrapment efficiency7.494.4%[9]

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Poly(itaconic acid-g-Ethylene Glycol) Hydrogels via UV-Initiated Polymerization

This protocol describes the synthesis of a pH-responsive hydrogel suitable for oral drug delivery applications.[2]

Materials:

  • Itaconic Acid (IA)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMMA)

  • Tetraethylene glycol dimethacrylate (TEGDMA) (crosslinker)

  • 2-hydroxy-1-[4-(hydroxyethoxy)phenyl]-2-methyl-1-propanone (Irgacure® 2959) (photoinitiator)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Monomer Solution Preparation:

    • Prepare a co-solvent system of aqueous NaOH solution and ethanol (1:1 ratio by weight). The molar concentration of the NaOH solution should be such that there is an IA:NaOH molar ratio of 2:1 for partial neutralization to form this compound in situ.

    • Dissolve the desired amount of Itaconic Acid in the co-solvent system. Use sonication to aid dissolution.

    • Add the desired molar ratio of PEGMMA to the solution.

    • Add the crosslinker (e.g., 10 mol% TEGDMA relative to the total monomer concentration).

    • Add the photoinitiator (e.g., 1 wt% of the total monomer mass).

    • Ensure the total solvent mass is between 65-70% of the total mass of all monomers, crosslinker, and initiator.

  • Polymerization:

    • Pour the monomer solution into a mold (e.g., between two glass plates separated by a gasket).

    • Expose the mold to UV light (e.g., 365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-20 minutes).

  • Purification and Drying:

    • Remove the resulting hydrogel sheet from the mold.

    • Cut the hydrogel into discs of the desired size.

    • Wash the discs extensively with deionized water to remove any unreacted monomers and initiator.

    • Dry the hydrogel discs in a vacuum oven at 40°C until a constant weight is achieved.

Protocol 2: Drug Loading into Hydrogels using the Equilibrium Swelling Method

This protocol details a common method for loading a drug into the synthesized hydrogels.[9]

Materials:

  • Dried hydrogel discs

  • Therapeutic drug

  • Appropriate buffer solution (e.g., phosphate-buffered saline, PBS)

Procedure:

  • Prepare a solution of the drug in the chosen buffer at a known concentration.

  • Immerse the pre-weighed dried hydrogel discs in the drug solution.

  • Allow the hydrogels to swell for a predetermined time (e.g., 24-48 hours) at a specific temperature (e.g., 37°C) to reach equilibrium.

  • After swelling, remove the hydrogel discs from the solution.

  • Gently blot the surface of the hydrogels with filter paper to remove excess surface drug solution.

  • The amount of drug loaded can be determined by measuring the decrease in the drug concentration of the surrounding solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure to evaluate the drug release profile from the loaded hydrogels.[8]

Materials:

  • Drug-loaded hydrogel discs

  • Buffer solutions simulating different physiological pH values (e.g., pH 1.2 for gastric fluid, pH 7.4 for intestinal fluid)

  • Shaking water bath or incubator

Procedure:

  • Place a drug-loaded hydrogel disc in a known volume of the release medium (e.g., pH 1.2 buffer) in a container.

  • Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • To simulate the passage through the gastrointestinal tract, the hydrogel can be transferred to a different pH buffer (e.g., from pH 1.2 to pH 7.4) after a specific time.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

The following diagrams illustrate the key experimental workflows.

Hydrogel_Synthesis_Workflow A Prepare Monomer Solution (IA, NaOH, Co-monomer, Crosslinker, Initiator) B Pour into Mold A->B C UV or Heat Initiated Polymerization B->C D Purify Hydrogel (Wash with DI water) C->D E Dry Hydrogel (Vacuum Oven) D->E F Dried Hydrogel Discs E->F

Caption: Workflow for the synthesis of this compound hydrogels.

Drug_Loading_Workflow A Prepare Drug Solution in Buffer B Immerse Dried Hydrogel in Drug Solution A->B C Equilibrium Swelling (e.g., 24-48h at 37°C) B->C D Remove and Blot Surface C->D F Analyze Supernatant for Drug Concentration C->F Determine Loading E Drug-Loaded Hydrogel D->E

Caption: Workflow for loading therapeutic drugs into hydrogels.

Drug_Release_Workflow A Place Drug-Loaded Hydrogel in Release Medium (e.g., pH 1.2) B Incubate at 37°C with Agitation A->B C Withdraw Aliquot at Time Intervals B->C F Optional: Change to Different pH Medium (e.g., pH 7.4) B->F After specific time D Replenish with Fresh Medium C->D E Analyze Drug Concentration in Aliquot C->E D->B G Calculate Cumulative Drug Release E->G F->B

Caption: Workflow for in vitro drug release studies.

References

Application Notes and Protocols: Sodium Itaconate as a Crosslinking Agent in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Sodium Itaconate in Polymer Crosslinking

This compound, the salt of itaconic acid, is a bio-based monomer that is gaining significant attention in polymer science. While not a conventional crosslinking agent in the same vein as molecules like N,N'-methylenebisacrylamide (MBA), its dicarboxylic nature allows it to function as a crucial component in the formation of crosslinked polymer networks. Itaconic acid's two carboxylic acid groups can participate in reactions to form covalent or ionic bonds between polymer chains, thereby creating a three-dimensional hydrogel structure.[1][2] This makes it a valuable comonomer for enhancing the properties of polymers used in biomedical and pharmaceutical applications, such as drug delivery and tissue engineering.[3][4]

The primary mechanism of crosslinking involving itaconic acid is through the formation of ester or amide linkages with polymers containing hydroxyl or amine groups, respectively, such as polyvinyl alcohol (PVA) or chitosan.[1][5] This process is often facilitated by heat or the presence of a catalyst. The resulting hydrogels can exhibit tunable properties, including high degrees of swelling and good mechanical strength, making them suitable for a variety of applications.[1]

Applications in Polymer Science

The use of this compound as a crosslinking comonomer is particularly prevalent in the development of "smart" hydrogels that can respond to environmental stimuli like pH.[6] The carboxylic acid groups in the itaconic acid units provide pH sensitivity, as their ionization state changes with pH, affecting the swelling behavior of the hydrogel.

Key Application Areas:

  • Controlled Drug Delivery: The porous and pH-responsive nature of itaconic acid-containing hydrogels makes them excellent candidates for controlled drug release systems.[7][8][9][10] The release of encapsulated drugs can be triggered by the pH changes found in different parts of the gastrointestinal tract.

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them suitable as scaffolds for tissue engineering.[3][11]

  • Superabsorbent Polymers: Itaconic acid is used in the synthesis of superabsorbent polymers for applications in hygiene products and agriculture due to its ability to contribute to high water absorption capacities.[3]

Experimental Protocols

Protocol for Synthesis of a Chitosan-Itaconic Acid/Polyvinyl Alcohol (PVA) Hybrid Hydrogel

This protocol describes the synthesis of a hybrid polymer network where itaconic acid facilitates ionic crosslinking with chitosan, which is then further crosslinked with PVA.[1]

Materials:

  • Chitosan (medium molecular weight)

  • Itaconic acid

  • Polyvinyl alcohol (PVA)

  • Glutaraldehyde (25% aqueous solution)

  • Deionized water

Procedure:

  • Preparation of Chitosan-Itaconic Acid Solution:

    • Prepare a 2% (w/v) itaconic acid solution in deionized water.

    • Slowly add 2 g of chitosan powder to 100 mL of the itaconic acid solution while stirring continuously until the chitosan is fully dissolved. This forms an ionically crosslinked chitosan-itaconic acid network.

  • Preparation of PVA Solution:

    • Prepare a 10% (w/v) PVA solution by dissolving 10 g of PVA in 100 mL of deionized water. Heat the solution to 90°C with constant stirring until the PVA is completely dissolved, then cool to room temperature.

  • Formation of the Hybrid Hydrogel:

    • Mix the chitosan-itaconic acid solution and the PVA solution in a desired ratio (e.g., 1:1 by volume).

    • Add glutaraldehyde solution as a chemical crosslinker for the PVA. The final concentration of glutaraldehyde can be varied (e.g., 0.1% to 1% v/v) to control the degree of crosslinking and the mechanical properties of the final hydrogel.

    • Stir the mixture vigorously for 10-15 minutes.

    • Pour the solution into a petri dish or a suitable mold and allow it to gel at room temperature for 24 hours.

  • Purification:

    • Immerse the resulting hydrogel in a large volume of deionized water for 48 hours, changing the water every 12 hours to remove any unreacted reagents.

    • Dry the hydrogel in an oven at 50°C until a constant weight is achieved.

Protocol for Characterization of Hydrogel Properties

3.2.1. Swelling Ratio Determination

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.[12][13][14]

Procedure:

  • Weigh a piece of the dried hydrogel (Wd).

  • Immerse the dried hydrogel in deionized water or a buffer solution of a specific pH at room temperature.

  • At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Continue this process until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(Ws - Wd) / Wd] x 100

3.2.2. Mechanical Property Characterization (Rheology)

Rheological measurements can be used to determine the mechanical properties of the hydrogel, such as the equilibrium modulus.[11][15][16][17]

Procedure (using a rotational rheometer):

  • Sample Preparation: Use a circular punch to cut a hydrogel sample of a specific diameter that fits the rheometer's parallel plates.

  • Time Sweep: Determine the gelation time of the hydrogel by monitoring the storage modulus (G') and loss modulus (G'') over time.

  • Strain Sweep: Identify the linear viscoelastic region (LVER) of the hydrogel by applying a range of strain amplitudes at a constant frequency.

  • Frequency Sweep: Determine the equilibrium modulus plateau by applying a range of frequencies within the LVER.

  • Final Time Sweep: Perform a final time sweep using the strain and frequency values obtained from the previous steps to accurately determine the equilibrium moduli.

Data Presentation

The following tables summarize typical quantitative data for hydrogels incorporating itaconic acid.

Table 1: Swelling Ratios of Itaconic Acid-Based Hydrogels

Polymer SystemItaconic Acid ContentSwelling MediumEquilibrium Swelling Ratio (%)Reference(s)
Chitosan/PVAConstant RatioDeionized Water> 1000[1]
Poly(acrylamide-co-itaconic acid)10 mol%Deionized Water~1500[6]
Poly(HEMA/IA)10 mol%pH 7.4 buffer~370[3]

Table 2: Mechanical Properties of Itaconic Acid-Based Hydrogels

Polymer SystemItaconic Acid ContentMechanical PropertyValueReference(s)
Chitosan/PVA/GlutaraldehydeVaried PVA and GlutaraldehydeStorage Modulus (G')Tunable with composition[1]
Poly(acrylic acid-co-itaconic acid)20 wt%Compressive ModulusDependent on crosslinker concentration[11]

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_process Process cluster_product Product PVA Polyvinyl Alcohol Chain (-CH2-CH(OH)-)n Heat_Catalyst Heat / Catalyst PVA->Heat_Catalyst Chitosan Chitosan Chain (-C6H11O4N-)n Chitosan->Heat_Catalyst Itaconic_Acid Itaconic Acid (HOOC-C(CH2)-CH2-COOH) Itaconic_Acid->Heat_Catalyst Crosslinked_Network Crosslinked Polymer Network (Ester/Amide Bonds) Heat_Catalyst->Crosslinked_Network Esterification / Amidation

Caption: Covalent crosslinking mechanism of polymers with itaconic acid.

Experimental_Workflow cluster_synthesis Hydrogel Synthesis cluster_characterization Characterization cluster_analysis Data Analysis A 1. Prepare Polymer and Itaconic Acid Solutions B 2. Mix Solutions and Add Initiator/Catalyst A->B C 3. Allow Polymerization and Crosslinking B->C D 4. Purify Hydrogel C->D E 5. Swelling Studies D->E F 6. Mechanical Testing (e.g., Rheology) D->F G 7. Structural Analysis (e.g., FTIR, SEM) D->G H 8. Application-Specific Tests (e.g., Drug Release, Biocompatibility) D->H I 9. Tabulate and Analyze Quantitative Data E->I F->I G->I H->I

Caption: General workflow for hydrogel synthesis and characterization.

References

Application Notes and Protocols: Sodium Itaconate as a Scale Inhibitor in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scaling, the precipitation and accumulation of sparingly soluble salts such as calcium carbonate and calcium sulfate, is a significant operational challenge in various industrial water systems. It leads to reduced heat transfer efficiency, increased energy consumption, and equipment failure. Chemical scale inhibitors are widely used to mitigate this issue. Sodium itaconate, a sodium salt of itaconic acid, and its polymer, sodium polyitaconate, are emerging as effective and environmentally friendly scale inhibitors. Derived from the fermentation of carbohydrates, itaconic acid is a bio-based alternative to conventional petroleum-based inhibitors.

These application notes provide a comprehensive overview of the use of this compound and polyitaconate as scale inhibitors in water treatment. This document details their performance under various conditions, outlines experimental protocols for their evaluation, and illustrates the proposed mechanisms of action.

Data Presentation: Performance of Poly(Itaconic Acid) as a Scale Inhibitor

The scale inhibition efficiency of poly(itaconic acid) (PIA) has been evaluated under various conditions. The following tables summarize the key performance data.

Inhibitor Concentration (mg/L)Ca2+ Concentration (mg/L)HCO3- Concentration (mg/L)Scale Inhibition Efficiency (%)Reference
1524073299.51[1]
40Not specifiedNot specified~87.4[2]

Table 1: Calcium Carbonate Scale Inhibition Efficiency of Poly(Itaconic Acid).

InhibitorDosage Range (ppm)Preferred Dosage Range (ppm)ApplicationReference
Polyitaconic Acid0.1 - 1000.5 - 10General threshold scale inhibition, especially in seawater desalination.[3][4]

Table 2: Recommended Dosage for Polyitaconic Acid as a Threshold Scale Inhibitor.

Experimental Protocols

Static Scale Inhibition Test (Jar Test) for Calcium Carbonate

This protocol is designed to evaluate the effectiveness of this compound or polyitaconate in preventing the precipitation of calcium carbonate from a supersaturated solution under static conditions.

Materials and Equipment:

  • This compound or poly(this compound) solution of known concentration.

  • Calcium chloride (CaCl₂) stock solution.

  • Sodium bicarbonate (NaHCO₃) stock solution.

  • Deionized water.

  • Water bath or incubator.

  • pH meter.

  • Filtration apparatus (0.45 µm filter).

  • Analytical balance.

  • Glass beakers or jars (250 mL).

  • Magnetic stirrer and stir bars.

  • Titration equipment or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for calcium ion analysis.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the scale inhibitor (e.g., 1000 mg/L).

    • Prepare stock solutions of CaCl₂ and NaHCO₃ with concentrations calculated to achieve the desired level of supersaturation when mixed. For example, to achieve a final concentration of 240 mg/L Ca²⁺ and 732 mg/L HCO₃⁻.[1]

  • Experimental Setup:

    • Set up a series of beakers. One beaker will serve as a blank (no inhibitor), and the others will contain varying concentrations of the this compound inhibitor (e.g., 5, 10, 15, 20 mg/L).

    • To each beaker, add the calculated volume of NaHCO₃ stock solution and deionized water.

    • Add the desired volume of the scale inhibitor stock solution to the respective beakers.

    • Place the beakers in a water bath set to the desired temperature (e.g., 70°C). Allow the solutions to equilibrate for 30 minutes.

  • Initiation of Precipitation:

    • While stirring, add the calculated volume of the CaCl₂ stock solution to each beaker simultaneously to initiate the precipitation of calcium carbonate.

    • Adjust the pH of the solutions to the desired level (e.g., 8.5) using a suitable buffer or dilute acid/base.

  • Incubation:

    • Cover the beakers and incubate them in the water bath for a specified period (e.g., 10 hours) without stirring.

  • Analysis:

    • After incubation, carefully remove the beakers from the water bath and allow them to cool to room temperature.

    • Filter a known volume of the supernatant from each beaker through a 0.45 µm filter.

    • Determine the concentration of calcium ions remaining in the filtrate using titration with EDTA or by ICP-OES.

  • Calculation of Inhibition Efficiency:

    • The scale inhibition efficiency (η) is calculated using the following formula: η (%) = [(C_f - C_b) / (C_i - C_b)] * 100 Where:

      • C_f is the concentration of Ca²⁺ in the filtrate of the sample with the inhibitor.

      • C_b is the concentration of Ca²⁺ in the filtrate of the blank sample (without inhibitor).

      • C_i is the initial concentration of Ca²⁺ in the test solution.

Dynamic Scale Inhibition Test (Tube Blocking Test)

This protocol evaluates the performance of this compound under dynamic (flowing) conditions, which more closely simulate industrial environments.

Materials and Equipment:

  • Dynamic scale evaluation apparatus (tube blocking rig) consisting of pumps, a capillary tube, a pressure transducer, a heating system, and a data acquisition system.

  • Stock solutions of CaCl₂, NaHCO₃, and the this compound inhibitor.

  • Deionized water.

Procedure:

  • System Preparation:

    • Prepare two brine solutions: a cation brine containing CaCl₂ and an anion brine containing NaHCO₃. The concentrations should be chosen to induce scaling under the test conditions.

    • Prepare a stock solution of the this compound inhibitor.

    • Thoroughly clean the capillary tube of the dynamic scale rig to remove any previous scale deposits.

  • Experimental Run:

    • Set the desired temperature for the heating system (e.g., 80°C).

    • Pump the cation and anion brines at a constant flow rate through separate lines. The inhibitor solution is typically dosed into the anion brine line before it mixes with the cation brine.

    • The two brines are mixed at a T-junction just before entering the heated capillary tube.

    • Monitor the differential pressure across the capillary tube using the pressure transducer. As scale forms and deposits within the tube, the pressure drop will increase.

  • Data Analysis:

    • Record the time it takes for the differential pressure to increase by a predetermined amount (e.g., 1 psi) or to reach a certain threshold. This time is known as the "induction time" or "scaling time."

    • A longer induction time in the presence of the inhibitor compared to the blank (no inhibitor) indicates effective scale inhibition.

    • The performance of the inhibitor can be quantified by comparing the induction times at different inhibitor concentrations.

Visualizations

Mechanism of Scale Inhibition

The proposed mechanism by which polycarboxylate inhibitors like sodium polyitaconate inhibit scale formation involves multiple pathways.

G cluster_solution Supersaturated Solution cluster_process Inhibition Mechanisms cluster_result Outcome Ca Ca²⁺ Ions Chelation Chelation/ Complexation Ca->Chelation CO3 CO₃²⁻ Ions Inhibitor Sodium Polyitaconate Inhibitor->Chelation Nucleation Inhibition of Nucleation Inhibitor->Nucleation Blocks active growth sites Distortion Lattice Distortion Inhibitor->Distortion Adsorbs on crystal surface Dispersion Dispersion Inhibitor->Dispersion Increases repulsive forces between crystals Chelation->Nucleation Reduces ion activity ReducedScale Reduced Scale Formation Nucleation->ReducedScale ModifiedCrystals Distorted, Non-adherent Crystals Distortion->ModifiedCrystals Dispersion->ModifiedCrystals ModifiedCrystals->ReducedScale

Caption: Proposed mechanisms of scale inhibition by sodium polyitaconate.

Experimental Workflow for Static Scale Inhibition Test

The following diagram illustrates the logical flow of the static scale inhibition test.

G start Start prep_solutions Prepare Stock Solutions (CaCl₂, NaHCO₃, Inhibitor) start->prep_solutions setup_beakers Set up Test Beakers (Blank & Inhibitor Dosages) prep_solutions->setup_beakers add_reagents Add NaHCO₃ and Inhibitor to Beakers setup_beakers->add_reagents equilibrate Equilibrate at Test Temperature add_reagents->equilibrate initiate_precip Add CaCl₂ to Initiate Precipitation equilibrate->initiate_precip incubate Incubate for Specified Time initiate_precip->incubate cool_filter Cool to Room Temp and Filter Supernatant incubate->cool_filter analyze Analyze Filtrate for Residual Ca²⁺ Concentration cool_filter->analyze calculate Calculate Scale Inhibition Efficiency analyze->calculate end End calculate->end

Caption: Workflow for the static scale inhibition (jar test) protocol.

References

Application Notes and Protocols: Synthesis of Sodium Itaconate-Based Superabsorbent Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of superabsorbent polymers (SAPs) based on sodium itaconate, a biodegradable and biocompatible monomer. The protocols are designed for research and development purposes, with a focus on achieving high water absorbency and gel strength.

Introduction

This compound-based superabsorbent polymers are gaining significant attention as environmentally friendly alternatives to traditional petroleum-based SAPs. Itaconic acid, a dicarboxylic acid produced from the fermentation of carbohydrates, serves as a key monomer in the synthesis of these hydrogels.[1][2][3] These SAPs exhibit excellent water absorption and retention capabilities, making them suitable for a wide range of applications, including hygiene products, agriculture, and drug delivery systems.[1][3][4] The synthesis typically involves the polymerization of itaconic acid with various comonomers and cross-linkers to create a three-dimensional network structure that can swell and retain large volumes of aqueous fluids.[3][4]

Key Performance Metrics

The performance of superabsorbent polymers is evaluated based on several key metrics:

  • Centrifuge Retention Capacity (CRC): Measures the amount of liquid the SAP can retain after being subjected to centrifugation. It is a crucial indicator of the polymer's ability to hold liquid under pressure.

  • Absorbency Under Load (AUL): Determines the absorption capacity of the SAP under a specific pressure, simulating conditions in practical applications like diapers.

  • Swelling Capacity: The maximum amount of a specific fluid that the SAP can absorb.

Experimental Protocols

This section details the methodologies for synthesizing this compound-based superabsorbent polymers via aqueous solution polymerization and graft copolymerization.

Protocol 1: Aqueous Solution Copolymerization of Itaconic Acid and Acrylic Acid

This protocol describes the synthesis of a poly(itaconic acid-co-acrylic acid) superabsorbent polymer composite using oxidized starch as a filler to enhance gel strength and absorption properties.[5]

Materials:

  • Itaconic Acid (IA)

  • Acrylic Acid (AA)

  • Oxidized Starch (OS)

  • Sodium Hydroxide (NaOH), 50% aqueous solution

  • Ammonium Persulfate (APS), initiator

  • 1,6-Hexanediol Diacrylate (HDODA), inner-crosslinker

  • Distilled Water

  • Acetone

Procedure:

  • In a reaction vessel, dissolve Itaconic Acid (0.5 mol) and Acrylic Acid (0.5 mol) in 90 mL of a 50% aqueous NaOH solution with stirring at 250 rpm to achieve a 75% degree of neutralization.[6]

  • To this solution, add the initiator, Ammonium Persulfate (APS), and the inner-crosslinker, 1,6-Hexanediol Diacrylate (HDODA) (2.0 mmol%).[6]

  • Incorporate a selected proportion of Oxidized Starch (OS).[6]

  • Allow the reaction to proceed for 3 hours.[6]

  • The resulting gel is then dried in a convection oven at 60°C for 24 hours.[6]

  • Pulverize the dried polymer into particles of 300–600 μm.[6]

  • Wash the SAP composite particles five times with excess acetone to remove any unreacted monomers, oligomers, OS, and crosslinkers.[6]

Protocol 2: Graft Copolymerization of Itaconic Acid onto Carboxymethyl Cellulose

This protocol outlines the synthesis of a superabsorbent polymer by grafting itaconic acid onto a carboxymethyl cellulose (CMC) backbone.

Materials:

  • Carboxymethyl Cellulose (CMC) sodium salt

  • Itaconic Acid (IA)

  • Potassium Persulfate (KPS), initiator

  • N,N'-Methylenebisacrylamide (MBA), crosslinker

  • Sodium Hydroxide (NaOH)

  • Distilled Water

Procedure:

  • The synthesis is carried out using a solution polymerization technique.

  • Optimize the reaction variables such as the concentrations of CMC, itaconic acid, initiator (KPS), and crosslinker (MBA) to achieve a hydrogel with high swelling capacity.[7]

  • A typical reaction involves a weight ratio of [CMC]/[IA] of 1/2, with 1.0 wt% KPS (relative to IA) and 0.6 wt% MBA (relative to IA).[7]

  • The reaction is conducted in water at a ratio of [IA]/[water] of 1/5 by weight.[7]

  • A 50 mol% neutralization of IA with NaOH is performed.[7]

  • The reaction is maintained at a temperature of 60°C for 2 hours.[7]

Data Presentation

The following tables summarize the quantitative data on the performance of this compound-based superabsorbent polymers from various studies.

MonomersCross-linkerInitiatorSwelling Capacity (g/g) in Distilled WaterCRC (g/g) in 0.9% NaClAUL (g/g) in 0.9% NaClReference
Itaconic AcidPEGDGAKPS370.7--[4]
Itaconic Acid, Acrylic Acid, Oxidized StarchHDODAAPS-55.710.2[5]
Itaconic Acid, Vinyl Sulfonic AcidTTEGDAAPS-31.120.2[2][3]
Carboxymethyl Cellulose, Itaconic AcidMBAKPS7418-[7]

Visualizations

Synthesis Workflow: Aqueous Solution Copolymerization

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product IA Itaconic Acid Dissolution Dissolution & Neutralization IA->Dissolution AA Acrylic Acid AA->Dissolution OS Oxidized Starch OS->Dissolution NaOH NaOH Solution NaOH->Dissolution APS APS (Initiator) Polymerization Polymerization (3h) APS->Polymerization HDODA HDODA (Cross-linker) HDODA->Polymerization Dissolution->Polymerization Drying Drying (60°C, 24h) Polymerization->Drying Pulverization Pulverization Drying->Pulverization Washing Washing (Acetone) Pulverization->Washing SAP Superabsorbent Polymer Washing->SAP FactorsAffectingPerformance Perf SAP Performance SC Swelling Capacity Perf->SC CRC Centrifuge Retention Capacity Perf->CRC AUL Absorbency Under Load Perf->AUL GS Gel Strength Perf->GS Factors Synthesis Parameters Monomer Monomer Ratio Factors->Monomer Crosslinker Cross-linker Concentration Factors->Crosslinker Initiator Initiator Concentration Factors->Initiator Neutralization Degree of Neutralization Factors->Neutralization Filler Filler Content Factors->Filler Monomer->Perf Crosslinker->Perf Initiator->Perf Neutralization->Perf Filler->Perf

References

Application of Sodium Polyitaconate in Biodegradable Plastics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium polyitaconate, the sodium salt of polyitaconic acid, is a bio-based and biodegradable polymer derived from the fermentation of renewable resources like corn.[1][2] Its inherent biodegradability, water solubility, and non-toxic nature make it a promising candidate for the development of environmentally friendly plastics.[1] This document provides detailed application notes and experimental protocols for researchers interested in utilizing sodium polyitaconate in the formulation of biodegradable plastics. While research on sodium polyitaconate as a primary structural component in plastics is still emerging, this guide consolidates available data on the base polymer, poly(itaconic acid), and provides foundational protocols for film synthesis and characterization.

Data Presentation

Thermal Properties of Poly(itaconic acid) and its Derivatives

The thermal stability of a bioplastic is crucial for its processing and application. Below is a summary of the thermal properties of poly(itaconic acid) (PIA) and its sodium salt, which can be used as a reference for sodium polyitaconate-based plastics.

PropertyPolymerValueReference
Decomposition Temperature (Td) Sodium Polyitaconate> 200 °C[1]
Poly(itaconic acid)Three maxima: 185 °C, 315 °C, 388 °C[3]
Poly(acrylic acid) sodium saltMajor decomposition at 300-510 °C[4]
Glass Transition Temperature (Tg) Poly(itaconic acid diesters)-40 °C to 14 °C (depending on the ester group)[5][6]
Polylactam esters from itaconic acidHigher than Polylactic acid (PLA)[7]

Note: The properties of sodium polyitaconate plastics will be influenced by factors such as molecular weight, degree of neutralization, and the presence of plasticizers or other additives. The data for poly(itaconic acid) and its derivatives provide a baseline for understanding the thermal behavior of itaconate-based polymers.

Experimental Protocols

Protocol 1: Synthesis of Sodium Polyitaconate Films via Solvent Casting

This protocol describes the preparation of biodegradable films from sodium polyitaconate using the solvent casting method.[8][9][10][11]

Materials:

  • Sodium Polyitaconate powder

  • Distilled water (solvent)

  • Glycerol (plasticizer)

  • Petri dishes or other suitable casting surfaces

  • Magnetic stirrer and hotplate

  • Drying oven

  • Desiccator

Procedure:

  • Solution Preparation:

    • Dissolve a specific concentration of sodium polyitaconate (e.g., 5-10% w/v) in distilled water with continuous stirring.

    • Gently heat the solution (e.g., 40-60 °C) to aid dissolution.

    • Once the polymer is fully dissolved, add a plasticizer such as glycerol (e.g., 10-30% w/w of the polymer) to the solution.

    • Continue stirring until a homogeneous solution is obtained.

  • Casting:

    • Pour a specific volume of the polymer solution into a petri dish or onto a level casting surface.

    • Ensure the solution spreads evenly to form a uniform layer.

  • Drying:

    • Place the cast films in a drying oven at a controlled temperature (e.g., 40-50 °C) for 24-48 hours, or until the solvent has completely evaporated.

  • Film Removal and Conditioning:

    • Carefully peel the dried film from the casting surface.

    • Store the films in a desiccator for at least 48 hours before characterization to ensure consistent moisture content.

Protocol 2: Characterization of Mechanical Properties

The mechanical properties of the prepared films are critical for their potential applications. Standard tensile testing can be performed to determine tensile strength, Young's modulus, and elongation at break.[12][13][14][15]

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Calipers or micrometer for measuring film thickness

Procedure:

  • Sample Preparation:

    • Cut the conditioned films into dumbbell-shaped specimens according to ASTM D882 standards.

    • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Tensile Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the film can withstand before breaking.

    • Young's Modulus: Determine the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of fracture.

Protocol 3: Biodegradation Assessment by Soil Burial Test

This protocol outlines a method to assess the biodegradability of sodium polyitaconate films in a soil environment.

Materials:

  • Prepared sodium polyitaconate films

  • Active soil (e.g., compost or garden soil)

  • Containers for burial

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Cut the films into pre-weighed specimens of a specific size (e.g., 2 cm x 2 cm).

    • Dry the specimens in an oven at 60 °C to a constant weight and record the initial dry weight (W_initial).

  • Burial:

    • Bury the specimens in containers filled with moist, active soil at a depth of approximately 5-10 cm.

    • Maintain the soil moisture content at around 50-60% of its water-holding capacity and keep the containers in a well-ventilated area at a controlled temperature (e.g., 25-30 °C).

  • Retrieval and Analysis:

    • At regular intervals (e.g., 7, 14, 21, 28 days), retrieve a set of specimens.

    • Gently clean the retrieved specimens with distilled water to remove any adhering soil.

    • Dry the cleaned specimens in an oven at 60 °C to a constant weight and record the final dry weight (W_final).

  • Calculation of Weight Loss:

    • Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

Visualizations

Experimental Workflow for Sodium Polyitaconate Film Synthesis and Characterization

experimental_workflow cluster_synthesis Film Synthesis cluster_characterization Characterization cluster_data Data Analysis solution_prep Solution Preparation (Sodium Polyitaconate + Water + Glycerol) casting Solvent Casting solution_prep->casting drying Drying casting->drying mechanical_testing Mechanical Testing (Tensile Strength, Elongation) drying->mechanical_testing thermal_analysis Thermal Analysis (TGA, DSC) drying->thermal_analysis biodegradation_test Biodegradation Test (Soil Burial) drying->biodegradation_test results Quantitative Data (Tables and Graphs) mechanical_testing->results thermal_analysis->results biodegradation_test->results

Synthesis and characterization workflow.
Proposed Biodegradation Pathway of Sodium Polyitaconate

The biodegradation of sodium polyitaconate is expected to proceed through enzymatic hydrolysis, breaking down the polymer into smaller, water-soluble oligomers and ultimately itaconic acid monomers. These monomers can then be utilized by microorganisms as a carbon and energy source.[16][17][18][19][20]

biodegradation_pathway cluster_polymer Polymer Level cluster_degradation Degradation Process cluster_metabolism Microbial Metabolism spi Sodium Polyitaconate (Solid Plastic) hydrolysis Enzymatic Hydrolysis (by microbial enzymes) spi->hydrolysis Microbial Colonization oligomers Water-Soluble Oligomers hydrolysis->oligomers itaconic_acid Itaconic Acid Monomers oligomers->itaconic_acid tca_cycle Tricarboxylic Acid (TCA) Cycle itaconic_acid->tca_cycle Assimilation by Microorganisms biomass Biomass tca_cycle->biomass co2_h2o CO2 + H2O tca_cycle->co2_h2o

Proposed biodegradation pathway.

Concluding Remarks

Sodium polyitaconate holds considerable promise as a building block for fully biodegradable and bio-based plastics. While further research is needed to fully characterize the mechanical and barrier properties of sodium polyitaconate-based plastics, the protocols and data presented here provide a solid foundation for scientists and researchers to explore its potential in various applications, including packaging, agriculture, and biomedical devices. The development of such materials is a critical step towards a more sustainable and circular economy.

References

Application Notes and Protocols for Sodium Itaconate in Controlled-Release Fertilizer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium itaconate in the formulation of controlled-release fertilizers (CRFs). The protocols detailed below are intended to guide researchers in the synthesis, characterization, and evaluation of this compound-based hydrogels for agricultural applications.

Introduction

This compound, a salt of the bio-based dicarboxylic acid, itaconic acid, is a promising component for the development of environmentally friendly controlled-release fertilizers.[1] Its polymer, sodium polyitaconate, is biodegradable and possesses superabsorbent properties, making it an excellent candidate for creating hydrogel-based fertilizer carriers.[1] These hydrogels can absorb and retain large amounts of water, slowly releasing encapsulated nutrients to the soil, thereby improving nutrient use efficiency and minimizing environmental pollution.[2]

Key Advantages of this compound-Based CRFs:

  • Biodegradability: Unlike many synthetic polymers used in CRFs, sodium polyitaconate is biodegradable, reducing the accumulation of plastic residues in agricultural soils.[1]

  • Water Retention: The superabsorbent nature of this compound hydrogels helps to maintain soil moisture, which is particularly beneficial in arid and semi-arid regions.[1]

  • Improved Nutrient Uptake: By releasing nutrients in a controlled manner, these formulations can better synchronize with the plant's nutritional needs, leading to enhanced nutrient uptake and potentially higher crop yields.[2][3]

  • Reduced Environmental Impact: Controlled release minimizes nutrient leaching and volatilization, reducing the contamination of groundwater and the emission of greenhouse gases.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Superabsorbent Hydrogel for Fertilizer Encapsulation

This protocol describes the synthesis of a crosslinked poly(this compound-co-acrylamide) hydrogel. Acrylamide is included as a comonomer to enhance the polymer network properties.

Materials:

  • Itaconic acid

  • Acrylamide (AM)

  • Sodium hydroxide (NaOH)

  • N,N'-methylenebis(acrylamide) (NMBA) or Ethylene glycol dimethacrylate (EGDMA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • Nitrogen gas

  • Distilled water

  • Fertilizer (e.g., potassium nitrate)

Procedure:

  • Neutralization of Itaconic Acid:

    • Dissolve a specific molar ratio of itaconic acid in distilled water.

    • Slowly add a stoichiometric amount of sodium hydroxide solution while stirring to neutralize the itaconic acid, forming this compound. The pH should be monitored and adjusted to approximately 7.0.

  • Preparation of the Monomer Solution:

    • In a reaction vessel, dissolve the prepared this compound and acrylamide in distilled water.

    • Add the crosslinking agent (NMBA or EGDMA) to the solution. The concentration of the crosslinker will influence the swelling properties of the hydrogel.

    • If encapsulating the fertilizer during polymerization, dissolve the desired amount of fertilizer (e.g., potassium nitrate) in this solution.

  • Polymerization:

    • Purge the monomer solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

    • Add the initiator (APS) to the solution to start the free radical polymerization.

    • Maintain the reaction at a constant temperature (e.g., 60-70°C) for a specified time (e.g., 2-4 hours) with continuous stirring under a nitrogen atmosphere.

  • Purification and Drying:

    • The resulting hydrogel is then cut into smaller pieces and washed repeatedly with distilled water to remove any unreacted monomers and initiator.

    • The purified hydrogel is dried in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

    • The dried hydrogel can then be ground into a powder for application.

Protocol 2: Evaluation of Nutrient Release Kinetics from the Hydrogel

This protocol outlines the procedure for determining the rate at which the encapsulated nutrient is released from the hydrogel.

Materials:

  • Fertilizer-loaded this compound-based hydrogel (dried and of known weight)

  • Distilled water

  • Beakers or flasks

  • Shaking incubator or water bath

  • Analytical instrument for nutrient quantification (e.g., UV-Vis spectrophotometer for nitrate)

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried, fertilizer-loaded hydrogel into a beaker.

  • Release Study:

    • Add a specific volume of distilled water to the beaker.

    • Place the beaker in a shaking incubator or water bath at a constant temperature (e.g., 25°C).

  • Sampling and Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on), withdraw an aliquot of the solution.

    • Replenish the withdrawn volume with fresh distilled water to maintain a constant volume.

    • Analyze the concentration of the released nutrient in the aliquot using a suitable analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of nutrient released at each time point.

    • Plot the cumulative release percentage against time to obtain the release profile.

    • The release kinetics can be analyzed using various mathematical models such as the Korsmeyer-Peppas model to understand the release mechanism (e.g., Fickian diffusion, non-Fickian transport).

Protocol 3: Soil Biodegradation Test (CO2 Evolution Method)

This protocol is based on standard methods like ASTM D5988-18 and ISO 17556 to assess the biodegradability of the this compound-based hydrogel in soil.[1][4][5]

Materials:

  • This compound-based hydrogel (without fertilizer)

  • Standard soil with known characteristics (pH, organic carbon content, etc.)

  • Biometer flasks or similar respirometer setup

  • CO2-free air supply

  • Barium hydroxide (Ba(OH)2) or sodium hydroxide (NaOH) solution for CO2 trapping

  • Hydrochloric acid (HCl) for titration

  • Phenolphthalein indicator

Procedure:

  • Sample and Soil Preparation:

    • Prepare the hydrogel in a powder form.

    • Mix a known amount of the hydrogel powder with a specified amount of soil. The soil should have a controlled moisture content.

  • Incubation:

    • Place the soil-hydrogel mixture into the biometer flasks.

    • Set up control flasks containing only soil and flasks with a reference biodegradable material (e.g., cellulose).

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-28°C).[4]

    • Continuously supply CO2-free air to the flasks.

  • CO2 Measurement:

    • The evolved CO2 from microbial respiration is trapped in the Ba(OH)2 or NaOH solution.

    • Periodically, titrate the remaining alkali in the trapping solution with a standardized HCl solution to determine the amount of CO2 produced.

  • Data Analysis:

    • Calculate the cumulative amount of CO2 evolved over time for the sample, control, and reference material.

    • The percentage of biodegradation is calculated as the ratio of the net CO2 evolved from the sample to the theoretical amount of CO2 that can be produced from the carbon in the sample.

    • The test is typically run for up to 6 months.[4]

Data Presentation

Table 1: Swelling Capacity of Acrylamide-co-Itaconic Acid Hydrogels with Varying Montmorillonite (MMT) Content
Hydrogel CompositionSwelling Increase at pH 5.0 (%)Swelling Increase at pH 6.0 (%)Swelling Increase at pH 7.0 (%)Swelling Increase at pH 9.0 (%)
5% MMT45602720.7
10% MMT(Data for 10% MMT leading to greater swelling is mentioned but specific percentages are not provided in the source)(Data for 10% MMT leading to greater swelling is mentioned but specific percentages are not provided in the source)(Data for 10% MMT leading to greater swelling is mentioned but specific percentages are not provided in the source)(Data for 10% MMT leading to greater swelling is mentioned but specific percentages are not provided in the source)

Source: Adapted from a study on poly(acrylamide-co-itaconic acid) hydrogels. The increase in montmorillonite (MMT) content from 5% to 10% (w/w) led to increased swelling.[3]

Table 2: Nitrogen Release from Acrylamide-co-Itaconic Acid Hydrogels
Hydrogel CompositionNitrogen Content (%)
0% MMT, 10% CA21.9
5% MMT, 10% CA26.7
10% MMT, 10% CA29.4
20% MMT, 10% CA25.2

Source: Data from a study on hydrogels composed of polyacrylamide (pAAm), cellulose acetate (CA), and montmorillonite (MMT).[3]

Table 3: Impact of Polymer-Coated Controlled-Release Fertilizer (CRF) on Maize Growth Parameters
Treatment (Nitrogen Rate)Plant Height (cm)Leaf Area Index (LAI)Aboveground Biomass ( kg/ha )Yield (Mg/ha)
No Nitrogen (Control)(Data not provided)(Data not provided)(Data not provided)(Significantly lower than fertilized treatments)
Conventional Fertilizer (269 kg N/ha)(Similar or lower than CRF treatments)(Similar or lower than CRF treatments)(Similar or lower than CRF treatments)13.1 (2022), 8.6 (2023)
CRF (168 kg N/ha)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Not statistically different from CONV)
CRF (224 kg N/ha)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than CONV in 2023)
CRF (280 kg N/ha)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than CONV in 2023)
CRF (336 kg N/ha)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than or similar to CONV)(Significantly greater than CONV in 2023)

Source: Adapted from a two-year study on maize. All CRF treatments, even at the lowest rate, produced yields and growth parameters significantly greater than or similar to the conventional (CONV) fertilizer treatment.[6]

Mandatory Visualizations

Nutrient_Release_Mechanism cluster_hydrogel This compound Hydrogel Matrix cluster_environment Soil Environment Hydrogel Dry Hydrogel with Encapsulated Fertilizer SwollenHydrogel Swollen Hydrogel Hydrogel->SwollenHydrogel 2. Swelling of Polymer Network Nutrients Released Nutrients SwollenHydrogel->Nutrients 3. Diffusion-controlled Nutrient Release Water Water Water->Hydrogel 1. Water Absorption

Caption: Controlled nutrient release from a this compound hydrogel.

Experimental_Workflow cluster_performance Evaluation Protocols A Synthesis of this compound -based Hydrogel B Fertilizer Encapsulation A->B C Characterization (FTIR, SEM) B->C D Performance Evaluation B->D E Nutrient Release Kinetics Study D->E F Soil Biodegradation Test (CO2 Evolution) D->F G Crop Performance Analysis D->G

References

Application Notes & Protocols: Monitoring Itaconate Polymerization with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid, a bio-based monomer, and its derivatives are of significant interest for the synthesis of sustainable polymers with applications in drug delivery, biomaterials, and other industrial fields. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for monitoring the polymerization of itaconate monomers in real-time. It provides quantitative insights into reaction kinetics, monomer conversion, copolymer composition, and polymer microstructure. These application notes provide detailed protocols for utilizing NMR spectroscopy to monitor itaconate polymerization.

Key Advantages of NMR Spectroscopy for Monitoring Itaconate Polymerization:

  • Quantitative Analysis: NMR allows for the direct and quantitative measurement of monomer consumption and polymer formation by integrating the signals of specific protons.

  • Real-Time Monitoring: In situ or on-line NMR experiments enable the continuous tracking of the polymerization process, providing detailed kinetic data.[1][2][3][4]

  • Structural Information: NMR spectroscopy provides detailed information about the chemical structure of the resulting polymer, including tacticity and the presence of any side reactions.[5][6]

  • Non-Invasive: NMR is a non-destructive technique, allowing the reaction mixture to be analyzed without altering its composition.

Experimental Protocols

Protocol 1: In Situ ¹H NMR Monitoring of Free-Radical Polymerization of Dialkyl Itaconates

This protocol is adapted from studies on the radical copolymerization of dialkyl itaconates.[1][2]

Objective: To monitor the real-time conversion of a dialkyl itaconate monomer during a free-radical polymerization.

Materials:

  • Dialkyl itaconate monomer (e.g., dibutyl itaconate - DBI)

  • Co-monomer (e.g., butyl acrylate - BA)

  • Radical initiator (e.g., 2,2′-azobis(isobutyronitrile) - AIBN)

  • Deuterated solvent (e.g., 1,4-dioxane-d8)

  • NMR tube

  • NMR spectrometer (e.g., 600 MHz) equipped with a temperature-controlled probe

Procedure:

  • Sample Preparation:

    • In an NMR tube, prepare a 0.5 mL reaction mixture containing the desired concentrations of the itaconate monomer, co-monomer, and AIBN dissolved in 1,4-dioxane-d8.

    • Ensure all components are thoroughly mixed.

  • In Situ NMR Measurement:

    • Preheat the NMR spectrometer's probe to the desired reaction temperature (e.g., 60 °C).[1][2]

    • Place the NMR tube into the spectrometer.

    • Acquire a series of single-scan ¹H NMR spectra at regular intervals (e.g., every 15 seconds) over the course of the polymerization (e.g., 4 hours).[1][2]

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, baseline correction).

    • Identify the characteristic olefinic proton signals of the itaconate monomer. These are typically well-separated from the signals of the co-monomer and the polymer backbone.

    • Integrate the area of the olefinic proton signals of the itaconate monomer in each spectrum.

    • Calculate the monomer conversion at each time point using the following equation: Conversion (%) = [1 - (Integral at time t / Integral at time 0)] x 100

Protocol 2: Off-Line ¹H NMR Analysis of Poly(itaconic acid) Synthesis

This protocol is based on methods for the synthesis and characterization of poly(itaconic acid).[5]

Objective: To determine the final conversion and characterize the structure of poly(itaconic acid) (PIA) after polymerization.

Materials:

  • Itaconic acid (IA)

  • Initiator (e.g., ammonium persulfate)

  • Solvent (e.g., 0.5 M HCl in H₂O or dioxane)[5]

  • Precipitating solvent (e.g., acetone)

  • Deuterated solvent for NMR analysis (e.g., D₂O)

  • NMR spectrometer

Procedure:

  • Polymerization:

    • Dissolve itaconic acid and the initiator in the chosen solvent in a reaction flask.

    • Heat the reaction mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 hours).[5]

    • After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like acetone.

    • Wash the precipitated polymer and dry it under vacuum.

  • NMR Sample Preparation:

    • Dissolve a known amount of the dried poly(itaconic acid) in D₂O.

  • NMR Measurement:

    • Acquire a ¹H NMR spectrum of the dissolved polymer.

  • Data Analysis:

    • Analyze the spectrum to confirm the disappearance of the monomer's vinyl protons and the appearance of the polymer backbone signals.

    • The ¹H NMR spectrum of poly(itaconic acid) will show broad peaks corresponding to the methylene (-CH₂-) and methine (-CH-) protons of the polymer backbone.

Data Presentation

The quantitative data obtained from NMR monitoring can be summarized in tables for clear comparison.

Table 1: Reaction Conditions for In Situ NMR Monitoring of Itaconate Copolymerization [2]

EntryItaconate MonomerCo-monomerInitial Itaconate Mole Fraction (fᵢ⁰)Initiator (AIBN) Conc. (mol·L⁻¹)Temperature (°C)
1DCHIBA0.30.0260
2DCHIBA0.50.0260
3DBIBA0.10.0260
4DBIBA0.30.0260
5DBIBA0.50.0260
6DBIBA0.70.0260
7DBIBA0.90.0260

DCHI: Dicyclohexyl itaconate; DBI: Dibutyl itaconate; BA: Butyl acrylate

Table 2: Monomer Conversion as a Function of Time for DBI-BA Copolymerization (fDBI⁰ = 0.30) [1]

Time (min)Itaconate Conversion (%)Acrylate Conversion (%)
000
602540
1204565
1806080
2407090

Visualizations

Experimental Workflow

G Experimental Workflow for In Situ NMR Monitoring cluster_prep Sample Preparation cluster_nmr NMR Measurement cluster_analysis Data Analysis prep1 Mix itaconate monomer, co-monomer, and initiator prep2 Dissolve in deuterated solvent in an NMR tube prep1->prep2 nmr1 Insert sample into preheated NMR probe prep2->nmr1 nmr2 Acquire time-resolved ¹H NMR spectra nmr1->nmr2 analysis1 Process spectra nmr2->analysis1 analysis2 Integrate monomer signals analysis1->analysis2 analysis3 Calculate monomer conversion vs. time analysis2->analysis3

Caption: Workflow for in situ NMR monitoring of itaconate polymerization.

Free-Radical Polymerization of Itaconic Acid

G Free-Radical Polymerization of Itaconic Acid cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Radical (R•) initiator->radical Heat growing_chain Growing Polymer Chain (P•) radical->growing_chain + Monomer monomer Itaconic Acid Monomer growing_chain->growing_chain + Monomer termination Termination (Combination or Disproportionation) growing_chain->termination final_polymer Poly(itaconic acid) termination->final_polymer

Caption: Key steps in the free-radical polymerization of itaconic acid.

References

Application Notes & Protocols: Formulating Sodium Itaconate for In Vivo Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Itaconate, an endogenous metabolite derived from the Krebs cycle, has emerged as a critical regulator of the innate immune response, possessing potent anti-inflammatory properties.[1][2] Produced in high amounts by activated macrophages, itaconate and its derivatives modulate inflammatory signaling through multiple mechanisms, including the activation of the Nrf2 antioxidant pathway and the inhibition of the JAK-STAT pathway.[1][3][4][5] This makes itaconate a promising therapeutic candidate for a range of inflammatory diseases.[2][6] However, the translation of its therapeutic potential into preclinical models requires robust and reproducible methods for its formulation and administration. Due to its polar nature, direct application of itaconic acid can be challenging; the neutralized sodium salt form offers improved solubility and physiological compatibility for in vivo studies.

These application notes provide detailed protocols for the preparation of sodium itaconate solution and a general workflow for its application in a murine model of acute inflammation. Additionally, quantitative data on its efficacy and key signaling pathways are summarized to facilitate experimental design.

Protocol 1: Preparation of Sterile this compound Solution for In Vivo Administration

This protocol describes the formulation of a sterile, pH-neutral this compound solution from itaconic acid for parenteral or oral administration in animal models.

Materials:

  • Itaconic Acid (MW: 130.1 g/mol )

  • Sodium Hydroxide (NaOH)

  • Sterile, pyrogen-free water for injection

  • Sterile 0.9% saline

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filters

  • Sterile vials or tubes

Procedure:

  • Dissolution:

    • Weigh the desired amount of itaconic acid and dissolve it in sterile water for injection to create a concentrated stock solution (e.g., 250 mM).[7][8]

    • Calculation Example for 10 mL of 250 mM Stock: 0.250 mol/L * 0.010 L * 130.1 g/mol = 0.325 g of Itaconic Acid. Dissolve in ~8 mL of sterile water.

  • Neutralization to Form this compound:

    • Prepare a stock solution of 1 M NaOH.

    • While stirring the itaconic acid solution, slowly add 1 M NaOH dropwise. Itaconic acid is a dicarboxylic acid, so two molar equivalents of NaOH are required for complete conversion to dithis compound.

    • Monitor the pH of the solution continuously using a calibrated pH meter.

    • Continue adding NaOH until the pH reaches a physiological range of 7.2 - 7.4. One study notes preparing this compound by adding 10 M NaOH in a 1:20 ratio to a 250 mM itaconic acid stock solution.[7]

  • Final Concentration and Dilution:

    • Once the pH is stabilized, transfer the solution to a sterile volumetric flask.

    • Add sterile water or 0.9% saline to reach the final desired volume and concentration.

  • Sterilization:

    • Aseptically draw the final this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile, pyrogen-free vial.

  • Storage:

    • Store the sterile this compound solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage.[8]

Protocol 2: General Workflow for an In Vivo LPS-Induced Endotoxemia Model

This protocol outlines a representative workflow for evaluating the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation model in mice.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • Sterile this compound solution (from Protocol 1)

  • Sterile vehicle control (e.g., 0.9% saline, pH 7.4)

  • Lipopolysaccharide (LPS) from E. coli

  • Standard animal handling and injection equipment

Procedure:

  • Acclimatization: Acclimate animals to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (n=5-10 per group):

    • Group 1: Vehicle Control (Saline)

    • Group 2: LPS + Vehicle

    • Group 3: LPS + this compound (e.g., 50 mg/kg, dose to be optimized)

  • Treatment:

    • Administer the prepared this compound solution or vehicle to the mice via the desired route (e.g., intraperitoneal (i.p.) injection or oral gavage). The timing of administration should be optimized; typically, 1-2 hours before the inflammatory challenge.

  • Inflammatory Challenge:

    • Administer LPS (e.g., 5-15 mg/kg, i.p.) to all groups except the vehicle control group to induce a systemic inflammatory response.

  • Monitoring: Monitor animals for clinical signs of endotoxemia (e.g., lethargy, piloerection, hypothermia).

  • Sample Collection:

    • At a predetermined time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Harvest tissues of interest (e.g., lung, liver, spleen) and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Endpoint Analysis:

    • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the serum using ELISA or multiplex bead array.

    • Gene Expression: Analyze the expression of inflammatory and antioxidant genes (e.g., Il6, Nos2, Hmox1) in tissues via RT-qPCR.

    • Western Blot: Assess protein levels and pathway activation (e.g., p-STAT6, Nrf2) in tissue lysates.[9]

    • Histology: Evaluate tissue inflammation and cellular infiltration via H&E staining.

Data Presentation

Quantitative data from literature is summarized below to provide context for expected outcomes and formulation choices.

Table 1: Summary of Formulations for Itaconate and Its Derivatives

Compound Form Stock Solution Preparation Vehicle Notes
Itaconic Acid Unmodified 250 mM in water, then neutralized with NaOH to form this compound.[7] Water or PBS/Saline Highly polar; cell permeability is limited without derivatization.[10]
This compound Salt Prepared by adding NaOH to itaconic acid to pH ~7.4.[7] Water or PBS/Saline Water-soluble; suitable for in vivo administration via injection or drinking water.[11]
Dimethyl Itaconate (DI) Ester Derivative 250 mM in water or PBS.[7] Cell culture media or PBS Cell-permeable, but may not be converted to intracellular itaconate and can exert off-target effects.[7][12]

| 4-Octyl Itaconate (4-OI) | Ester Derivative | 5 mM or 100 mM in DMSO.[7][8] | Cell culture media or PBS | Cell-permeable derivative designed to mimic the biological effects of endogenous itaconate.[5][13] |

Table 2: Summary of Quantitative In Vivo Anti-inflammatory Effects of Itaconate Derivatives

Model System Compound Dosage/Route Key Finding Reference
LPS-induced Lethality (Mice) 4-Octyl Itaconate (4-OI) Not specified Protective against lethality and decreased cytokine production. [1]
LPS-induced Sepsis (Mice) 4-Octyl Itaconate (4-OI) Not specified Improved survival rate and reduced expression of pro-inflammatory cytokines. [14]
Cardiac Ischemia-Reperfusion (Mice) Dimethyl Itaconate (DI) Intravenous Significantly reduced myocardial infarct size and attenuated hypoxia-induced ROS. [12]
Murine Lupus Model 4-Octyl Itaconate (4-OI) Not specified Inhibited JAK1 activation and reduced immune dysregulation and organ damage. [12]

| Fungi-induced Keratitis (Mice) | Dimethyl Itaconate (DI) | Not specified | Mitigated keratitis by reducing inflammation via Nrf2 signaling. |[14] |

Visualization of Workflows and Signaling Pathways

Experimental and Signaling Diagrams

The following diagrams illustrate the experimental workflow for in vivo testing and the key molecular pathways modulated by itaconate.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatize Animal Acclimatization Group Randomize into Treatment Groups Acclimatize->Group Formulate Prepare Sodium Itaconate Solution Group->Formulate Treat Administer Itaconate or Vehicle (i.p.) Formulate->Treat Challenge Administer LPS (i.p. Challenge) Treat->Challenge Collect Euthanasia & Sample Collection Challenge->Collect Cytokine Serum Cytokine Analysis (ELISA) Collect->Cytokine Gene Tissue Gene Expression (RT-qPCR) Collect->Gene Protein Western Blot (Pathway Analysis) Collect->Protein

Caption: Workflow for in vivo evaluation of this compound.

G cluster_Nrf2 Nrf2 Activation Pathway cluster_JAK JAK-STAT Inhibition Pathway Itaconate_Nrf2 Itaconate KEAP1 KEAP1 Itaconate_Nrf2->KEAP1 Alkylates Cys Residues Nrf2 Nrf2 KEAP1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Anti_Inflammatory_Genes Anti-inflammatory & Antioxidant Genes (e.g., HMOX1) ARE->Anti_Inflammatory_Genes Induces Transcription Itaconate_JAK Itaconate JAK1 JAK1 Itaconate_JAK->JAK1 Directly Modifies & Inhibits Kinase Activity IL4R IL-4 Receptor IL4R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates M2_Genes M2 Macrophage Polarization Genes STAT6->M2_Genes Induces Transcription

References

Protocols for the Synthesis of Itaconate-Based Anionic Surfactants: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Itaconic acid, a bio-based dicarboxylic acid, is a versatile platform chemical for the synthesis of a variety of specialty chemicals, including anionic surfactants.[1] These surfactants are of growing interest due to their potential biodegradability and origin from renewable resources.[2] This document provides detailed application notes and protocols for the synthesis of several classes of itaconate-based anionic surfactants, intended for researchers, scientists, and drug development professionals. The protocols cover the synthesis of itaconate diesters, monoesters, and gemini surfactants, along with data on their physicochemical properties and purification methods.

I. Synthesis of Sodium n-Octyl Sulfoitaconate Diester

This protocol details a two-step synthesis of sodium n-octyl sulfoitaconate diester, a representative itaconate-based diester surfactant. The process involves the sulfonation of itaconic acid followed by the esterification of the resulting sulfoitaconate intermediate.[1]

Experimental Protocol:

Step 1: Sulfonation of Itaconic Acid to produce Sodium Sulfoitaconate (SSI)

  • Reaction Setup: In a 250 mL four-neck flask equipped with a reflux condenser and a mechanical stirrer, dissolve 20.80 g (0.20 mol) of sodium bisulfite (NaHSO₃) in 100 mL of deionized water.[1]

  • Addition of Itaconic Acid: Carefully add 28.60 g (0.22 mol) of itaconic acid to the sodium bisulfite solution under constant stirring.[1]

  • Reaction Conditions: Heat the mixture to 90°C and maintain this temperature for 5 hours under a nitrogen atmosphere with continuous stirring.[1]

  • Precipitation: After 5 hours, cool the reaction mixture to room temperature. Add 0.1 mol of hydrochloric acid (HCl) and stir for an additional hour to precipitate the sodium sulfoitaconate.[1]

  • Isolation and Drying: Separate the precipitate from the solution by filtration. Dry the collected solid at 80°C for 12 hours to obtain the sodium sulfoitaconate (SSI) intermediate.[1]

Step 2: Esterification of Sodium Sulfoitaconate (SSI) with n-Octanol

  • Reaction Setup: In a 100 mL four-neck round-bottom flask fitted with a reflux condenser and a mechanical stirrer, combine 10.60 g (0.05 mol) of the dried sodium sulfoitaconate (SSI), 13.33 g (0.10 mol) of n-octanol, and 0.42 g (2.44 mmol) of p-toluenesulfonic acid as a catalyst.[1]

  • Reaction Conditions: Heat the mixture to 140°C and maintain this temperature for 4 hours under a nitrogen atmosphere with continuous stirring.[1]

  • Purification: After the reaction is complete, cool the mixture to room temperature. The solid residue is then treated with petroleum ether (5 x 30 mL) and acetone (5 x 30 mL) successively to remove unreacted n-octanol and other impurities.[1][3]

  • Final Product: After solvent removal, dry the resulting white powder in a vacuum for 12 hours to yield the final product, sodium n-octyl sulfoitaconate diester.[3]

II. Synthesis of Itaconate Monoester Surfactants

Itaconate monoesters can be synthesized through the esterification of itaconic anhydride with a long-chain alcohol. These monoesters can then be neutralized to form anionic surfactants.[4][5]

Experimental Protocol:
  • Reaction Setup: In a reaction vessel, combine equimolar amounts of itaconic anhydride and a long-chain alcohol (e.g., 1-dodecanol for monododecyl itaconate).

  • Reaction Conditions: Heat the mixture to facilitate the esterification reaction. The specific temperature and reaction time will depend on the alcohol used.

  • Neutralization: After the esterification is complete, the resulting itaconate monoester is dissolved in an aqueous solution of sodium hydroxide (NaOH) to neutralize the carboxylic acid group, forming the sodium salt of the itaconate monoester, which acts as an anionic surfactant.[5]

  • Purification: The final product can be purified by recrystallization to remove any unreacted starting materials or byproducts.

III. Synthesis of Itaconate-Based Gemini Surfactants

Gemini surfactants are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. Itaconic acid can be used as a component in the synthesis of these complex surfactants.[2]

Experimental Protocol:

The synthesis of itaconate-based gemini surfactants is a multi-step process that can vary significantly depending on the desired final structure. A general approach involves:

  • Esterification/Amidation: Itaconic anhydride or itaconic acid is first reacted with molecules containing both a reactive group (e.g., an amine or alcohol) and a long hydrophobic chain. This step forms an itaconate derivative with hydrophobic tails.[2]

  • Linking Reaction: Two of these itaconate derivatives are then linked together using a spacer molecule that can react with the remaining functional groups on the itaconate moiety.

  • Sulfonation/Neutralization: The final step typically involves sulfonation or neutralization of the head groups to create the anionic nature of the gemini surfactant.[2]

Due to the complexity and variability of gemini surfactant synthesis, researchers should consult specific literature for detailed protocols tailored to their target molecule.[2]

Data Presentation

The following tables summarize the physicochemical properties of various itaconate-based anionic surfactants.

Surfactant NameAlkyl Chain LengthCritical Micelle Concentration (CMC) (mol/L)Surface Tension at CMC (γCMC) (mN/m)Reference
Sodium n-Octyl Sulfoitaconate DiesterC84.0 x 10⁻⁴25.02[1][3]
Sodium Octylphenol Polyoxyethylene (10) Itaconate Monoester-1.0 x 10⁻⁴31.08[4]
Sodium n-Alkyl Itaconate MonoestersC10 - C16Varies with chain length (CMC decreases with increasing chain length)-[5]
Itaconic acid and fatty amine-based surfactantsC12, C18VariesVaries[2]

Note: The properties of itaconate-based surfactants can be significantly influenced by the length of the alkyl chain, the nature of the head group, and the presence of other functional groups.[5][6]

Visualization of Experimental Workflows

Synthesis of Sodium n-Octyl Sulfoitaconate Diester

SynthesisWorkflow cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Esterification IA Itaconic Acid Reaction1 Reaction at 90°C, 5h IA->Reaction1 NaHSO3 Sodium Bisulfite NaHSO3->Reaction1 Water Water Water->Reaction1 Precipitation Precipitation with HCl Reaction1->Precipitation SSI Sodium Sulfoitaconate (SSI) Precipitation->SSI SSI_in Sodium Sulfoitaconate (SSI) SSI->SSI_in Intermediate Reaction2 Reaction at 140°C, 4h SSI_in->Reaction2 nOctanol n-Octanol nOctanol->Reaction2 Catalyst p-Toluenesulfonic Acid Catalyst->Reaction2 Purification Purification (Petroleum Ether & Acetone) Reaction2->Purification FinalProduct Sodium n-Octyl Sulfoitaconate Diester Purification->FinalProduct MonoesterSynthesis ItaconicAnhydride Itaconic Anhydride Esterification Esterification ItaconicAnhydride->Esterification LongChainAlcohol Long-Chain Alcohol LongChainAlcohol->Esterification ItaconateMonoester Itaconate Monoester Esterification->ItaconateMonoester Neutralization Neutralization (NaOH) ItaconateMonoester->Neutralization AnionicSurfactant Anionic Surfactant (Sodium Salt) Neutralization->AnionicSurfactant

References

Application Notes and Protocols: Sodium Itaconate in Stimuli-Responsive Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of stimuli-responsive hydrogels incorporating sodium itaconate. This compound, a salt of the bio-derived dicarboxylic acid itaconic acid, is a versatile monomer for creating hydrogels that exhibit significant changes in their physical properties in response to external stimuli, such as pH and temperature. This responsiveness makes them highly attractive for a range of biomedical applications, particularly in controlled drug delivery.

Introduction to this compound-Based Hydrogels

Stimuli-responsive hydrogels, often termed "smart" hydrogels, are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water.[1][2] Their ability to undergo reversible volume phase transitions in response to environmental changes allows for the controlled release of encapsulated therapeutic agents.[3][4] Itaconic acid (IA) and its salt, this compound, are valuable components in the synthesis of these materials due to the presence of two carboxylic acid groups. These groups provide sites for pH-sensitivity, hydrogen bonding, and further chemical modification.[5][6]

Hydrogels based on itaconic acid typically exhibit pronounced pH-responsiveness.[1][5] At low pH, the carboxylic acid groups are protonated, leading to a collapsed hydrogel state due to hydrogen bonding. As the pH increases above the pKa of the carboxylic acid groups, they deprotonate, resulting in electrostatic repulsion between the polymer chains and a significant increase in swelling.[5] This behavior is crucial for developing oral drug delivery systems that can protect therapeutic molecules in the acidic environment of the stomach and release them in the more neutral pH of the intestines.[5][7]

Furthermore, itaconic acid can be copolymerized with thermo-responsive monomers to create dual-stimuli-responsive hydrogels.[8] These hydrogels can be designed to undergo a sol-gel transition at physiological temperatures, making them injectable for in-situ gel formation and localized drug delivery.[9]

Data Presentation: Properties of Itaconate-Based Hydrogels

The following tables summarize quantitative data from various studies on this compound-based hydrogels, providing a comparative overview of their key properties.

Table 1: pH-Responsive Swelling Behavior of Itaconic Acid-Based Hydrogels

Hydrogel CompositionpHEquilibrium Swelling Ratio (%)Reference
Poly(Itaconic acid-g-Ethylene Glycol)1.2~150[5]
5.0~400[5]
7.0>600[5]
Itaconic acid/Acrylic acid4.0280[1]
6.0660[1]
8.01010[1]
Poly(Itaconic acid-co-N-vinylpyrrolidone)AcidicLow[10]
NeutralUp to 68% greater than MAA-based gels[10]

Table 2: Drug Release from Itaconic Acid-Based Hydrogels

Hydrogel CompositionModel DrugRelease ConditionsCumulative Release (%)Time (h)Reference
Poly(Acrylamide-co-Itaconic Acid)ParacetamolpH 7.4~808[11]
SA/Na+REC-g-IA/AMSalicylic AcidNot specifiedSlower, more continuous than SA filmNot specified[12][13]
P(IA-co-NVP)Salmon CalcitoninNeutralUp to 9.6-fold improvement with low ionic strength loadingNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of pH-Responsive Poly(Itaconic Acid-g-Ethylene Glycol) Hydrogels

This protocol describes the synthesis of a pH-responsive hydrogel using UV-initiated free-radical polymerization.[5]

Materials:

  • Itaconic Acid (IA)

  • Poly(ethylene glycol) monomethacrylate (PEGMMA)

  • Tetraethylene glycol dimethacrylate (TEGDMA) (crosslinker)

  • 2-hydroxy-2-methyl-1-phenyl-propan-1-one (photoinitiator, e.g., Irgacure 2959)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized (DI) water

Procedure:

  • Prepare a co-solvent system of aqueous NaOH solution and ethanol (1:1 ratio by weight). The molar concentration of the NaOH solution should be such that there is a 2:1 molar ratio of IA to NaOH for partial neutralization.[5]

  • Dissolve the desired amount of IA in the co-solvent system with sonication until fully dissolved.

  • Add PEGMMA, TEGDMA, and the photoinitiator to the IA solution. The total solvent mass should be 65-70% of the total mass of all monomers, crosslinker, and initiator.[5]

  • Vortex the mixture until all components are fully dissolved.

  • Pipette the pre-gel solution between two glass plates separated by a Teflon spacer of desired thickness.

  • Expose the setup to UV light (e.g., 365 nm) for a specified duration (e.g., 2 hours) to initiate polymerization.[5]

  • After polymerization, carefully separate the glass plates and remove the hydrogel film.

  • Wash the hydrogel extensively in DI water for several days to remove unreacted monomers and other reagents, with frequent water changes.[5]

  • Cut the hydrogel into discs of the desired size for characterization.

  • Dry the hydrogel discs at room temperature and then in a vacuum oven at 30°C until a constant weight is achieved.[5]

  • Store the dried discs in a desiccator.

Protocol 2: Characterization of Swelling Behavior

This protocol outlines the procedure for determining the equilibrium swelling ratio of the synthesized hydrogels at different pH values.

Materials:

  • Dried hydrogel discs of known weight

  • Buffer solutions of various pH (e.g., pH 1.2, 4.0, 7.4, 10.0)

  • Analytical balance

  • Filter paper

Procedure:

  • Weigh the dried hydrogel discs accurately (Wd).

  • Immerse the dried discs in buffer solutions of different pH values.

  • Allow the hydrogels to swell at a constant temperature (e.g., 37°C) until they reach equilibrium (typically 24-48 hours).

  • At predetermined time intervals, remove the swollen hydrogel discs from the buffer solution.

  • Gently blot the surface of the hydrogels with filter paper to remove excess surface water.

  • Weigh the swollen hydrogels (Ws).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Ws - Wd) / Wd] x 100

  • Repeat the measurement until a constant weight is achieved, indicating that swelling equilibrium has been reached.[1]

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of a model drug from the hydrogels.

Materials:

  • Drug-loaded hydrogel discs

  • Release medium (e.g., simulated gastric fluid at pH 1.2, simulated intestinal fluid at pH 7.4)

  • Shaking incubator or water bath

  • UV-Vis Spectrophotometer or HPLC system for drug quantification

Procedure:

  • Load the hydrogel discs with a model drug by soaking them in a concentrated drug solution until equilibrium is reached.

  • Dry the drug-loaded hydrogels.

  • Place a known weight of the drug-loaded hydrogel disc in a known volume of the release medium.

  • Maintain the system at a constant temperature (e.g., 37°C) with gentle agitation.

  • At specific time intervals, withdraw a small aliquot of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).[14]

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Experimental_Workflow_Hydrogel_Synthesis cluster_prep Pre-polymerization Mixture Preparation cluster_poly Polymerization cluster_post Post-polymerization Processing prep1 Dissolve IA in NaOH/Ethanol prep2 Add PEGMMA, TEGDMA, Initiator prep1->prep2 prep3 Vortex to Homogenize prep2->prep3 poly1 Pipette into Glass Mold prep3->poly1 Transfer Mixture poly2 UV Exposure poly1->poly2 post1 Remove Hydrogel Film poly2->post1 Polymerized Hydrogel post2 Wash in DI Water post1->post2 post3 Cut into Discs post2->post3 post4 Dry and Store post3->post4

Caption: Workflow for pH-responsive hydrogel synthesis.

pH_Responsive_Mechanism cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph Protonated -COOH groups h_bonding Hydrogen Bonding low_ph->h_bonding collapsed Collapsed Hydrogel h_bonding->collapsed high_ph Deprotonated -COO- groups collapsed->high_ph Increase pH repulsion Electrostatic Repulsion high_ph->repulsion swollen Swollen Hydrogel repulsion->swollen swollen->low_ph Decrease pH

Caption: Mechanism of pH-responsiveness in itaconate hydrogels.

References

Quantifying Intracellular Itaconate: A Detailed LC-MS/MS Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the quantitative analysis of intracellular itaconate levels using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Itaconate, a key immunometabolite, is gaining significant attention for its role in regulating inflammatory and metabolic pathways. Accurate quantification of its intracellular concentrations is crucial for understanding its physiological functions and for the development of novel therapeutics targeting these pathways.

Introduction

Itaconate is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) in activated immune cells, particularly macrophages. It plays a critical role in the immune response through its anti-inflammatory and antimicrobial properties. Itaconate exerts its effects by inhibiting the enzyme succinate dehydrogenase (SDH), modulating various signaling pathways, and activating the transcription factor Nrf2, a key regulator of the antioxidant response. Given its therapeutic potential, robust and reliable methods for its quantification in biological matrices are essential. LC-MS/MS offers high sensitivity and specificity for the accurate measurement of itaconate, even at low intracellular concentrations.

Data Presentation

The following tables summarize quantitative data for itaconate analysis using LC-MS/MS, providing a reference for expected values and method performance.

Table 1: LC-MS/MS Method Performance for Itaconic Acid

ParameterValueReference
Lower Limit of Quantification (LLOQ) in Plasma0.5 ng/mL
LLOQ in Cell Extract (on column)30 pg[1]
LLOQ in 50 µL samples0.098 µM[2]
Linear Range in Plasma0.5–100 ng/mL
Accuracy85–115%
Precision (CV%)<15%

Table 2: Intracellular Itaconate Concentrations in Macrophages

Cell TypeConditionIntracellular Itaconate ConcentrationReference
RAW 264.7UnstimulatedNot detected[3]
RAW 264.7LPS-stimulated~1.5 mM[3]
Bone Marrow-Derived Macrophages (BMDMs)UnstimulatedNot detected[4]
Bone Marrow-Derived Macrophages (BMDMs)LPS-stimulatedEndogenous levels reached with exogenous itaconate treatment[4]
VM-M3 Macrophage-like cells-1.33 ± 0.16 mM[5]

Experimental Protocols

This section provides detailed protocols for the extraction of intracellular itaconate from cultured macrophages and its subsequent analysis by LC-MS/MS.

Protocol 1: Intracellular Metabolite Extraction from Cultured Macrophages

Materials:

  • Cultured macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

Procedure:

  • Cell Culture and Treatment: Plate macrophages at a suitable density and culture under desired experimental conditions (e.g., with or without LPS stimulation).

  • Washing: Quickly wash the cells twice with pre-warmed PBS to remove extracellular metabolites.

  • Metabolite Extraction:

    • Aspirate the final PBS wash completely.

    • Immediately add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.

    • Place the plate on ice.

  • Cell Lysis and Collection:

    • Using a cell scraper, scrape the cells in the cold methanol.

    • Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the cell lysate vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Sample Collection:

    • Carefully transfer the supernatant, containing the intracellular metabolites, to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the extracts at -80°C until LC-MS/MS analysis. For some methods, the sample can be directly analyzed or dried down and reconstituted.[1]

Protocol 2: LC-MS/MS Analysis of Itaconate

This protocol is a representative method and may require optimization based on the specific LC-MS/MS system used.

Liquid Chromatography (LC) Parameters: [2][6][7]

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.2% Formic Acid in Water
Mobile Phase B 0.2% Formic Acid in Methanol
Flow Rate 0.4 - 0.6 mL/min
Column Temperature 30 - 50°C
Injection Volume 2 - 10 µL
Gradient A linear gradient can be optimized to separate itaconate from its isomers. For example: 0-6 min, 1% B; 6-7 min, 1-90% B; 7-8 min, 90% B; 8.01-11 min, 1% B.

Mass Spectrometry (MS) Parameters: [2][6]

ParameterRecommended Setting
Ionization Mode Negative Electrospray Ionization (ESI-)
Analysis Mode Multiple Reaction Monitoring (MRM)
Ion Spray Voltage -4500 V
Temperature 400°C
MRM Transitions See Table 3

Table 3: MRM Transitions for Itaconate and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Itaconate129.085.0Optimized for specific instrument
Itaconate (confirmatory)129.041.0Optimized for specific instrument
13C5-Itaconate (Internal Standard)134.089.0Optimized for specific instrument

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways relevant to itaconate analysis and function.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture & Stimulation washing Washing with PBS cell_culture->washing extraction Metabolite Extraction (80% Methanol) washing->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation Liquid Chromatography (C18 Column) supernatant->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification

Experimental workflow for LC-MS/MS quantification of intracellular itaconate.

itaconate_nrf2_pathway cluster_stimulus Stimulus cluster_cell Macrophage cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus lps LPS irg1 IRG1 lps->irg1 Upregulates aconitate cis-Aconitate aconitate->irg1 Substrate itaconate_mito Itaconate irg1->itaconate_mito Produces itaconate_cyto Itaconate itaconate_mito->itaconate_cyto Transport keap1 KEAP1 itaconate_cyto->keap1 Alkylates (Inhibits) nrf2 Nrf2 keap1->nrf2 Sequesters & Degrades nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocates are ARE nrf2_nuc->are Binds antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Upregulates Transcription

Itaconate-mediated activation of the Nrf2 signaling pathway.

References

Application Notes and Protocols: Sodium Itaconate in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium itaconate, the salt of the Krebs cycle metabolite itaconic acid, is emerging as a promising biomaterial for tissue engineering applications. Its inherent anti-inflammatory and immunomodulatory properties make it a valuable component in the design of scaffolds that can actively guide tissue regeneration. By influencing the behavior of immune cells, particularly macrophages, this compound can help create a pro-regenerative microenvironment, reducing inflammation and promoting tissue repair. These application notes provide a comprehensive overview of the use of this compound in tissue engineering scaffolds, including detailed experimental protocols and data on scaffold properties.

Data Presentation: Properties of Itaconate-Based Scaffolds

The following tables summarize quantitative data on the physical and biological properties of itaconic acid-based hydrogel scaffolds. This data provides a baseline for researchers developing their own this compound-containing constructs.

Table 1: Mechanical and Physical Properties of Itaconic Acid-Based Hydrogels

Scaffold CompositionCompressive Modulus (kPa)Porosity (%)Degradation Rate (% weight loss after 28 days)
Poly(ethylene glycol)-Itaconate (PEGI)~11,200[1]70-90[1]Data not available
Gelatin Methacryloyl (GelMA) / Sodium Alginate~2-10[2]>90[3]~25-40[4]
Chitosan/Itaconic Acid/Methacrylic AcidData not availableHighly porous[5]~15-30 (pH dependent)[5]
Poly(lactic-co-glycolic acid) (PLGA)~13,860[6]~80[6]Variable, dependent on formulation

Table 2: Biological Properties of Itaconate-Based Scaffolds

Scaffold CompositionCell TypeCell Viability (%) after 7 daysKey Findings
Itaconic Acid-based CopolyesterMG-63 Osteosarcoma Cells>90[7]Good biocompatibility, supported cell growth.[7]
Gelatin/Sodium Alginate with Macrophages and MSCsRAW264.7 Macrophages, Adipose Mesenchymal Stem Cells>95[8]Negligible cytotoxicity, promoted anti-inflammatory cytokine expression.[8]
3D Printed Poly(ε-caprolactone)/Alginate Sulfate/ECMNasal Septum Chondrocytes>90[9]Enhanced cell proliferation and cartilage matrix deposition.[9]
Tannic Acid-coated PolycaprolactoneL929 Fibroblasts>70[10]Scaffolds demonstrated good biocompatibility.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by itaconate and a general workflow for the fabrication and characterization of tissue engineering scaffolds.

Signaling Pathways

Itaconate and its derivatives exert their immunomodulatory effects primarily through the regulation of macrophage polarization. They can suppress the pro-inflammatory M1 phenotype and promote a pro-resolving M2-like phenotype. This is achieved through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.

Itaconate_Macrophage_Polarization cluster_extracellular Extracellular cluster_intracellular Intracellular Itaconate This compound KEAP1 KEAP1 Itaconate->KEAP1 Inhibits IKK IKK Itaconate->IKK Inhibits Nrf2 Nrf2 KEAP1->Nrf2 Inhibits Degradation ARE Antioxidant Response Element Nrf2->ARE Activates Anti_inflammatory_Genes Anti-inflammatory Genes (HO-1) ARE->Anti_inflammatory_Genes Upregulates IκBα IκBα IKK->IκBα Inhibits Phosphorylation NFκB NF-κB (p65/p50) IκBα->NFκB Sequesters Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFκB->Pro_inflammatory_Genes Activates M1_Polarization M1 Polarization (Pro-inflammatory) Pro_inflammatory_Genes->M1_Polarization Promotes M2_Polarization M2 Polarization (Pro-resolution) Anti_inflammatory_Genes->M2_Polarization Promotes Scaffold_Workflow Start Start: Define Tissue Application Materials This compound, Other Polymers (Gelatin, Alginate, etc.) Start->Materials Synthesis Scaffold Synthesis (e.g., Hydrogel Formation) Characterization Physicochemical Characterization Synthesis->Characterization Sterilization Sterilization Synthesis->Sterilization Properties Mechanical Testing, Porosity, Degradation Characterization->Properties Cell_Culture In Vitro Cell Culture Sterilization->Cell_Culture Methods Ethylene Oxide, UV Irradiation Sterilization->Methods Biological_Assays Biological Assays Cell_Culture->Biological_Assays Cells Target Cell Line (e.g., MSCs, Chondrocytes) Cell_Culture->Cells End End: Data Analysis & Interpretation Biological_Assays->End Assays Viability (MTT, Live/Dead), Proliferation, Differentiation Biological_Assays->Assays Materials->Synthesis

References

Application Notes and Protocols for the Development of Itaconate Polymer Microparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of itaconate-based polymer microparticles as a promising platform for controlled drug delivery. Itaconate, an endogenous metabolite with immunomodulatory properties, can be polymerized to create biocompatible and biodegradable microparticles. These particles can be engineered to encapsulate therapeutic agents, offering targeted delivery and sustained release, thereby enhancing therapeutic efficacy and minimizing systemic side effects.

I. Introduction to Itaconate Polymer Microparticles

Itaconic acid is a dicarboxylic acid that can be polymerized into various polyester-based materials. The resulting itaconate polymers are attractive for drug delivery due to their biodegradability, biocompatibility, and the inherent therapeutic potential of itaconate itself. Microparticles formulated from these polymers can serve as depots for a range of therapeutic molecules, from small molecule drugs to larger biologics. Their particle size can be tuned for various administration routes and to target specific cell types, such as phagocytic immune cells. The pH-responsive nature of some itaconate copolymers also allows for triggered drug release in specific microenvironments, such as the acidic milieu of tumors or intracellular compartments.

II. Experimental Protocols

A. Synthesis of Poly(dodecyl itaconate) (poly(IA-DoD)) Microparticles

This protocol details the synthesis of poly(dodecyl itaconate) microparticles using an oil-in-water (o/w) emulsion solvent evaporation method.

Materials:

  • Poly(dodecyl itaconate) (poly(IA-DoD)) polymer

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Preparation of the Organic Phase: Dissolve 50 mg of poly(IA-DoD) polymer in 4 mL of dichloromethane (DCM).

  • Preparation of the Aqueous Phase: Prepare a 2% (w/v) solution of poly(vinyl alcohol) (PVA) in deionized water.

  • Emulsification:

    • Add the organic phase to 60 mL of the 2% PVA solution.

    • Homogenize the mixture for 3 minutes at a specific speed (e.g., 10,000, 20,000, or 30,000 rpm) to create the primary oil-in-water emulsion. The homogenization speed will influence the final particle size.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and add an additional 40 mL of a 1% PVA solution.

    • Stir the mixture overnight on a magnetic stirrer at room temperature to allow for the complete evaporation of the DCM.

  • Particle Collection and Washing:

    • Centrifuge the microparticle suspension to pellet the particles.

    • Remove the supernatant and wash the particles three times with deionized water to remove residual PVA.

  • Lyophilization:

    • Freeze the washed microparticle pellet.

    • Lyophilize the frozen particles to obtain a dry powder.

    • Store the dried microparticles in a desiccator.

B. Drug Loading into Polyester Microparticles (Generalized Protocol)

This protocol describes a general method for encapsulating a model drug, such as doxorubicin, into pre-formed polyester microparticles using a solvent evaporation technique. Note: This is a generalized protocol and requires optimization for specific itaconate polymers and drugs.

Materials:

  • Pre-synthesized itaconate polymer microparticles

  • Doxorubicin hydrochloride (or other drug)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Polymer Dissolution: Dissolve a known amount of the itaconate polymer in a suitable organic solvent (e.g., DCM).

  • Drug Addition: Dissolve a specific amount of the drug in the polymer solution. For hydrophilic drugs, a double emulsion (w/o/w) method may be necessary.

  • Emulsification: Add the drug-polymer solution to an aqueous phase (e.g., a PVA solution) and emulsify using homogenization or sonication to form droplets.

  • Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid, drug-loaded microparticles.

  • Collection and Washing: Collect the microparticles by centrifugation, and wash them with deionized water to remove un-encapsulated drug and surfactant.

  • Drying: Lyophilize the washed microparticles to obtain a dry powder.

  • Determination of Drug Loading and Encapsulation Efficiency:

    • Dissolve a known mass of drug-loaded microparticles in a suitable solvent.

    • Quantify the amount of encapsulated drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • DL (%) = (Mass of drug in microparticles / Total mass of microparticles) x 100

      • EE (%) = (Mass of drug in microparticles / Initial mass of drug used) x 100

C. Characterization of Microparticles

1. Particle Size and Morphology:

  • Dynamic Light Scattering (DLS): Resuspend the microparticles in deionized water and analyze using a DLS instrument to determine the mean particle size and polydispersity index (PDI).

  • Scanning Electron Microscopy (SEM): Mount the dry microparticles on an SEM stub using double-sided carbon tape and sputter-coat with gold. Image the particles to observe their size, shape, and surface morphology.

2. In Vitro Drug Release Study:

  • Procedure:

    • Suspend a known amount of drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment).

    • Incubate the suspension at 37°C with constant agitation.

    • At predetermined time intervals, withdraw a sample of the release medium and centrifuge to pellet the microparticles.

    • Analyze the supernatant for the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Replace the withdrawn volume with fresh release medium to maintain a constant volume.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time.

III. Data Presentation

The following tables summarize key quantitative data for itaconate-based microparticles.

Table 1: Physicochemical Properties of Poly(dodecyl itaconate) Microparticles.

Homogenization Speed (rpm)Mean Particle Size (µm)Polydispersity Index (PDI)
10,0002.6Data not available
20,0001.52.26 ± 0.15[1]
30,0001.2Data not available

Table 2: Release of Itaconic Acid from Poly(dodecyl itaconate) Microparticles.

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 4.5 (%)
12~0.05~0.1
24~0.1~0.2
48~0.15~0.3

Table 3: Drug Loading and Release from Poly(itaconic acid-co-N-vinylpyrrolidone) Hydrogel Microparticles for Salmon Calcitonin Delivery. [2][3]

Loading ConditionDrug Loading (µg/mg)Cumulative Release at pH 7.4 (%)
150 mM PBSLowLow
1.5 mM PBSUp to 48Up to 9.6-fold improvement

Table 4: Hypothetical Data for Doxorubicin-Loaded Itaconate Microparticles (for illustrative purposes).

FormulationDrug Loading (%)Encapsulation Efficiency (%)PDICumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)
Itaconate Polymer AValueValueValueValueValue
Itaconate Polymer BValueValueValueValueValue
*Specific experimental data for small molecule drug loading and release in itaconate microparticles is not readily available in the reviewed literature and would need to be determined experimentally.

IV. Visualization of Workflows and Signaling Pathways

A. Experimental Workflow for Microparticle Synthesis and Drug Loading

G cluster_synthesis Microparticle Synthesis cluster_loading Drug Loading Polymer Itaconate Polymer Emulsion Oil-in-Water Emulsion Polymer->Emulsion Solvent Organic Solvent (DCM) Solvent->Emulsion Aqueous Aqueous Phase (PVA) Aqueous->Emulsion Evaporation Solvent Evaporation Emulsion->Evaporation Washing Washing & Centrifugation Evaporation->Washing Drying Lyophilization Washing->Drying Microparticles Empty Microparticles Drying->Microparticles Drug Drug (e.g., Doxorubicin) Loaded_Emulsion Drug-Polymer Emulsion Drug->Loaded_Emulsion Loaded_Evaporation Solvent Evaporation Loaded_Emulsion->Loaded_Evaporation Loaded_Washing Washing Loaded_Evaporation->Loaded_Washing Loaded_Drying Lyophilization Loaded_Washing->Loaded_Drying Loaded_Microparticles Drug-Loaded Microparticles Loaded_Drying->Loaded_Microparticles Microparticles_input Empty Microparticles Microparticles_input->Loaded_Emulsion G cluster_tca TCA Cycle cluster_itaconate Itaconate Action cluster_effects Downstream Effects Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate isocitrate dehydrogenase Alpha_KG α-Ketoglutarate Isocitrate->Alpha_KG isocitrate dehydrogenase Succinyl_CoA Succinyl-CoA Alpha_KG->Succinyl_CoA α-KG dehydrogenase Succinate Succinate Succinyl_CoA->Succinate Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (SDH) SDH Succinate Dehydrogenase (SDH) Succinate_acc Succinate Accumulation Itaconate Itaconate (from microparticles) Itaconate->SDH inhibits ROS_dec Decreased ROS Production Succinate_acc->ROS_dec Inflammation_dec Reduced Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6) ROS_dec->Inflammation_dec

References

Troubleshooting & Optimization

"troubleshooting low conversion in sodium itaconate polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the polymerization of sodium itaconate, with a primary focus on resolving issues of low monomer conversion.

Troubleshooting Guide: Low Conversion

Low conversion in this compound polymerization is a frequent issue that can stem from several factors. This guide provides a systematic approach to identifying and resolving the root cause of an unsuccessful polymerization.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the cause of low conversion.

LowConversionTroubleshooting start Start: Low Monomer Conversion check_pH 1. Verify pH / Degree of Neutralization start->check_pH check_initiator 2. Examine Initiator Concentration & Activity check_pH->check_initiator pH is optimal adjust_pH Adjust pH (50-100% neutralization) check_pH->adjust_pH pH is suboptimal check_purity 3. Assess Monomer and Solvent Purity check_initiator->check_purity Concentration & activity are correct adjust_initiator Adjust concentration (1-10 wt%) Use fresh initiator check_initiator->adjust_initiator Incorrect concentration or suspected inactivity check_temp_time 4. Review Reaction Temperature and Time check_purity->check_temp_time Monomer & solvent are pure purify_reagents Purify monomer (e.g., recrystallization) Use dry, deoxygenated solvent check_purity->purify_reagents Impurities detected success High Conversion Achieved check_temp_time->success Parameters are optimized adjust_temp_time Optimize temperature (80-100°C) Increase reaction time check_temp_time->adjust_temp_time Suboptimal conditions adjust_pH->check_pH adjust_initiator->check_initiator purify_reagents->check_purity adjust_temp_time->check_temp_time

Caption: Troubleshooting workflow for low monomer conversion in this compound polymerization.

Frequently Asked Questions (FAQs)

Issue 1: The Effect of pH and Neutralization

Q: My polymerization of itaconic acid is showing very low conversion. How does the pH of the reaction mixture affect the outcome?

A: The degree of neutralization of itaconic acid is a critical parameter for successful polymerization. Radical polymerization of itaconic acid yields significantly higher conversions when the carboxylic acid groups are partially or fully neutralized to form this compound. For instance, significant polymerization yields have been observed only at 50% to 70% neutralization.[1] In fact, some patented high-conversion processes utilize completely neutralized itaconic acid.[2] The neutralization process generates water, which can alter monomer and initiator concentrations, but the effect of the neutralization degree itself on the polymerization rate is significant.[1]

Q: What is the optimal degree of neutralization for itaconic acid polymerization?

A: While the optimal degree can vary with specific reaction conditions, a range of 50% to 100% neutralization is generally recommended. One study found the highest conversion rates occurred between 50% and 70% neutralization.[1] Another high-conversion process specifies the use of completely neutralized itaconic acid.[2] It is advisable to perform small-scale experiments to determine the optimal pH for your specific system.

Issue 2: Initiator Concentration and Type

Q: How does the initiator concentration impact the conversion of this compound?

A: The initiator concentration directly influences the rate of polymerization. As the initiator concentration increases, the rate of free radical formation becomes greater, leading to a faster polymerization rate.[3] However, excessively high concentrations can lead to shorter polymer chains and lower molecular weights.[3] For high conversion, an initiator concentration ranging from 1.0 to 10 percent by weight based on the total monomer amount is often preferred.[2]

Q: What are some common initiators used for this compound polymerization?

A: Water-soluble persulfate salts are commonly used initiators. These include sodium persulfate, potassium persulfate, and ammonium persulfate.[2] Other options that have been explored include redox systems and 2,2'-azobisisobutyronitrile (AIBN) when polymerizing in organic solvents like dioxane.[4]

Issue 3: Monomer and Solvent Purity

Q: Can impurities in my itaconic acid or solvent be the cause of low conversion?

A: Yes, monomer and solvent purity are critical for successful polymerization.[5] Impurities can act as inhibitors or chain-terminating agents, which can halt the polymerization process. For example, the polymerization of itaconic anhydride can be erratic due to trace impurities like itaconic acid, which inhibit the reaction.[6] It is also important to use solvents that are free of dissolved oxygen, as it can act as a radical scavenger.[7]

Q: How should I purify my reagents for polymerization?

A: For the monomer, methods such as recrystallization can be employed to remove impurities. Solvents should be rigorously dried and deoxygenated.[5] This can be achieved by distillation from a suitable drying agent or by bubbling an inert gas like argon or nitrogen through the solvent.[5]

Issue 4: Reaction Temperature and Time

Q: What is the recommended temperature range for this compound polymerization?

A: Polymerization temperatures for itaconic acid and its salts can range from 50°C to 200°C.[2] However, a preferred range for achieving high conversion is often between 80°C and 200°C.[2] Higher temperatures generally lead to faster reaction rates, but can also promote side reactions or depropagation, which may limit the final conversion.[5][8]

Q: My conversion is low even after several hours. Is a longer reaction time needed?

A: Insufficient reaction time can be a cause of low conversion. Historically, some polymerization processes for itaconic acid were very slow, taking days to achieve even moderate conversion.[6] Modern high-conversion processes are typically completed in about two hours, followed by a holding period to ensure maximum conversion.[2] If you are experiencing low conversion, extending the reaction time or the post-polymerization holding period may be beneficial.

Data Presentation: Reaction Parameters from Literature

The following tables summarize quantitative data from various studies on itaconic acid and this compound polymerization.

Table 1: Effect of Neutralization Degree on Conversion

Degree of Neutralization (%)Monomer Concentration (mol/L)Polymerization Time (hours)Temperature (°C)Final Conversion (%)
06.22.5100< 10
306.22.5100~ 20
506.22.5100~ 70
706.22.5100~ 80
1006.22.5100~ 60

Data adapted from a study on the effect of neutralization on itaconic acid polymerization.[1]

Table 2: Examples of Polymerization Conditions and Outcomes

Monomer SystemInitiator (wt% of monomer)SolventTemperature (°C)Time (hours)Conversion (%)
Itaconic AcidPotassium Persulfate0.5 M HCl506835
Completely Neutralized Itaconic AcidSodium Persulfate (7.5%)Water1002> 90
Itaconic AcidAIBN (0.8%)Dioxane6022~ 32
Itaconic Acid / Acrylic Acid CopolymerSodium PersulfateWater100292.5

Data compiled from various sources.[2][4][6]

Experimental Protocols

General Protocol for High-Conversion Polymerization of this compound

This protocol is based on a method described for achieving high conversion of itaconic acid to its homopolymer.[2]

Materials:

  • Itaconic Acid

  • 50% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Sodium Persulfate (Initiator)

  • Two-liter, four-neck round bottom flask

  • Mechanical stirrer, reflux condenser, thermometer, and addition funnels

Procedure:

  • Preparation of Monomer Solution:

    • In a separate vessel, prepare the completely neutralized monomer solution. For example, dissolve 265 grams of itaconic acid in 350 grams of deionized water.

    • Slowly add 160 grams of 50% NaOH solution while stirring and cooling to control the exothermic reaction. Ensure the itaconic acid is completely neutralized.

  • Preparation of Initiator Solution:

    • Prepare the initiator solution by dissolving the desired amount of sodium persulfate (e.g., 20 grams) in deionized water (e.g., 75 grams). The initiator concentration should be between 1-10% by weight of the monomer.

  • Polymerization Reaction:

    • Add an initial charge of deionized water (e.g., 150 grams) to the two-liter reaction flask.

    • Heat the water in the flask to 90-100°C.

    • Linearly and separately feed the monomer solution and the initiator solution into the flask over a period of 2 hours.

    • Maintain the temperature of the reaction mixture at reflux (approximately 100°C) throughout the addition.

  • Post-Polymerization:

    • Once the addition of the monomer and initiator solutions is complete, hold the polymer solution at the reflux temperature for an additional 30 minutes to ensure maximum monomer conversion.

  • Cooling and Recovery:

    • After the holding period, cool the polymer solution. The resulting sodium polyitaconate solution is then ready for analysis and use.

Visualization of Key Relationships

Factors Influencing Polymerization Conversion

The diagram below illustrates the key experimental parameters that influence the final conversion in this compound polymerization.

FactorsInfluencingConversion cluster_inputs Controllable Parameters pH pH / Neutralization Degree Conversion Monomer Conversion pH->Conversion Optimal range (50-100% neutralization) increases conversion Initiator Initiator Concentration Initiator->Conversion Higher concentration increases rate, but has an optimum Purity Monomer/Solvent Purity Purity->Conversion Impurities inhibit reaction, lowering conversion Temp Reaction Temperature Temp->Conversion Higher temperature increases rate, but can cause side reactions Time Reaction Time Time->Conversion Sufficient time is required for high conversion

Caption: Relationship between key reaction parameters and monomer conversion.

References

Technical Support Center: Enhancing the Mechanical Properties of Sodium Itaconate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sodium itaconate hydrogels. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to improving the mechanical properties of these hydrogels.

Frequently Asked Questions (FAQs)

Q1: What are this compound hydrogels and why are their mechanical properties important?

A1: this compound hydrogels are three-dimensional (3D) networks of crosslinked polymers derived from itaconic acid, a bio-based monomer. Their ability to absorb and retain large amounts of water or biological fluids makes them promising materials for various biomedical applications, particularly in drug delivery. The mechanical properties, such as strength, elasticity, and durability, are crucial for these applications to ensure the hydrogel can withstand physiological stresses, maintain its structural integrity, and control the release of therapeutic agents effectively.

Q2: What are the key parameters that influence the mechanical properties of this compound hydrogels?

A2: The mechanical properties of this compound hydrogels are influenced by several factors, including:

  • Crosslinking Density: A higher degree of crosslinking generally leads to a stronger and more brittle hydrogel.[1]

  • Monomer Composition: Copolymerizing this compound with other monomers can significantly alter the mechanical characteristics of the resulting hydrogel.

  • pH and Ionic Strength of the Environment: The swelling behavior and, consequently, the mechanical properties of these hydrogels are sensitive to the pH and ionic concentration of the surrounding medium.[2][3]

  • Presence of Fillers or Additives: Incorporating materials like nanoparticles or other polymers can reinforce the hydrogel network.

Q3: How can the mechanical properties of this compound hydrogels be tailored for specific drug delivery applications?

A3: To tailor the mechanical properties for specific drug delivery applications, you can:

  • Adjust the Crosslinker Concentration: For applications requiring a robust, slow-releasing matrix, a higher crosslinker concentration may be beneficial.

  • Select Appropriate Comonomers: Introducing comonomers can enhance flexibility or strength, depending on the chosen monomer.

  • Employ Surface Crosslinking: This technique can create a stronger outer layer, improving handling and durability while maintaining a higher swelling capacity in the core for drug loading.[4][5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and characterization of this compound hydrogels.

Issue 1: The synthesized hydrogel is too weak or fragile.

  • Probable Cause 1: Insufficient Crosslinking.

    • Solution: Increase the concentration of the crosslinking agent in the precursor solution. Be aware that this may also increase the brittleness of the hydrogel.[1]

  • Probable Cause 2: Low Monomer Conversion.

    • Solution: Ensure the polymerization reaction goes to completion by optimizing the initiator concentration, reaction temperature, and time. Deoxygenate the monomer solution thoroughly before initiating polymerization, as oxygen can inhibit free-radical polymerization.

  • Probable Cause 3: Inadequate Mixing.

    • Solution: Ensure all components of the precursor solution, especially the crosslinker, are homogeneously mixed before initiating polymerization.

Issue 2: The hydrogel is too brittle and fractures easily.

  • Probable Cause 1: Excessive Crosslinking.

    • Solution: Reduce the concentration of the crosslinking agent. A lower crosslinking density will result in a more flexible and less brittle hydrogel.[1]

  • Probable Cause 2: High Itaconic Acid Content.

    • Solution: Copolymerize itaconic acid with a more flexible monomer, such as acrylic acid or 2-hydroxyethyl methacrylate, to improve the elasticity of the hydrogel network.[6][7]

Issue 3: Inconsistent swelling behavior.

  • Probable Cause 1: Inhomogeneous Hydrogel Network.

    • Solution: Improve the mixing of the precursor solution to ensure a uniform distribution of monomers and crosslinker, leading to a more homogeneous network structure.

  • Probable Cause 2: Variations in pH or Ionic Strength of the Swelling Medium.

    • Solution: Control the pH and ionic strength of the buffer solution used for swelling studies, as these parameters significantly affect the swelling ratio of itaconic acid-based hydrogels.[2][3]

Issue 4: Low Absorbency Under Load (AUL).

  • Probable Cause: Weak Gel Strength.

    • Solution: Employ surface crosslinking to create a more rigid shell on the hydrogel particles. This enhances their ability to absorb and retain fluid under pressure without collapsing.[4][5] Another approach is to incorporate reinforcing agents like oxidized starch into the hydrogel matrix.[4]

Data Presentation: Enhancing Mechanical Properties

The following table summarizes quantitative data on how different modification strategies can improve the mechanical properties of itaconic acid-based hydrogels. Please note that direct comparison should be made with caution due to variations in experimental conditions across different studies.

Modification MethodComonomer(s)CrosslinkerKey Findings on Mechanical PropertiesReference
Increased Crosslinker Density Itaconic AcidN,N'-methylenebisacrylamide (MBA)Increased crosslinker content leads to increased hydrogel strength and brittleness.[1]
Copolymerization Acrylic AcidTetrafunctional N,N'-methylenebisacrylamide (NMBA)Copolymerization can be used to tune the mechanical properties.[6]
Surface Crosslinking Acrylic AcidEthylene glycol diglycidyl ether (EGDGE)Surface crosslinking improves gel strength and absorbency under load (AUL). An optimal EGDGE content of 0.75 mol% resulted in a significant increase in AUL.[4]
Incorporation of Oxidized Starch Acrylic Acid1,6-hexanediol diacrylate (HDODA)The addition of oxidized starch enhances the gel strength of the superabsorbent polymer composites.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound-co-Acrylic Acid Hydrogel

This protocol describes the synthesis of a copolymer hydrogel with improved mechanical properties through free-radical polymerization.

  • Preparation of Monomer Solution:

    • In a beaker, dissolve this compound and acrylic acid monomers in deionized water. A typical molar ratio could be 1:1.

    • Add the crosslinking agent, N,N'-methylenebisacrylamide (MBA), to the monomer solution. The concentration of MBA can be varied (e.g., 0.5-2.0 mol% of the total monomer content) to modulate the mechanical properties.

    • Stir the solution until all components are fully dissolved.

  • Initiation of Polymerization:

    • Deoxygenate the solution by bubbling nitrogen gas through it for 30 minutes.

    • Add the initiator, ammonium persulfate (APS), to the solution.

    • To accelerate the reaction, tetramethylethylenediamine (TEMED) can be added.

  • Gelation:

    • Pour the solution into a mold of the desired shape.

    • Allow the polymerization to proceed at room temperature for several hours or as determined by your specific reaction kinetics.

  • Purification:

    • After gelation, immerse the hydrogel in a large volume of deionized water for several days to remove unreacted monomers, initiator, and other impurities. Change the water frequently.

  • Drying:

    • The purified hydrogel can be dried in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Surface Crosslinking of this compound Hydrogel Particles

This protocol details the surface crosslinking procedure to enhance the gel strength and AUL of pre-synthesized hydrogel particles.

  • Preparation of Hydrogel Particles:

    • Synthesize the this compound hydrogel as described in Protocol 1.

    • Dry the hydrogel and grind it into particles of a desired size range.

  • Preparation of Surface Crosslinking Solution:

    • Prepare a solution of a surface crosslinking agent, such as ethylene glycol diglycidyl ether (EGDGE), in a suitable solvent like a methanol/water mixture.

  • Surface Crosslinking Reaction:

    • Disperse the dry hydrogel particles in the surface crosslinking solution.

    • Allow the particles to swell for a specific period to ensure the crosslinker penetrates the surface layer.

    • Remove the excess solution and heat the particles in an oven at an elevated temperature (e.g., 140°C) for a defined time to initiate the crosslinking reaction on the surface.

  • Post-Treatment:

    • Wash the surface-crosslinked particles to remove any unreacted crosslinker.

    • Dry the particles before characterization.

Mandatory Visualizations

Hydrogel_Synthesis_Workflow cluster_prep Precursor Preparation cluster_poly Polymerization cluster_post Post-Processing Monomer Dissolve Monomers (this compound, Comonomer) Crosslinker Add Crosslinker (e.g., MBA) Monomer->Crosslinker Mix Homogeneous Mixing Crosslinker->Mix Deoxygenate Deoxygenate with N2 Mix->Deoxygenate Initiator Add Initiator (e.g., APS) Deoxygenate->Initiator Gelation Pour into Mold & Gel Initiator->Gelation Purify Purify in DI Water Gelation->Purify Dry Dry Hydrogel Purify->Dry

Caption: Experimental workflow for the synthesis of this compound hydrogels.

Troubleshooting_Weak_Hydrogel cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Weak/Fragile Hydrogel Cause1 Insufficient Crosslinking Problem->Cause1 Cause2 Low Monomer Conversion Problem->Cause2 Cause3 Inadequate Mixing Problem->Cause3 Solution1 Increase Crosslinker Concentration Cause1->Solution1 Solution2 Optimize Polymerization (Initiator, Time, Temp) Cause2->Solution2 Solution3 Ensure Homogeneous Precursor Solution Cause3->Solution3

Caption: Troubleshooting logic for weak or fragile this compound hydrogels.

References

Technical Support Center: Industrial Scale Production of Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for itaconic acid production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental and industrial-scale production. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and key process data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common microorganisms used for industrial itaconic acid production? A1: The filamentous fungus Aspergillus terreus is the most established and dominant microorganism used for commercial-scale itaconic acid production due to its ability to achieve high titers[1][2]. The smut fungus Ustilago maydis is also considered a promising alternative producer[1][3]. Additionally, metabolic engineering efforts are exploring other hosts like Escherichia coli and Yarrowia lipolytica to improve efficiency and substrate utilization[4][5][6].

Q2: What are the typical substrates for itaconic acid fermentation? A2: Glucose is the most common and effective carbon source used in large-scale industrial fermentation[3]. However, the high cost of purified glucose is a major economic challenge[1][3]. Consequently, significant research is focused on using cheaper, renewable feedstocks such as lignocellulosic biomass, potato starch waste, molasses, and other agro-industrial by-products to make production more cost-effective[3][7][8].

Q3: What are the critical fermentation parameters that need to be controlled? A3: Several parameters are crucial for successful itaconic acid fermentation. These include maintaining a low pH (typically between 2.5 and 3.5), ensuring high levels of dissolved oxygen through vigorous aeration and agitation, controlling the temperature (often between 30-40°C), and limiting the concentration of certain trace metals, particularly manganese (Mn²⁺)[9][10][11][12].

Q4: Why is downstream processing a major challenge in itaconic acid production? A4: Downstream processing, which involves separating and purifying itaconic acid from the complex fermentation broth, is a significant technological and economic bottleneck. It can account for 30-40% of the total production cost[13][14]. The process is multi-staged, often including filtration, concentration, crystallization, and decolorization, with each step contributing to product loss[1]. The presence of impurities, especially when using crude substrates, further complicates purification[15].

Q5: What are the typical yields and titers achievable in industrial production? A5: With optimized processes using Aspergillus terreus and glucose, itaconic acid titers can exceed 80 g/L[2]. A pH-shift strategy has been reported to achieve a potential titer of 87.32 g/L[9]. Product yields typically range from 0.21 to 0.62 grams of itaconic acid per gram of glucose consumed[9].

Troubleshooting Guides

This section addresses specific problems that may arise during itaconic acid production, providing possible causes and recommended solutions.

Problem Possible Cause(s) Recommended Solution(s)
Low Itaconic Acid Titer 1. Suboptimal pH: The pH of the fermentation broth is outside the optimal range for production (typically pH < 3.5 for A. terreus).[9]1. Monitor and Control pH: Implement real-time pH monitoring. Use automated acid/base addition to maintain the target pH. Consider a pH-shift strategy, starting at a slightly higher pH (e.g., 3.0) for initial growth and then lowering it to ~2.5 for the production phase.[9]
2. Insufficient Aeration: Dissolved oxygen (DO) levels are too low, limiting the metabolic pathway.[12]2. Optimize Aeration & Agitation: Increase the aeration rate (vvm) or agitation speed (rpm) to improve oxygen transfer. Monitor DO levels continuously to ensure they remain above the critical threshold for production.
3. Substrate Impurities/Inhibitors: Use of crude substrates (e.g., lignocellulosic hydrolysate) may introduce inhibitors like furfural or acetic acid.[16]3. Detoxify Substrate: Implement a detoxification step for the hydrolysate before fermentation (e.g., overliming, activated carbon treatment) to remove inhibitors. Screen for inhibitor tolerance in your production strain.
4. High Manganese (Mn²⁺) Concentration: Excess manganese ions in the medium can inhibit itaconic acid production.[11]4. Control Metal Ion Levels: Use purified salts or treat the medium with agents like ferrocyanide to precipitate excess manganese. Analyze raw materials for trace metal content.
Low Product Yield 1. Carbon Flux to Byproducts: A significant portion of the carbon source is being converted to other organic acids (e.g., citric, succinic) or biomass instead of itaconic acid.[17]1. Metabolic Engineering: If possible, genetically modify the production strain. Overexpression of the cis-aconitate decarboxylase (cadA) gene can help direct carbon flux towards itaconic acid.[17]
2. Feedback Inhibition: High concentrations of citric acid can inhibit key glycolytic enzymes like 6-phosphofructokinase, reducing the overall carbon flow.[2][6]2. Strain Improvement: Screen for or engineer strains with enzymes that are less sensitive to feedback inhibition.
Poor Fungal Morphology 1. High Shear Stress: Excessive agitation can lead to small, pelletized growth (for filamentous fungi) which may have mass transfer limitations.1. Optimize Agitation: Find a balance in agitation speed that ensures adequate mixing and oxygen transfer without causing detrimental shear stress to the mycelia.
2. Nutrient Imbalance: Incorrect concentrations of nitrogen, phosphate, or trace metals can lead to non-productive morphologies.[11]2. Medium Optimization: Systematically optimize the concentrations of all medium components. As noted, manganese deficiency is often critical for developing the desired morphology for high production in A. terreus.[11]
Difficulties in Downstream Processing 1. Low Purity after Crystallization: The presence of other organic acids, residual sugars, and color bodies from the fermentation broth co-precipitates with itaconic acid.1. Improve Broth Pre-treatment: Before crystallization, use activated carbon treatment to decolorize the concentrated broth.[1] Consider using ion exchange chromatography to remove other charged impurities.
2. Low Recovery Rate: Significant product loss occurs during the multi-step purification process. The overall recovery for an industrial process is often around 80%.[1]2. Optimize Each Unit Operation: Evaluate each step (filtration, concentration, crystallization) for efficiency. For crystallization, optimize temperature profiles and solvent/anti-solvent ratios. Explore alternative recovery methods like reactive extraction or membrane separation.[14][18][19]

Data Presentation

Table 1: Comparative Itaconic Acid Production Parameters

MicroorganismSubstrateTiter (g/L)Yield (g/g substrate)Reference(s)
Aspergillus terreusGlucose> 800.21 - 0.62[2][9]
Aspergillus terreus (pH-shift)Glucose87.320.35[9]
Yarrowia lipolytica (engineered)Waste Cooking Oil54.55N/A[5]
Aspergillus terreusPotato Starch Waste29.69N/A[7]
E. coli (engineered)Glucose~0.03~0.14[4]

Table 2: Industrial Downstream Processing Efficiency

Processing StepTypical Recovery Efficiency (%)
Filtration (Cell Removal)95
Concentration (Evaporation)98
Crystallization & Drying95
Overall Process Recovery ~80
Data sourced from Okabe et al. (2009) as cited in[1].

Experimental Protocols

Protocol 1: Quantification of Itaconic Acid by HPLC

This protocol outlines the standard method for determining the concentration of itaconic acid in a fermentation broth sample.

  • 1. Sample Preparation:

    • 1.1. Withdraw a 1-2 mL sample from the bioreactor.

    • 1.2. Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other solids.

    • 1.3. Collect the supernatant.

    • 1.4. Filter the supernatant through a 0.22 µm syringe filter (PVDF or similar) into an HPLC vial.

    • 1.5. Dilute the sample as necessary with the mobile phase (e.g., 0.01 M H₂SO₄) to ensure the concentration falls within the standard curve's linear range.[9]

  • 2. HPLC Conditions:

    • Column: A suitable reverse-phase column (e.g., Aminex HPX-87H).

    • Mobile Phase: Isocratic elution with dilute sulfuric acid (e.g., 0.005 M to 0.01 M H₂SO₄).

    • Flow Rate: 0.5 - 0.8 mL/min.

    • Column Temperature: 50 - 65°C.

    • Detector: UV detector at 210 nm or a Refractive Index (RI) detector.

    • Injection Volume: 10 - 20 µL.

  • 3. Quantification:

    • 3.1. Prepare a series of itaconic acid standards of known concentrations in the mobile phase.

    • 3.2. Run the standards on the HPLC to generate a standard curve (Peak Area vs. Concentration).

    • 3.3. Run the prepared samples.

    • 3.4. Determine the itaconic acid concentration in the samples by interpolating their peak areas on the standard curve. Account for any dilution factors.

Mandatory Visualizations

Itaconic_Acid_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate Citrate Synthase Cis_Aconitate_M cis-Aconitate (Mitochondria) Citrate->Cis_Aconitate_M Aconitase Cis_Aconitate_C cis-Aconitate (Cytosol) Cis_Aconitate_M->Cis_Aconitate_C Mitochondrial Transporter Itaconic_Acid Itaconic Acid Cis_Aconitate_C->Itaconic_Acid cis-Aconitate Decarboxylase (CAD) Mitochondrion Mitochondrion Cytosol Cytosol Production_Workflow Substrate Raw Material (e.g., Glucose, Biomass) Medium_Prep Medium Preparation & Sterilization Substrate->Medium_Prep Fermentation Fermentation (Aspergillus terreus) Medium_Prep->Fermentation Filtration Broth Filtration (Biomass Removal) Fermentation->Filtration Concentration Concentration (Evaporation) Filtration->Concentration Cell-free Broth Crystallization Crystallization Concentration->Crystallization Purification Purification (Decolorization, Recrystallization) Crystallization->Purification Drying Drying & Packaging Purification->Drying Final_Product Pure Itaconic Acid Drying->Final_Product Troubleshooting_Tree Start Problem: Low Itaconic Acid Yield Check_pH Is pH in optimal range (e.g., 2.5-3.5)? Start->Check_pH Adjust_pH Action: Implement strict pH control Check_pH->Adjust_pH No Check_DO Is Dissolved Oxygen (DO) level sufficient? Check_pH->Check_DO Yes Adjust_pH->Check_DO Adjust_Aerate Action: Increase aeration and/or agitation Check_DO->Adjust_Aerate No Check_Substrate Are you using crude substrate? Check_DO->Check_Substrate Yes Adjust_Aerate->Check_Substrate Detoxify Action: Detoxify substrate to remove inhibitors Check_Substrate->Detoxify Yes Check_Metals Have trace metal (esp. Mn²⁺) levels been checked? Check_Substrate->Check_Metals No Detoxify->Check_Metals Adjust_Metals Action: Treat medium to remove excess Mn²⁺ Check_Metals->Adjust_Metals No Genetic_Drift Consider: Strain instability or metabolic bottleneck Check_Metals->Genetic_Drift Yes

References

Technical Support Center: Aqueous Sodium Itaconate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of aqueous sodium itaconate solutions. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of aqueous this compound solutions?

A1: The stability of aqueous this compound solutions is primarily influenced by temperature, pH, and exposure to light. High temperatures can accelerate degradation, while the pH of the solution can affect the equilibrium between itaconic acid and its salts. Prolonged exposure to light may also contribute to degradation.

Q2: What are the known degradation products of this compound in an aqueous solution?

A2: The main degradation products of itaconic acid in aqueous solutions are its isomers: citraconic acid and mesaconic acid.[1][2][3] This isomerization process is primarily driven by heat.[1][2] Under high temperatures, itaconic acid can also undergo decarboxylation.[4] In biological systems or complex matrices, itaconate can be metabolized into other compounds like itaconyl-CoA, citramalyl-CoA, acetyl-CoA, and pyruvate.[5][6][7]

Q3: What are the recommended storage conditions for aqueous this compound solutions?

A3: To ensure stability, aqueous this compound solutions should be stored in tightly sealed containers, protected from light, at refrigerated temperatures (2-8°C). One study has shown that an itaconic acid stock solution is stable for at least one week when stored at 4-6°C. Avoid high temperatures, as temperatures above 150°C can promote the isomerization of itaconic acid.[1]

Q4: Can the pH of the solution impact its stability?

Q5: Is this compound susceptible to photodegradation?

A5: While specific studies on the photodegradation of this compound are limited, related compounds have shown susceptibility to degradation upon exposure to light. Therefore, it is a best practice to protect aqueous this compound solutions from light by using amber vials or by storing them in the dark.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Change in pH of the solution over time Absorption of atmospheric CO₂, leading to the formation of carbonic acid and a decrease in pH.- Store solutions in tightly sealed containers with minimal headspace.- Re-measure and adjust the pH of the solution before use.
Unexpected experimental results (e.g., reduced efficacy, altered reaction kinetics) Degradation of itaconate into its isomers (citraconic acid, mesaconic acid), which may have different biological or chemical activities.- Prepare fresh solutions for critical experiments.- Verify the purity of the solution using a stability-indicating analytical method like HPLC.[8]- Ensure proper storage conditions (refrigeration, protection from light) have been maintained.
Cloudiness or precipitation in the solution - pH shift causing precipitation of itaconic acid (if the pH becomes too acidic).- Contamination of the solution.- Check the pH of the solution and adjust to a neutral or slightly alkaline range if necessary.- Filter the solution through a 0.22 µm filter.- If the issue persists, prepare a fresh solution using high-purity water and this compound.

Data on Factors Influencing Stability

The following table summarizes the key factors that can influence the stability of aqueous this compound solutions based on available data.

Factor Effect on Stability Recommendations Supporting Evidence
Temperature High temperatures (>150°C) can cause isomerization to citraconic and mesaconic acids.[1][2]Store solutions at 2-8°C. Avoid heating unless required for a specific protocol, and be aware of potential isomerization.Isomerization of itaconic acid is known to be temperature-dependent.[1][2]
pH The ionization state of itaconate is pH-dependent (pKa1=3.85, pKa2=5.45). Stability may be compromised at acidic pHs.Maintain a neutral to slightly alkaline pH (e.g., 7.0-8.0) for the sodium salt solution.Poly(this compound) is reported to be stable in a pH range of 6.0-9.0.
Light Potential for photodegradation, although specific data for itaconate is limited.Store solutions in amber containers or in the dark.General best practice for storing organic molecules.
Time Degradation can occur over time, especially under suboptimal storage conditions.Prepare solutions fresh when possible. For stored solutions, verify purity if used after an extended period.A stock solution of itaconic acid was found to be stable for one week at 4-6°C.

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound solutions by separating itaconate from its potential isomers, citraconic and mesaconic acid.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a UV or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column is suitable for separation.[8]

2. Mobile Phase:

  • A simple isocratic mobile phase can be effective. A common choice is an aqueous solution of a dilute acid, such as 0.05% ortho-phosphoric acid in deionized water.[8]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled at 25°C

  • Detection Wavelength: 210 nm[8]

4. Sample Preparation:

  • Dilute the aqueous this compound solution to be tested with the mobile phase to a concentration within the linear range of the assay (e.g., 0.1 to 1.0 µg/mL).[8]

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject standards of itaconic acid, citraconic acid, and mesaconic acid to determine their individual retention times.

  • Inject the test sample and monitor for the appearance of peaks corresponding to the degradation products.

  • Quantify the amount of itaconate and its isomers by comparing peak areas to a calibration curve.

Protocol: Forced Degradation Study

To understand the stability of your specific formulation, a forced degradation study can be performed. This involves subjecting the solution to stress conditions to accelerate degradation.

1. Prepare Samples:

  • Prepare multiple aliquots of your aqueous this compound solution.

2. Apply Stress Conditions (in separate aliquots):

  • Acid Hydrolysis: Add a small amount of dilute HCl to adjust the pH to ~2. Incubate at 40-60°C for a defined period (e.g., 24, 48 hours).

  • Base Hydrolysis: Add a small amount of dilute NaOH to adjust the pH to ~12. Incubate at 40-60°C for a defined period.

  • Oxidative Degradation: Add a small volume of 3% hydrogen peroxide solution. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C, 80°C) in the dark.

  • Photodegradation: Expose a sample to a light source (e.g., a photostability chamber with a specified lux level) for a defined period. Keep a control sample wrapped in foil at the same temperature.

3. Analysis:

  • At specified time points, withdraw a sample from each condition, neutralize if necessary, and dilute appropriately.

  • Analyze by the stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.

Visualizations

Troubleshooting Workflow for Unstable this compound Solutions cluster_old_solution Troubleshooting Stored Solution cluster_new_solution Troubleshooting Fresh Solution start Start: Unexpected Experimental Result check_solution Is the solution freshly prepared? start->check_solution check_storage Were storage conditions optimal? (2-8°C, protected from light) check_solution->check_storage No check_preparation Review preparation protocol. (Correct pH, high-purity reagents) check_solution->check_preparation Yes improper_storage Degradation likely. Prepare fresh solution. check_storage->improper_storage No proper_storage Potential for slow degradation. Consider analysis for purity. check_storage->proper_storage Yes analyze_purity Analyze via HPLC for isomers (citraconic/mesaconic acid) proper_storage->analyze_purity degraded Degradation confirmed. Prepare fresh solution. analyze_purity->degraded Isomers detected pure Solution is pure. Investigate other experimental variables. analyze_purity->pure No isomers detected protocol_issue Incorrect preparation. Re-prepare following protocol. check_preparation->protocol_issue Issue found protocol_ok Preparation protocol is correct. Investigate other experimental variables. check_preparation->protocol_ok No issue found Thermal Isomerization of Itaconic Acid in Aqueous Solution Itaconic_Acid Itaconic Acid (2-methylenesuccinic acid) Citraconic_Acid Citraconic Acid (cis-isomer) Itaconic_Acid->Citraconic_Acid Heat Mesaconic_Acid Mesaconic Acid (trans-isomer) Itaconic_Acid->Mesaconic_Acid Heat Citraconic_Acid->Mesaconic_Acid Heat

References

Technical Support Center: Esterification of Itaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the esterification of itaconic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the esterification of itaconic acid?

A1: The primary side reactions encountered during the esterification of itaconic acid are:

  • Isomerization: Itaconic acid can isomerize to its more thermodynamically stable isomers, mesaconic acid (the trans-isomer) and citraconic acid (the cis-isomer).[1][2][3] This is often promoted by high temperatures and basic conditions.[2]

  • Aza-Michael Addition: If amines are present in the reaction mixture (for example, in the synthesis of poly(ester amide)s), they can undergo aza-Michael addition to the α,β-unsaturated double bond of the itaconate.[3][4][5][6] This can be followed by an intramolecular cyclization to form N-substituted pyrrolidones.[6][7]

  • Polymerization: The double bond in itaconic acid and its esters can undergo radical polymerization, especially at elevated temperatures.[8][9] This can lead to undesired oligomer or polymer formation and increased viscosity.

  • Hydrolysis: In the presence of water, the ester product can be hydrolyzed back to itaconic acid and the corresponding alcohol.

  • Etherification: At high temperatures and in the presence of acid catalysts, the alcohol reactant can undergo self-condensation to form ethers.

Q2: How can I minimize the isomerization of itaconic acid during esterification?

A2: To minimize isomerization, consider the following:

  • Temperature Control: Maintain the reaction temperature below 150°C, as higher temperatures significantly increase the rate of isomerization.[2]

  • Catalyst Choice: While acidic catalysts are necessary for esterification, strong bases should be avoided as they can catalyze the isomerization.

  • Reaction Time: Shorter reaction times can help to reduce the extent of isomerization.

Q3: What is the impact of aza-Michael addition on my final product?

A3: Aza-Michael addition can significantly alter the properties of your final product. The formation of pyrrolidone rings consumes the double bond of the itaconate, which is often desired for subsequent polymerization or crosslinking reactions (e.g., UV curing).[3][4] This can render the resulting materials unsuitable for their intended applications.

Q4: How can I prevent polymerization during the esterification process?

A4: The most effective way to prevent polymerization is to use a radical inhibitor. Hydroquinone is a commonly used inhibitor for this purpose.[10] It is typically added in small amounts to the reaction mixture.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Ester Product
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like TLC, GC, or NMR spectroscopy. - Verify the effectiveness of the catalyst. Consider increasing the catalyst loading or using a more active catalyst.
Isomerization to Less Reactive Species - Lower the reaction temperature. As a general guideline, temperatures above 150°C can significantly promote the isomerization of itaconic acid to the less reactive mesaconic and citraconic acids.[2] - Minimize the reaction time to reduce the exposure of the product to conditions that favor isomerization.
Aza-Michael Addition - If your synthesis involves amines, this side reaction is highly probable. Consider protecting the amine functionality or using a synthetic route that avoids the simultaneous presence of free amines and the itaconate double bond.[4]
Product Hydrolysis - Ensure all reactants and solvents are anhydrous. Use a Dean-Stark trap or other methods to remove water as it is formed during the reaction.
Loss during Workup - Optimize the purification process. Losses can occur during extraction, washing, and distillation steps. A patent suggests that neutralizing the reaction mixture to a pH between 2.5 and 3.5 can minimize the loss of the monoester during workup.[10]
Issue 2: Product is a Viscous Oil or Solid, or Shows Signs of Polymerization
Possible Cause Troubleshooting Step
Radical Polymerization - Add a polymerization inhibitor, such as hydroquinone or other phenolic compounds, to the reaction mixture at the start of the synthesis.[10] - Lower the reaction temperature to reduce the rate of radical initiation.
Cross-linking - If difunctional or polyfunctional alcohols are used, cross-linking can occur. Carefully control the stoichiometry of the reactants.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Yield of Dimethyl Itaconate

Reaction Temperature (°C)Yield (%)
5028.7
7060.2
9069.5
12079.8
13078.4

Data extracted from a study on the synthesis of dimethyl itaconate using a resin catalyst. The reaction conditions were 130 g of itaconic acid and 320 g of resin.[11]

Experimental Protocols

Protocol 1: General Procedure for the Esterification of Itaconic Acid with an Alcohol

This protocol provides a general method for the synthesis of itaconic acid esters.

Materials:

  • Itaconic acid

  • Alcohol (e.g., methanol, ethanol, butanol)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Solvent (optional, e.g., toluene to aid in water removal)

  • Sodium bicarbonate or other base for neutralization

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (if using an azeotropic solvent)

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add itaconic acid, the alcohol (typically in excess), a catalytic amount of the acid catalyst (e.g., 1-5 mol%), and a small amount of a polymerization inhibitor (e.g., 0.1 wt%). If using a solvent like toluene for azeotropic water removal, add it at this stage and set up a Dean-Stark trap with the reflux condenser.

  • Heating and Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or solvent used.

  • Water Removal: Water will be produced during the esterification. If using a Dean-Stark trap, water will be collected and removed from the reaction, driving the equilibrium towards the product side.

  • Monitoring the Reaction: The progress of the reaction can be monitored by analyzing small aliquots of the reaction mixture by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude ester can be purified by vacuum distillation or column chromatography to obtain the pure product.

Visualizations

Itaconic_Acid_Isomerization itaconic Itaconic Acid mesaconic Mesaconic Acid (trans-isomer) itaconic->mesaconic Heat / Base citraconic Citraconic Acid (cis-isomer) itaconic->citraconic Heat / Base citraconic->mesaconic Heat

Caption: Isomerization pathways of itaconic acid.

Aza_Michael_Addition cluster_reactants Reactants itaconate Itaconate Ester michael_adduct Aza-Michael Adduct itaconate->michael_adduct Aza-Michael Addition primary_amine Primary Amine (R-NH2) primary_amine->michael_adduct pyrrolidone N-substituted Pyrrolidone michael_adduct->pyrrolidone Intramolecular Cyclization

Caption: Aza-Michael addition and subsequent cyclization.

Troubleshooting_Workflow start Esterification of Itaconic Acid issue Identify Issue start->issue low_yield Low Product Yield issue->low_yield Low Yield polymerization Polymerization/ High Viscosity issue->polymerization Polymerization check_completeness Check Reaction Completeness low_yield->check_completeness check_isomerization Analyze for Isomerization low_yield->check_isomerization check_michael_addition Check for Aza-Michael Addition (if applicable) low_yield->check_michael_addition check_inhibitor Verify Inhibitor Presence polymerization->check_inhibitor check_temp Check Reaction Temperature polymerization->check_temp increase_time_catalyst Increase Reaction Time or Catalyst Loading check_completeness->increase_time_catalyst Incomplete lower_temp Lower Reaction Temperature check_isomerization->lower_temp High modify_synthesis Modify Synthetic Route (e.g., protect amine) check_michael_addition->modify_synthesis Present add_inhibitor Add/Increase Inhibitor check_inhibitor->add_inhibitor Absent/Low check_temp->lower_temp Too High

Caption: Troubleshooting workflow for common issues.

References

"controlling the molecular weight of poly(sodium itaconate)"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of poly(sodium itaconate), with a specific focus on controlling its molecular weight.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the polymerization of this compound.

Q1: My polymer has a much lower molecular weight than expected. What are the common causes?

A1: Low molecular weight in poly(this compound) is a frequent issue. Several factors could be responsible:

  • High Initiator Concentration: The most common cause. Molecular weight is generally inversely proportional to the initiator concentration. A higher concentration of initiator creates more radical species, leading to a greater number of shorter polymer chains.[1]

  • Degradative Chain Transfer: Itaconic acid is prone to degradative chain transfer to the monomer due to the stabilization of allylic radicals.[2] This process terminates a growing chain and starts a new, less reactive one, inherently limiting the final molecular weight.

  • High Polymerization Temperature: Elevated temperatures can increase the rate of termination and side reactions, such as isomerization, which can limit chain growth.[3]

  • Presence of Impurities: Impurities in the monomer or solvent can act as chain transfer agents or inhibitors, prematurely terminating polymer chains.

Q2: How can I increase the molecular weight of my poly(this compound)?

A2: To achieve a higher molecular weight, consider the following adjustments:

  • Decrease Initiator Concentration: Reducing the amount of initiator will generate fewer initial radicals, allowing each polymer chain to grow longer before termination.

  • Optimize Monomer Concentration: Increasing the monomer concentration can favor propagation over termination, leading to higher molecular weight polymers.[4]

  • Control the Temperature: Lowering the polymerization temperature can reduce the rate of termination reactions and minimize side reactions, although this may also decrease the overall reaction rate.[5] Some studies have found success with low-temperature initiators like VA-044.[5][6]

  • Purify Reagents: Ensure the itaconic acid, solvent, and any other reagents are free from impurities that could interfere with the polymerization.

Q3: My polydispersity index (PDI) is very high. How can I synthesize a polymer with a narrower molecular weight distribution?

A3: A high PDI indicates a broad distribution of polymer chain lengths. To achieve a more uniform (low PDI) polymer, you can:

  • Utilize Controlled/Living Polymerization Techniques: Methods like Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization offer significantly better control over molecular weight and yield polymers with very low polydispersity.[2][7]

  • Employ a Chain Transfer Agent (CTA): In conventional free-radical polymerization, adding a suitable chain transfer agent can help regulate chain growth and lead to a more defined molecular weight distribution.[8] For aqueous systems, hypophosphorous acid or its salts are effective.[9]

  • Ensure Homogeneous Reaction Conditions: Maintain consistent temperature and efficient stirring throughout the polymerization to ensure uniform initiation and propagation rates.

Q4: What is the role of a chain transfer agent (CTA) and how do I choose one?

A4: A chain transfer agent (CTA) is a compound that can react with a growing polymer chain, terminating it while simultaneously creating a new radical that can initiate the growth of a new chain. This process is used to control the molecular weight. For the aqueous polymerization of monomers like this compound, water-soluble CTAs are required. A common and effective choice is sodium hypophosphite .[9] The concentration of the CTA is critical; increasing the [CTA]/[Monomer] ratio will result in a lower molecular weight.

Q5: Why is the polymerization of itaconic acid often slow and results in low conversion?

A5: The polymerization of itaconic acid is known to be sluggish.[2] This is primarily due to:

  • Steric Hindrance: The two carboxylic acid groups on the monomer create significant steric bulk, which can hinder the approach of radicals to the double bond.[2]

  • Allylic Radical Stabilization: The monomer can form a stabilized allylic radical, which is less reactive and slows down the rate of propagation.[2] To overcome this, moderately large quantities of initiator are often used, which contributes to the challenge of achieving high molecular weight.[2]

Quantitative Data on Parameter Effects

The following tables summarize the impact of key reaction parameters on the molecular weight (Mw) of poly(itaconic acid) and its sodium salt.

Table 1: Effect of Initiator Concentration

Initiator TypeMonomerInitiator Concentration (mol% relative to monomer)Resulting Molecular Weight (Mw, g/mol )ObservationsReference
Potassium PersulfateItaconic AcidHigh (unspecified)~2000High initiator amount leads to oligomers.[4]
General Radical InitiatorGeneral MonomerIncreasesDecreasesAn inverse relationship exists (Mw ∝ [I]^-0.22).[1]
tert-Butyl HydroperoxideItaconic AcidNot specifiedHigh MwtBHP is an efficient initiator for high conversion and high Mw.[4]

Table 2: Effect of Chain Transfer Agent (CTA)

CTA TypeMonomer SystemCTA Concentration (% wt based on monomer)Resulting Molecular WeightObservationsReference
Hypophosphorous Acid / Sodium HypophosphiteMonoethylenically unsaturated acids2 to 10Controlled / ReducedEffective for controlling Mw in aqueous polymerizations.[9]

Experimental Protocols

Protocol 1: General Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a standard method for synthesizing poly(this compound) in an aqueous solution.

Materials:

  • Itaconic Acid (IA)

  • Sodium Hydroxide (NaOH)

  • Potassium Persulfate (KPS) or another water-soluble initiator

  • Deionized (DI) water

  • Nitrogen gas source

  • Reaction vessel (e.g., three-neck round-bottom flask) with condenser, nitrogen inlet, and magnetic stirrer.

Procedure:

  • Neutralization: Dissolve a calculated amount of itaconic acid in DI water in the reaction vessel. Slowly add a stoichiometric amount of NaOH solution while stirring to neutralize the acid and form this compound. The neutralization process is exothermic and should be cooled if necessary.[4]

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 30-60 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80°C).

  • Initiator Addition: Dissolve the initiator (e.g., KPS) in a small amount of deoxygenated DI water and add it to the reaction vessel to start the polymerization.

  • Polymerization: Allow the reaction to proceed under constant stirring and nitrogen atmosphere for a predetermined time (e.g., 4-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Termination & Purification: Cool the reaction to room temperature. The resulting polymer solution can be purified by precipitation in a non-solvent like methanol or ethanol, followed by filtration and drying under vacuum.

Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography, SEC) is a standard technique for measuring the molecular weight distribution of a polymer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the dried poly(this compound) sample in the GPC mobile phase (e.g., an aqueous buffer solution) at a known concentration (e.g., 1-5 mg/mL). Filter the solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.

  • System Calibration: Calibrate the GPC system using a set of polymer standards with known molecular weights and narrow distributions (e.g., pullulan or poly(ethylene glycol) standards are suitable for aqueous GPC).[10]

  • Sample Analysis: Inject the filtered polymer solution into the GPC system. The molecules will separate based on their hydrodynamic volume as they pass through the column, with larger molecules eluting first.

  • Data Analysis: Use the calibration curve generated from the standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample from its chromatogram.

Visualizations

Diagram 1: Experimental Workflow for Poly(this compound) Synthesis

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis A 1. Dissolve Itaconic Acid in DI Water B 2. Neutralize with NaOH (forms this compound) A->B C 3. Purge with Nitrogen (Remove O2) B->C D 4. Heat to Reaction Temperature C->D E 5. Add Initiator (e.g., KPS) D->E F 6. Polymerize for Set Time E->F G 7. Cool Reaction F->G H 8. Purify Polymer (e.g., Precipitation) G->H I 9. Dry Polymer H->I J 10. Characterize (GPC for Mw) I->J

Caption: Workflow for poly(this compound) synthesis.

Diagram 2: Factors Influencing Molecular Weight

G cluster_params Controllable Parameters cluster_inherent Inherent Properties mw Resulting Molecular Weight initiator [Initiator] initiator->mw  (-) Inverse Effect monomer [Monomer] monomer->mw  (+) Direct Effect cta [Chain Transfer Agent] cta->mw  (-) Inverse Effect temp Temperature temp->mw  (-) Inverse Effect (Generally) transfer Chain Transfer to Monomer transfer->mw  (-) Limits Mw steric Steric Hindrance steric->mw  (-) Limits Mw

Caption: Key factors controlling final polymer molecular weight.

References

Technical Support Center: Purification of Crude Sodium Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists working on the purification of crude sodium itaconate from fermentation broths.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound fermentation broth?

Crude fermentation broths containing this compound typically contain a variety of impurities that can complicate purification. These include residual sugars (like glucose), other organic acids (such as succinic, malic, and citric acid), proteins, biomass from the microorganisms, and various colored compounds and inorganic salts originating from the fermentation medium.[1][2][3] The presence of these impurities can increase the viscosity of the solution and inhibit crystallization.[2]

Q2: What are the primary methods for purifying crude this compound?

The main strategies for purifying this compound and itaconic acid from fermentation broths include:

  • Crystallization: This is the most common method, often involving evaporation to concentrate the solution followed by cooling to induce crystal formation.[2][3] pH adjustment is a critical factor in this process.[4]

  • Membrane Filtration: Techniques like reverse osmosis, nanofiltration, and electrodialysis can be used to separate itaconate from impurities like inorganic salts, colored matter, and residual sugars.[5][6][7]

  • Adsorption/Ion Exchange: Using materials like activated carbon can effectively remove colored impurities, while ion exchange resins can separate itaconic acid from other components.[3][6]

  • Precipitation: This method can involve forming an insoluble salt of itaconic acid (e.g., with lead or calcium) to separate it from the broth, followed by conversion back to the desired salt or free acid.[1][3]

Q3: How does pH affect the purification process?

The pH is a critical parameter. For crystallization of itaconic acid, the pH is typically kept below its first pKa value (pH 3.84) to ensure it is in its less soluble acid form.[4] When working with this compound, the pH will be higher. For membrane filtration processes like reverse osmosis, a pH range of approximately 2 to 4 is often preferred to optimize membrane performance and lifespan, particularly for cellulose acetate membranes.[5]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause Troubleshooting Steps
No crystal formation - Solution is not sufficiently supersaturated.- Presence of inhibitory impurities.- Cooling rate is too fast.- Further concentrate the solution by evaporation.- Introduce seed crystals to initiate nucleation.- Ensure the pH is optimal for the desired salt/acid form.- Allow the solution to cool more slowly.[8]
Low purity / Colored crystals - Co-precipitation of impurities.- High viscosity of the mother liquor trapping impurities.[2]- Presence of colored compounds from the fermentation broth.- Perform a decolorization step with activated carbon before crystallization.- Wash the crystals with a small amount of cold, pure solvent.- Re-dissolve the crystals and perform a second recrystallization step.[9]
Formation of fine powder instead of crystals - High degree of supersaturation leading to rapid nucleation.[8]- High viscosity hindering crystal growth.[2]- Reduce the cooling rate to allow for larger crystal growth.- Control the evaporation rate to avoid excessive supersaturation.- Agitate the solution gently during cooling.
Oiling out / Formation of a viscous liquid - The compound's melting point is lower than the crystallization temperature.- High concentration of impurities depressing the freezing point.- Try a different solvent or a mixture of solvents.- Lower the crystallization temperature.- Further purify the crude material before attempting crystallization.[8]
Membrane Filtration Issues
Problem Potential Cause Troubleshooting Steps
Low permeate flux - Membrane fouling by biomass, proteins, or other macromolecules.- Insufficient operating pressure.- Pre-filter the broth to remove solids and larger molecules.- Increase the transmembrane pressure within the membrane's operating limits.[10]- Perform a cleaning cycle on the membrane as per the manufacturer's instructions.
Poor separation efficiency (low rejection of impurities) - Incorrect membrane pore size or material for the target separation.- Operating pH is affecting the charge of the molecule and the membrane surface.- Select a membrane with the appropriate molecular weight cut-off (MWCO). For separating divalent succinate from monovalent salts, nanofiltration is effective.[11]- Adjust the pH of the feed solution to optimize rejection.[5]
Membrane degradation - Operating outside the recommended pH or temperature range.- Ensure the feed solution's pH is compatible with the membrane material (e.g., avoid low pH for cellulose acetate membranes).[5]- Operate within the specified temperature limits.

Experimental Protocols

Protocol 1: Decolorization and Evaporative Crystallization of this compound
  • Preparation: Start with crude this compound solution after removing biomass and other solids through centrifugation or microfiltration.

  • Decolorization: Add activated carbon to the solution (typically 1-2% w/v). Heat the mixture to 60-70°C and stir for 30-60 minutes to allow the carbon to adsorb colored impurities.

  • Carbon Removal: Filter the hot solution through a fine filter paper (e.g., Whatman No. 1) or a celite bed to remove all activated carbon particles. The resulting filtrate should be significantly lighter in color.

  • Evaporation: Transfer the clarified filtrate to a rotary evaporator or a heated, stirred vessel. Concentrate the solution at a controlled temperature (e.g., 45-60°C) under vacuum until signs of crystal formation (cloudiness) appear at the surface.[2]

  • Cooling & Crystallization: Slowly cool the supersaturated solution to room temperature, and then further cool in an ice bath or refrigerator (4°C) to maximize crystal yield. Gentle agitation can sometimes promote better crystal growth.

  • Crystal Recovery: Separate the crystals from the mother liquor using vacuum filtration.

  • Washing: Wash the collected crystals on the filter with a minimal amount of ice-cold deionized water or ethanol to remove residual mother liquor.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.[9]

Protocol 2: Purification using Reverse Osmosis

This protocol is adapted from the purification of itaconic acid and is suitable for removing inorganic salts and other impurities.[5]

  • Feed Preparation: Start with a solids-free crude this compound solution. Adjust the pH to the optimal range for the selected reverse osmosis membrane (e.g., pH 2-4 for cellulose acetate).[5]

  • System Setup: Prime the reverse osmosis system with deionized water according to the manufacturer's instructions.

  • Filtration: Pump the prepared feed solution through the reverse osmosis module at the recommended operating pressure.[10]

  • Separation: Water and this compound will pass through the semi-permeable membrane as the permeate, while a significant portion of inorganic salts, colored matter, and larger organic impurities are retained in the concentrate stream.[5]

  • Collection: Collect the permeate, which is now a purified aqueous solution of this compound. The concentrate can be discarded or recycled if it contains a significant amount of product.

  • Final Recovery: The purified this compound in the permeate can be recovered by subsequent evaporation and crystallization as described in Protocol 1.

Visualizations

Purification_Workflow cluster_0 Upstream cluster_1 Downstream Processing Fermentation Fermentation Broth (Crude this compound) Biomass_Removal Biomass Removal (Centrifugation/Filtration) Fermentation->Biomass_Removal Decolorization Decolorization (Activated Carbon) Biomass_Removal->Decolorization Purification Primary Purification (Crystallization or Membrane Filtration) Decolorization->Purification Drying Drying Purification->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for the purification of this compound from fermentation broth.

Crystallization_Troubleshooting Start Attempting Crystallization Q1 Are crystals forming? Start->Q1 Success Success: Recover, Wash & Dry Crystals Q1->Success Yes A1 Action: - Further concentrate solution - Lower temperature slowly Q1->A1 No Q2 Crystals forming now? A1->Q2 Q2->Success Yes A2 Action: - Add seed crystals - Check for inhibitory impurities Q2->A2 No Failure Failure: Consider solvent change or further pre-purification A2->Failure

Caption: Decision tree for troubleshooting common crystallization problems.

Membrane_Filtration_Process Feed Crude Feed Pump High-Pressure Pump Feed->Pump Membrane Concentrate (Retentate) (Salts, Sugars, Color) Membrane Module Permeate (Purified Na-Itaconate + Water) Pump->Membrane:f1 Concentrate_Out Concentrate Out Membrane:f0->Concentrate_Out Permeate_Out Permeate Out (To Crystallization) Membrane:f2->Permeate_Out

Caption: Diagram illustrating the membrane filtration (e.g., Reverse Osmosis) process.

References

Technical Support Center: Minimizing Impurities in Itaconic Acid Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the fermentation of itaconic acid, with a focus on minimizing impurities.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your itaconic acid fermentation experiments.

Problem 1: Low Itaconic Acid Titer and High Levels of Byproduct Formation

Symptoms:

  • Lower than expected itaconic acid concentration in the fermentation broth.

  • Significant peaks corresponding to other organic acids (e.g., citric acid, pyruvic acid) in your HPLC analysis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH The optimal pH for itaconic acid production by Aspergillus terreus is typically between 2.0 and 3.5.[1] A pH outside this range can favor the production of other organic acids. Regularly monitor the pH and adjust it using a suitable acid (e.g., HCl) or base (e.g., NaOH).Maintaining the pH within the optimal range will shift the metabolic pathway towards itaconic acid production and reduce the formation of byproducts like citric acid.
Inadequate Aeration Insufficient dissolved oxygen can limit the activity of enzymes in the itaconic acid biosynthesis pathway. Ensure adequate aeration and agitation to maintain a dissolved oxygen level of at least 20% saturation.[2]Improved aeration will enhance the metabolic activity of the microorganism, leading to higher itaconic acid yields and reduced levels of fermentation intermediates.
Nutrient Limitation or Excess Imbalances in key nutrients like nitrogen and phosphate can impact itaconic acid production. Nitrogen limitation is often required to trigger the metabolic shift towards itaconic acid synthesis.[3] Conversely, excessive phosphate can promote biomass growth at the expense of product formation.Optimizing the C/N ratio and ensuring appropriate levels of other essential nutrients will channel the carbon source towards itaconic acid production.
Presence of Inhibitory Compounds Contaminants in the substrate or water, such as furfural, 5-hydroxymethylfurfural (HMF), and certain metal ions (e.g., manganese), can inhibit fungal growth and itaconic acid production.[4]Using purified substrates and high-quality water will minimize the introduction of inhibitory compounds, leading to improved fermentation performance.
Problem 2: Appearance of Unknown Peaks in HPLC Chromatogram

Symptoms:

  • Unexpected peaks in your HPLC analysis of the fermentation broth that do not correspond to itaconic acid or known byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Substrate Impurities If using complex or unrefined substrates (e.g., molasses, lignocellulosic hydrolysates), these may contain various organic compounds that are detected by HPLC. Analyze a sample of your substrate to identify potential contaminants.Identifying the source of the unknown peaks will help in selecting a more suitable substrate or implementing a pretreatment step to remove impurities.
Metabolic Byproducts Under certain conditions, the microorganism may produce minor, unexpected byproducts. Review the literature for metabolic pathways of your specific strain to identify potential side reactions.Understanding the metabolic capabilities of your production strain can help in identifying the unknown compounds and modifying fermentation conditions to suppress their formation.
Sample Degradation Itaconic acid and other organic acids can degrade if samples are not stored properly before analysis. Store samples at -20°C or analyze them immediately after collection.Proper sample handling and storage will ensure the integrity of the sample and prevent the appearance of degradation products in the chromatogram.
HPLC System Contamination Contamination in the HPLC system (e.g., from previous runs, contaminated mobile phase) can lead to ghost peaks.[5] Flush the system thoroughly with an appropriate solvent and use fresh, high-purity mobile phase.A clean HPLC system will provide a stable baseline and eliminate extraneous peaks, allowing for accurate quantification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in itaconic acid fermentation?

A1: The most common impurities include residual sugars (glucose, fructose, sucrose), other organic acids that are part of the TCA cycle or side pathways (such as citric acid, pyruvic acid, and succinic acid), and compounds derived from the raw materials if unrefined substrates are used.[6][7]

Q2: How does the choice of substrate affect impurity levels?

A2: The purity of the carbon source significantly impacts the impurity profile. Using refined sugars like glucose or sucrose generally leads to a cleaner fermentation broth.[3] Crude substrates such as molasses or lignocellulosic hydrolysates can introduce a variety of organic and inorganic impurities that may inhibit fermentation and complicate downstream processing.[4]

Q3: What is the optimal pH for minimizing impurities in Aspergillus terreus fermentation?

A3: An acidic environment, typically with a pH between 2.0 and 3.5, is crucial for high-yield itaconic acid production and helps to suppress the formation of byproducts.[1] Maintaining a low pH can also reduce the risk of bacterial contamination.

Q4: Can high temperatures lead to increased impurity formation?

A4: Yes, operating outside the optimal temperature range for your microbial strain can stress the organism, leading to reduced itaconic acid production and an increase in byproducts. For Aspergillus terreus, the optimal temperature is generally around 33-37°C.[4]

Q5: How can I quantify the levels of itaconic acid and its impurities?

A5: High-Performance Liquid Chromatography (HPLC) is the most common method for the quantitative analysis of itaconic acid and other organic acids in fermentation broth. A typical setup involves a C18 or an ion-exchange column with a UV or refractive index detector.[6][8]

Quantitative Data on Impurity Formation

The following tables summarize the impact of various fermentation parameters on the formation of impurities.

Table 1: Tolerable Levels of Common Inhibitors for Aspergillus terreus

InhibitorTolerable ConcentrationReference
Acetic Acid0.4 g/L[4]
Furfural< 0.1 g/L[4]
5-Hydroxymethylfurfural (HMF)100 mg/L[4]
Manganese (Mn²⁺)< 5.0 ppb[4]

Table 2: Effect of pH on Itaconic Acid and Citric Acid Production

pHItaconic Acid Titer (g/L)Citric Acid Titer (g/L)Reference
2.5 (controlled)~80Low (not specified)[1]
3.0 (controlled)~70Low (not specified)[1]
3.5 (initial, uncontrolled)~60Higher (not specified)[1]
4.0 (pH shift)Increased IA productionNot specified[9]
6.0 (pH shift)Increased IA productionNot specified[9]

Experimental Protocols

Itaconic Acid Fermentation Protocol with Aspergillus terreus

a. Media Preparation:

  • Seed Medium (per liter): 50 g glucose, 2 g NH₄NO₃, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O.

  • Production Medium (per liter): 150 g glucose, 3 g NH₄NO₃, 0.8 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.01 g ZnSO₄·7H₂O, 0.01 g CuSO₄·5H₂O.

  • Sterilize the media by autoclaving at 121°C for 20 minutes.

b. Inoculum Preparation:

  • Inoculate Aspergillus terreus spores into the seed medium and incubate at 37°C with shaking at 200 rpm for 24-48 hours.

c. Fermentation:

  • Inoculate the production medium with 10% (v/v) of the seed culture.

  • Maintain the fermentation at 37°C with an aeration rate of 1 vvm (volume of air per volume of liquid per minute) and agitation at 300 rpm.

  • Control the pH at 2.5 by the addition of 2 M HCl or 2 M NaOH.

  • Take samples periodically for analysis.

HPLC Analysis of Itaconic Acid and Organic Acid Byproducts

a. Instrumentation:

  • HPLC system with a UV detector.

b. Chromatographic Conditions:

  • Column: Aminex HPX-87H column (300 mm x 7.8 mm).[8]

  • Mobile Phase: 4 mM H₂SO₄.[8]

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 210 nm.[8]

c. Sample Preparation:

  • Centrifuge the fermentation broth at 10,000 rpm for 10 minutes to remove cells.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with the mobile phase if necessary.

d. Quantification:

  • Prepare standard solutions of itaconic acid, citric acid, and other relevant organic acids of known concentrations.

  • Generate a standard curve by injecting the standards and plotting peak area against concentration.

  • Determine the concentration of the acids in the samples by comparing their peak areas to the standard curve.

Visualizations

Metabolic Pathway of Itaconic Acid Production

Itaconic_Acid_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Acetyl_CoA Acetyl_CoA Pyruvate->Acetyl_CoA Citrate Citrate Acetyl_CoA->Citrate cis_Aconitate cis_Aconitate Citrate->cis_Aconitate Aconitase Itaconic_Acid Itaconic_Acid cis_Aconitate->Itaconic_Acid cis-Aconitate Decarboxylase (CadA) TCA_Cycle TCA_Cycle cis_Aconitate->TCA_Cycle Aconitase

Caption: Simplified metabolic pathway for itaconic acid production from glucose.

Experimental Workflow for Minimizing Impurities

Experimental_Workflow cluster_fermentation Fermentation Optimization cluster_analysis Analysis cluster_troubleshooting Troubleshooting Fermentation Itaconic Acid Fermentation Sampling Periodic Sampling Fermentation->Sampling Parameter_Control Control pH, Temp, Aeration Parameter_Control->Fermentation Substrate_Selection Select High-Purity Substrate Substrate_Selection->Fermentation HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Impurity_Identification Identify Impurities HPLC_Analysis->Impurity_Identification Process_Adjustment Adjust Fermentation Parameters Impurity_Identification->Process_Adjustment Process_Adjustment->Parameter_Control

Caption: A logical workflow for minimizing impurities in itaconic acid fermentation.

References

"addressing the poor cell permeability of itaconate in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Itaconate Permeability

Welcome to the technical support center for researchers working with itaconate. This guide provides troubleshooting advice and answers to frequently asked questions regarding the primary challenge of its poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: Why is delivering itaconate to cells so challenging?

A1: Itaconate, as a dicarboxylic acid, is a charged molecule at physiological pH. This negative charge significantly limits its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane. While some studies suggest that unmodified itaconate can be taken up by macrophages at high millimolar concentrations, this is often not feasible or desirable for many experimental setups.[1][2][3]

Q2: What are the most common solutions to overcome poor itaconate permeability?

A2: The most widely adopted strategy is to use cell-permeable ester derivatives of itaconate.[4] The two most common derivatives are Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI) . These molecules have their carboxyl groups esterified, neutralizing the negative charge and increasing lipophilicity, which allows them to cross the cell membrane more readily.[5][6]

Q3: Do itaconate derivatives like DMI and 4-OI release itaconate inside the cell?

A3: This is a critical point of contention and a common misconception. Multiple studies have shown that neither DMI nor 4-OI are significantly hydrolyzed into intracellular itaconate in many cell types, especially resting (unstimulated) macrophages.[3][4][5][7][8] Their biological effects are now understood to be largely distinct from those of endogenous itaconate.[5] One study noted a modest (~20%) increase in intracellular itaconate when activated macrophages were treated with 4-OI concentrations over 125 μM.[4][9]

Q4: If they don't release itaconate, how do DMI and 4-OI exert their effects?

A4: DMI and 4-OI are potent electrophiles, a property that is central to their function.[5][7] They act by covalently modifying cysteine residues on proteins via a process called Michael addition.[5][7] This reactivity allows them to directly interact with and modulate key signaling proteins, such as KEAP1, leading to the strong activation of the Nrf2 antioxidant pathway.[1][7] This mechanism is distinct from endogenous itaconate, which is a weaker electrophile.[1]

Q5: Are there alternative delivery methods being explored?

A5: Yes, research is ongoing into novel delivery systems. These include nanoparticle-based carriers, such as itaconate-based nanoparticles or itaconate-encapsulated zeolitic imidazolate framework-8 (IA-ZIF-8) nanoparticles immobilized in hydrogel microspheres.[10][11][12][13] These technologies aim to achieve sustained, localized release and improve the intracellular delivery of unmodified itaconate.[11][12] Additionally, polyester materials that incorporate itaconate into their backbone are being developed for sustained, biomimetic release.[14]

Troubleshooting Guide: Working with Itaconate Derivatives

This section addresses specific issues you may encounter when using Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI).

Issue 1: Choosing Between DMI and 4-OI

"I'm not sure whether to use DMI or 4-OI for my experiment. Which is better?"

The choice depends on your specific research question and the signaling pathways of interest. While both are potent Nrf2 activators, they have divergent effects.[5][7]

  • 4-Octyl Itaconate (4-OI) is generally considered more potent and has a broader range of effects.[5] It is a direct inhibitor of Janus kinase 1 (JAK1) and the STING protein.[1][5] Its longer octyl chain makes it more resistant to hydrolysis.[9]

  • Dimethyl Itaconate (DMI) is also a strong Nrf2 activator but is known to be a potent electrophile that can lead to significant glutathione (GSH) depletion.[7]

It is crucial to recognize that you are studying the effects of the derivative itself, not necessarily recapitulating the function of endogenous itaconate.[7][15]

Issue 2: Inconsistent Results or Cellular Toxicity

"My results with DMI/4-OI are inconsistent, or I'm observing high levels of cell death."

This can be due to several factors related to compound stability, concentration, and experimental conditions.

  • Purity and Storage: Ensure you are using a high-purity compound. Improper storage can lead to degradation.[15]

    • Powder: Store at -20°C.[15]

    • Stock Solutions (in DMSO): Prepare single-use aliquots to avoid freeze-thaw cycles. Store at -80°C for up to 6-12 months or at -20°C for one month.[15]

  • Working Concentration: The optimal concentration is highly cell-type dependent. It is essential to perform a dose-response curve to determine the ideal concentration that provides a biological effect without inducing significant toxicity.

  • Off-Target Effects: The high electrophilicity of these compounds can cause significant cellular stress, including depletion of glutathione (GSH), which can lead to toxicity and off-target effects.[7]

Data Summary: DMI vs. 4-OI
FeatureDimethyl Itaconate (DMI)4-Octyl Itaconate (4-OI)Unmodified Itaconate
Primary Mechanism Potent Electrophile, Michael Addition[5][7]Potent Electrophile, Michael Addition[5]SDH Inhibition, Weak Electrophile[1][3][9]
Intracellular Conversion No significant conversion to itaconate[3][7][8]Very low to no conversion to itaconate[3][4][5]N/A (directly used)
Nrf2 Activation Potent activator[1][7]Potent activator[1][16][17]Weaker activator than derivatives[1]
Key Differentiating Effects Rapidly depletes glutathione (GSH)[7]Directly inhibits JAK1 and STING pathways[1][5]Enhances Type I Interferon response[4][18]
Common Working Conc. 100-250 µM[4][15]50-250 µM[19][20][21][22]5-7.5 mM (for direct cell treatment)[4]

Experimental Protocols & Methodologies

Protocol 1: General In Vitro Treatment of Macrophages with 4-Octyl Itaconate

This protocol is a general guideline and should be optimized for your specific cell type and experimental goals.

  • Preparation of 4-OI Stock Solution:

    • Dissolve 4-Octyl Itaconate powder in fresh, anhydrous DMSO to create a 100 mM stock solution.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store aliquots at -80°C for long-term storage (up to 6 months).[15]

  • Cell Culture and Treatment:

    • Plate macrophages (e.g., bone marrow-derived macrophages, RAW 264.7) at the desired density and allow them to adhere overnight.

    • On the day of the experiment, dilute the 4-OI stock solution in pre-warmed, complete culture media to the final desired working concentration (e.g., 62.5, 125, or 250 µM).[19]

    • Remove the old media from the cells and replace it with the 4-OI-containing media. A vehicle control (DMSO equivalent) must be included.

    • Pre-treat the cells with 4-OI for a specified time (e.g., 1-4 hours) before adding an inflammatory stimulus.[19][20]

  • Stimulation and Incubation:

    • Following pre-treatment, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) directly to the media.[19]

    • Incubate for the desired period (e.g., 4 to 24 hours) depending on the endpoint being measured.[19]

  • Analysis:

    • Supernatant: Collect the cell culture supernatant to measure secreted proteins like cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA.[19]

    • Cell Lysate: Lyse the cells to extract RNA for qRT-PCR analysis of gene expression (e.g., Nqo1, Gclc, Il6) or protein for Western blot analysis (e.g., Nrf2, p-STAT6, pro-IL-1β).[19]

Protocol 2: Essential Control Experiments

To validate that the observed effects are due to the intended mechanism and not an artifact, the following controls are critical.

  • Vehicle Control: Always treat a set of cells with the highest volume of the solvent (e.g., DMSO) used in the experimental conditions.

  • Unmodified Itaconate Control: To differentiate the effects of the ester derivative from that of itaconate itself, include a condition where cells are treated with a high concentration of unmodified itaconic acid (e.g., 5-7.5 mM).[4] This helps determine if the observed phenotype can be achieved by itaconate, even if it requires a high extracellular concentration.

  • Genetic Controls (if possible): Use cells from knockout mice (e.g., Nrf2-/- or Irg1-/-) to confirm the dependency of the observed effect on a specific pathway. For example, demonstrating that a 4-OI effect is absent in Nrf2-/- cells confirms its Nrf2-dependency.[17][23]

Visualized Workflows and Pathways

G cluster_problem The Permeability Challenge cluster_solution The Derivative Solution Itaconate Itaconate (Charged Molecule) Membrane Cell Membrane (Lipid Bilayer) Itaconate->Membrane Poor Permeability NoEffect Ineffective Intracellular Concentration Membrane->NoEffect GoodPerm Effective Intracellular Concentration Membrane->GoodPerm Derivative Itaconate Ester (4-OI, DMI) Derivative->Membrane Good Permeability

Itaconate's permeability problem and the derivative solution.

G cluster_workflow Experimental Workflow Using Itaconate Derivatives cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_controls Crucial Controls cluster_analysis 3. Analysis Stock Prepare 100 mM Stock in DMSO Working Dilute to Working Conc. (e.g., 50-250 µM) Stock->Working Plate Plate Macrophages Pretreat Pre-treat with 4-OI/DMI (1-4 hours) Plate->Pretreat Stimulate Add Stimulus (e.g., LPS) Pretreat->Stimulate C1 Vehicle (DMSO) Supernatant Supernatant (ELISA for Cytokines) Stimulate->Supernatant Lysate Cell Lysate (Western, qRT-PCR) Stimulate->Lysate C2 Unmodified Itaconate C3 Genetic KO (e.g., Nrf2-/-)

A typical experimental workflow for using itaconate derivatives.

G cluster_cell Inside the Cell cluster_nucleus Nucleus OI_DMI 4-OI / DMI (Electrophile) OI_DMI_in 4-OI / DMI OI_DMI->OI_DMI_in Crosses Cell Membrane KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Promotes Degradation NRF2_stable NRF2 (Stabilized) OI_DMI_in->KEAP1 Modifies Cysteine (Michael Addition) ARE Antioxidant Response Element (ARE) Genes (e.g., Nqo1, Gclc) NRF2_stable->ARE Activates Transcription

Mechanism of Nrf2 activation by 4-OI and DMI.

References

"optimizing pH for sodium itaconate polymerization in aqueous solution"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of sodium itaconate and itaconic acid in aqueous solutions, with a specific focus on the critical role of pH optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the homopolymerization of itaconic acid in an aqueous solution?

The optimal pH for the homopolymerization of itaconic acid is in the acidic range, typically below 3.8.[1] Research has shown that the polymerization rate is relatively constant at a pH less than 3.8 but decreases sharply, approaching zero at a pH greater than 4.[1][2] For most standard radical polymerizations in aqueous media, a pH of around 2-3 is considered ideal.[3][4]

Q2: Why is my polymerization rate extremely low or failing completely at a neutral or high pH?

The polymerization of itaconic acid is highly dependent on the ionization state of its two carboxylic acid groups.[1] As the pH increases above 3.8, the carboxylic acid groups deprotonate. The resulting dianionic form of the itaconate monomer is very difficult to homopolymerize, likely due to electrostatic repulsion and steric hindrance.[2][5] Therefore, at neutral or high pH, the concentration of the polymerizable, fully protonated species is too low, causing the reaction rate to drop to nearly zero.[1]

Q3: How does pH affect the copolymerization of this compound with other monomers?

The effect of pH on copolymerization is significant but less absolute than for homopolymerization.[1] Unlike homopolymerization, the itaconate dianion can be incorporated into copolymers with other monomers.[5] However, the extent of its incorporation generally decreases as the pH increases. For example, in copolymerization with acrylonitrile, itaconic acid was successfully incorporated at pH 1.5, 4.6, and even 9.5, but the reactivity ratio decreased with rising pH.[1][5]

Q4: For emulsion polymerization, what is the recommended pH range?

For emulsion polymerization, it is paradoxical but crucial to keep the functional acid monomer in its neutral (protonated) state during the reaction.[3] This makes the monomer more hydrophobic, encouraging it to partition into the polymer particles rather than polymerizing in the aqueous phase. The ideal pH range for this is typically around 2-3.[3] After the polymerization is complete, the pH of the latex is often adjusted to 8-9 to ionize the carboxylic acid groups, which enhances the colloidal stability of the latex.[3]

Q5: My monomer conversion rate is very low. What are some common pH-related causes and solutions?

Low conversion is a historically challenging issue with itaconic acid polymerization.[6]

  • Cause 1: Incorrect pH: If the pH is above 4, the homopolymerization rate will be negligible.

    • Solution: Adjust the pH of the reaction medium to be below 3.8, ideally between 2 and 3, using an acid like HCl.[4]

  • Cause 2: Poor Monomer Solubility: At very low pH, the solubility of itaconic acid can be a limiting factor.

    • Solution: Partial neutralization can improve solubility. For example, using a 2:1 molar ratio of itaconic acid to NaOH can help dissolve the monomer while keeping the system acidic enough for polymerization.[1]

  • Cause 3: Monomer State: The dianionic form of itaconate at higher pH is resistant to polymerization.[5]

    • Solution: Ensure the reaction is conducted in a pH range that favors the protonated or monoanionic form of the monomer.

Q6: How can I improve the solubility of itaconic acid for the polymerization reaction?

Partial neutralization with a base like sodium hydroxide (NaOH) can significantly improve the solubility of itaconic acid in water.[1] One reported method involves dissolving itaconic acid in a co-solvent system of an aqueous NaOH solution and ethanol, with a molar ratio of itaconic acid to NaOH of 2:1.[1] This increases solubility without raising the pH to a level that would inhibit polymerization.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No Polymer Formation pH is too high ( > 4.0): The itaconate monomer is in its dianionic, unreactive form.[1][5]Lower the initial pH of the reaction mixture to between 2.0 and 3.8 using an acid like HCl.[4]
Very Low Conversion Rate Sub-optimal pH: Even a pH near 4.0 can drastically reduce the reaction rate.[1]Optimize the pH to be firmly in the 2.0-3.0 range for homopolymerization.[3]
Insufficient Reaction Time: Itaconic acid polymerization can be sluggish, sometimes requiring long reaction times (e.g., 30+ hours).[4]Increase the polymerization time and monitor conversion at different intervals.
Poor Copolymer Incorporation High pH: The reactivity of itaconate decreases at higher pH, leading to lower incorporation into the copolymer chain.[1]Conduct the copolymerization at the lowest pH compatible with your co-monomer and system (e.g., pH 1.5-4.6).[5]
Polymer Precipitates During Reaction Poor Polymer Solubility: The resulting poly(itaconic acid) may not be soluble in the reaction medium under certain conditions.Consider using a different solvent system or adjusting the monomer concentration. Partial neutralization can sometimes help maintain solubility.
Inconsistent Results Poor pH Control: The pH may drift during the reaction as acidic monomers are consumed.Use a buffered solution or monitor and adjust the pH throughout the polymerization process.

Quantitative Data Summary

Table 1: pH Effects on Itaconic Acid Homopolymerization

pH RangeInitiatorTemperature (°C)SolventObserved OutcomeReference
< 3.8Potassium Persulfate-AqueousPolymerization rate is approximately constant.[1]
> 4.0Potassium Persulfate-AqueousPolymerization rate drops rapidly to zero.[1]
~1-2 (0.5 M HCl)Ammonium Persulfate60AqueousSuccessful polymerization, though reaction time is long (30h).[4]
2Potassium Persulfate-AqueousReported as a suitable pH for polymerization.[4]

Table 2: pH Effects on Itaconic Acid Copolymerization with Acrylonitrile

pHInitiatorTemperature (°C)SolventObserved OutcomeReference
1.5Potassium Persulfate50AqueousSuccessful incorporation of itaconic acid.[5]
4.6Potassium Persulfate50AqueousSuccessful incorporation, though reactivity ratio of itaconic acid is lower than at pH 1.5.[5]
9.5Potassium Persulfate50AqueousItaconic acid still incorporates, but to a lesser extent, demonstrating the dianion can copolymerize.[5]

Experimental Protocols

Protocol 1: Free Radical Homopolymerization in Acidic Aqueous Solution This protocol is adapted from the method described by Marvel and Shepherd.[4]

  • Preparation: In a reaction flask equipped with a stirrer and reflux condenser, add 10 g of itaconic acid.

  • Solvent Addition: Add 50 cm³ of 0.5 M hydrochloric acid (HCl) to the flask to dissolve the monomer and establish a low pH environment.

  • Initiator Addition: Add 2.2 mmoles of an initiator, such as ammonium persulfate or potassium persulfate.

  • Polymerization: Heat the mixture to 60°C under constant stirring. Maintain this temperature for an extended period (e.g., 30 hours or more) to achieve reasonable conversion.

  • Isolation: Precipitate the resulting polymer (poly(itaconic acid)) by adding the reaction mixture to a non-solvent like acetone.

  • Drying: Filter the precipitate and dry it overnight at 50°C under vacuum.

Protocol 2: UV-Initiated Polymerization for Hydrogel Synthesis This protocol is based on the synthesis of poly(itaconic acid-g-ethylene glycol) hydrogels.[1]

  • Monomer Solution: Dissolve itaconic acid (IA) in a 1:1 (w/w) co-solvent system of aqueous NaOH and ethanol. The molar concentration of NaOH should be set to achieve a 2:1 molar ratio of IA to NaOH for partial neutralization and improved solubility.

  • Component Mixing: To the monomer solution, add the desired amounts of co-monomer/graft component (e.g., PEG), a crosslinking agent (e.g., tetraethylene glycol), and a photoinitiator (e.g., Irgacure® 2959).

  • Deoxygenation: Purge the solution with nitrogen gas to remove dissolved oxygen, which can inhibit free radical polymerization.

  • UV Curing: Expose the solution to a UV light source for a specified time (e.g., 10-20 minutes) to initiate polymerization and form the hydrogel network.

  • Purification: Wash the resulting hydrogel extensively with deionized water to remove any unreacted monomers or initiator fragments.

Visualizations

G cluster_ph Effect of pH on Itaconic Acid Monomer pH_Scale Low pH (< 3.8)  ->  Intermediate pH  ->  High pH (> 6) Low_pH Fully Protonated (COOH)₂ ✓ High Reactivity for Homopolymerization Mid_pH Monoanion (COO⁻)(COOH) - Moderate Reactivity Low_pH->Mid_pH + OH⁻ High_pH Dianion (COO⁻)₂ ✗ Very Low Reactivity for Homopolymerization ✓ Can Copolymerize Mid_pH->High_pH + OH⁻

Caption: pH-dependent ionization states of itaconic acid and their polymerization reactivity.

G start Start Experiment goal Define Goal: Homopolymer or Copolymer? start->goal homo_ph Set pH < 3.8 (Ideal: 2-3) goal->homo_ph Homopolymer co_ph Select pH based on Co-monomer Stability (e.g., 1.5 - 9.5) goal->co_ph Copolymer prepare Prepare Monomer Solution (Consider partial neutralization for solubility) homo_ph->prepare co_ph->prepare run_rxn Add Initiator & Run Polymerization at Controlled Temperature prepare->run_rxn check Low Conversion? run_rxn->check troubleshoot Troubleshoot: 1. Verify pH is correct 2. Increase reaction time 3. Check initiator concentration check->troubleshoot Yes end Isolate & Characterize Polymer check->end No troubleshoot->run_rxn Re-run fail Reaction Failed troubleshoot->fail Still Fails

Caption: Experimental workflow for pH optimization in itaconate polymerization.

References

"preventing premature crosslinking in itaconate polymer synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for itaconate polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a primary focus on preventing premature crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is premature crosslinking and why is it a problem in itaconate polymer synthesis?

A1: Premature crosslinking, or gelation, is the formation of a three-dimensional polymer network before the desired polymerization stage is complete. This results in an insoluble, intractable gel that is often unusable for further processing or application. In itaconate polymer synthesis, this is a significant issue because it leads to failed reactions, loss of valuable materials, and difficulty in controlling the final polymer's molecular weight and properties.

Q2: What are the main causes of premature crosslinking in itaconate polymerization?

A2: Several factors can contribute to premature crosslinking:

  • High Reaction Temperature: Temperatures exceeding 150°C can promote side reactions, including isomerization and radical-induced crosslinking.[1]

  • Undesired Side Reactions: Itaconic acid and its derivatives can undergo isomerization to the more reactive mesaconic and citraconic forms, which can lead to uncontrolled polymerization.[1] Additionally, the Ordelt reaction, a Michael-type addition of hydroxyl end-groups onto the carbon-carbon double bond, can cause branching and crosslinking.[2]

  • Inappropriate Catalyst Selection: Certain catalysts, particularly strong acids like p-toluenesulfonic acid (pTSA), can promote side reactions that lead to gelation.[3]

  • Monomer Impurities: Impurities in the itaconate monomer can act as initiators or crosslinkers, accelerating the polymerization process unexpectedly.

  • High Initiator Concentration: An excessive concentration of free-radical initiators can lead to a rapid and uncontrolled polymerization rate, resulting in premature gelation.[4]

Q3: How can I detect if my polymer has crosslinked?

A3: Several analytical techniques can be used to determine the presence and extent of crosslinking:

  • Solubility Testing: Crosslinked polymers are generally insoluble in solvents that would dissolve their linear counterparts. A simple solubility test can be a primary indicator.

  • Swelling Tests: Crosslinked polymers will swell in a good solvent rather than dissolving. The degree of swelling can provide a qualitative measure of the crosslink density.[5][6]

  • Gel Content Analysis: This quantitative method involves extracting the soluble portion (sol) of the polymer with a suitable solvent. The remaining insoluble mass (gel) is then weighed to determine the gel content, which corresponds to the crosslinked fraction.[5][6]

  • Spectroscopy: Techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the polymer's molecular structure and identify changes associated with crosslinking.[5][7]

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) can be used to assess thermal transitions, which are affected by crosslinking.[5]

  • Rheology: Measuring the viscoelastic properties of the polymer solution can help determine the gel point, where the material transitions from a liquid to a solid-like gel.[8]

Troubleshooting Guides

Issue 1: The reaction mixture becomes a gel unexpectedly.

This is a classic sign of premature crosslinking. Follow this troubleshooting workflow to diagnose and resolve the issue.

A troubleshooting workflow for premature gelation.

Issue 2: The final polymer has poor solubility.

Poor solubility is another indicator of unintended crosslinking.

Troubleshooting Steps:

  • Verify Crosslinking: Use the analytical techniques mentioned in FAQ 3 to confirm the presence and extent of crosslinking.

  • Investigate Isomerization: Analyze your monomer and polymer for the presence of mesaconic and citraconic isomers, which are known to be more reactive. High temperatures are a primary cause of isomerization.

  • Evaluate the Ordelt Reaction: This side reaction is more prevalent with certain diols and catalysts. If you are synthesizing a polyester, consider using a catalyst that does not promote this reaction, such as zinc acetate.[9] The use of inhibitors like 4-methoxyphenol (MEHQ) can also help suppress radical-induced side reactions.[10][11]

  • Optimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress and stop it once the desired molecular weight is achieved.

Data Presentation

Table 1: Effect of Catalyst on Polycondensation of Itaconic Acid (IA) with 1,3-Propanediol (PDO)

CatalystReaction Time (h)Conversion (%)ObservationsReference
None9< 80Low conversion[9]
Methanesulfonic acid (MSA)9~95Gelation observed[9]
Zinc Acetate (Zn(OAc)₂)9> 99No gelation[9]
Titanium(IV)butoxide (Ti(OBu)₄)998No cross-linking[9]

Table 2: Influence of Inhibitor Concentration on Polymerization Characteristics

InhibitorConcentration (wt%)Effect on Curing RateEffect on Degree of ConversionReference
Butylated hydroxytoluene (BHT)0.01--[12]
VariesIncreasingLower curing rateTendency to decrease[12]

Experimental Protocols

Protocol 1: Synthesis of Poly(dodecyl itaconate) via Melt Condensation

This protocol is designed to minimize premature crosslinking by using a moderate temperature and an inhibitor.

Materials:

  • Dimethyl itaconate (DMI)

  • 1,12-Dodecanediol (DoD)

  • Tin(II) 2-ethylhexanoate (catalyst)

  • 4-Methoxyphenol (MEHQ) (inhibitor)

Procedure:

  • Combine DMI and DoD in a 1:1.1 molar ratio in a reaction vessel.

  • Add the catalyst, tin(II) 2-ethylhexanoate, at 0.01 mol per mole of ester.

  • Add the inhibitor, MEHQ, at 0.5 weight percent of the total reagents.

  • Heat the reaction mixture to 130°C for 6 hours under a nitrogen atmosphere with constant mechanical stirring (200 rpm).

  • Apply a vacuum (<5 kPa) and continue the reaction for an additional 18 hours.[13]

Protocol 2: Controlled Polymerization using RAFT

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offers excellent control over the polymer architecture and can effectively prevent premature crosslinking.

Materials:

  • Dibutyl itaconate (DBI) or Dimethyl itaconate (DMI) (monomer)

  • 2-Hydroxyethyl acrylate (HEA) (co-monomer)

  • Chain Transfer Agent (CTA)

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) (photoinitiator)

Procedure:

  • Prepare a resin formulation containing the itaconate monomer, HEA as a cross-linker, a suitable CTA, and TPO as a photoinitiator.

  • The ratio of CTA to monomer can be varied (e.g., 1:25 or 1:50) to control the molecular weight.

  • Initiate the polymerization using a light source with a wavelength corresponding to the photoinitiator's maximum absorbance (e.g., 405 nm for TPO).[14]

Visualizations

A comparison of uncontrolled versus controlled polymerization pathways.

References

Technical Support Center: Enhancing the Thermal Stability of Polyitaconic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyitaconic acid (PIA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the thermal stability of PIA and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal degradation behavior of polyitaconic acid (PIA)?

A1: The thermal degradation of polyitaconic acid typically occurs in multiple stages. Initially, there is a loss of moisture at around 100°C.[1] A significant weight loss then begins at approximately 165°C.[1] The degradation process involves the elimination of water to form polyanhydride, followed by decarboxylation of the anhydride groups, and finally, the breaking of the main polymer backbone at higher temperatures.[1] Differential thermogravimetry of PIA often shows three maxima, for instance, at 185°C, 315°C, and 388°C, corresponding to these degradation steps.[1]

Q2: What are the primary strategies to enhance the thermal stability of PIA?

A2: The main approaches to improve the thermal stability of PIA include:

  • Copolymerization: Introducing a comonomer can alter the degradation mechanism and increase thermal stability. For example, copolymerization with acrylonitrile can facilitate the formation of a stable ladder structure.[2][3]

  • Crosslinking: Creating a network structure through crosslinking can significantly enhance thermal stability.[4][5][6][7] This can be achieved by reacting the carboxylic acid groups of PIA.

  • Esterification: Converting the carboxylic acid groups to esters can improve thermal stability. The stability of these poly(di-itaconates) is dependent on the structure of the ester substituent.[4][5][6]

  • Formation of Nanocomposites: Incorporating nanofillers, such as graphene oxide, into a PIA matrix can improve thermal and mechanical properties.[8]

  • Metal Complexation: Complexing itaconic acid with metal ions before polymerization can influence the thermal stability of the resulting copolymer.[9]

Q3: How does copolymerization with acrylonitrile improve the thermal stability of PIA?

A3: Copolymerizing itaconic acid (IA) with acrylonitrile (AN) introduces acidic comonomer units that facilitate the cyclization of the nitrile groups in polyacrylonitrile (PAN) at lower temperatures.[2][9] This controlled cyclization leads to the formation of a more stable ladder-like structure, which enhances the overall thermal stability of the resulting copolymer compared to PAN homopolymer.[2][3] The incorporation of IA lowers the initial exothermic temperature and broadens the exothermic peak during thermal stabilization, which allows for better control of the process.[2][3][10]

Q4: Can blending PIA with other polymers improve its thermal stability?

A4: Yes, blending PIA or its derivatives with other polymers can enhance thermal stability. For instance, blending various forms of itaconic acid architectures (including copolymers and crosslinked networks) with poly(lactic acid) (PLA) has been shown to improve the thermal stability of the resulting blend.[11][12][13][14] The specific architecture of the itaconic acid polymer plays a significant role in the extent of this improvement.[11][12][13][14]

Troubleshooting Guides

Issue 1: Premature or rapid degradation of PIA during thermal analysis.
Possible Cause Troubleshooting Step Expected Outcome
Residual moisture Dry the PIA sample thoroughly under vacuum at a moderate temperature (e.g., 60-80°C) for several hours before TGA analysis.Elimination of the initial weight loss step corresponding to water evaporation, providing a more accurate onset of polymer degradation.
Low molecular weight Synthesize PIA with a higher molecular weight by optimizing polymerization conditions (e.g., initiator concentration, temperature, and monomer concentration).[15][16]Higher molecular weight polymers generally exhibit greater thermal stability.
Inherent instability of the homopolymer Consider copolymerization of itaconic acid with a more thermally stable comonomer, such as acrylonitrile or methyl methacrylate.[17]The resulting copolymer should exhibit a higher decomposition temperature.
Presence of impurities from synthesis Purify the PIA sample by precipitation in a non-solvent followed by thorough washing and drying.Removal of residual monomers, initiators, or byproducts that can catalyze degradation.
Issue 2: Inconsistent or non-reproducible TGA/DSC results.
Possible Cause Troubleshooting Step Expected Outcome
Inhomogeneous sample Ensure the sample is a fine, uniform powder. If it is a film or a larger piece, try to use a representative section or grind it cryogenically.Consistent thermal events and weight loss profiles across different runs.
Variation in heating rate Use a standardized heating rate for all experiments (e.g., 10°C/min) as the heating rate can affect the observed degradation temperatures.[1]Reproducible TGA and DSC curves.
Atmosphere variability Ensure a consistent and pure nitrogen or air purge during the analysis to prevent oxidative degradation if not intended.[1]Consistent degradation pathways and residue amounts.
Sample pan interactions Use inert sample pans (e.g., aluminum, platinum) and ensure they are clean.Minimized catalytic effects from the sample pan on the degradation of the polymer.

Quantitative Data Summary

The following tables summarize key thermal properties of polyitaconic acid and its derivatives from various studies. Direct comparison should be made with caution due to differences in experimental conditions and material synthesis.

Table 1: Thermogravimetric Analysis (TGA) Data for PIA and its Copolymers

Polymer SystemTonset (°C) (Onset of Degradation)Tmax (°C) (Maximum Decomposition Rate)Residue at 700°C (%)AtmosphereReference
Poly(itaconic acid) (PIA)~165185, 315, 388Not specifiedNitrogen[1]
Poly(acrylonitrile) (PAN) Homopolymer289.3Not specified~73.3 (at 350°C)Nitrogen[3]
P(AN-co-IA) (1.0 mol% IA)285.3Not specified~87.2 (at 350°C)Nitrogen[3]
Poly(lactic acid) (PLA) / PIA Blend (1 wt% PIA)330.8 (T5)Not specifiedNot specifiedNot specified[12]

*T5 refers to the temperature at which 5% weight loss is observed.

Table 2: Differential Scanning Calorimetry (DSC) Data for PIA Copolymers

Polymer SystemTi (°C) (Initial Exothermic Temp.)ΔH (J/g) (Enthalpy of Exotherm)ΔH/ΔT (J/g°C) (Rate of Heat Release)AtmosphereReference
PAN Homopolymer238.1473834.6Air[2]
P(AN-co-IA) (1.0 mol% IA)192.410906.33Air[2]

Experimental Protocols

Protocol 1: Synthesis of Poly(itaconic acid-co-acrylonitrile)

This protocol is a generalized procedure based on aqueous phase precipitation polymerization.[2][3]

Materials:

  • Acrylonitrile (AN), inhibitor removed

  • Itaconic acid (IA)

  • Potassium persulfate (KPS) or another suitable redox initiator system

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add deionized water.

  • Deoxygenate the water by bubbling with nitrogen for at least 30 minutes.

  • Add the desired amounts of itaconic acid and acrylonitrile to the reactor.

  • Heat the mixture to the desired reaction temperature (e.g., 60°C).

  • Dissolve the initiator (e.g., KPS) in a small amount of deoxygenated deionized water.

  • Add the initiator solution to the monomer mixture to start the polymerization.

  • Continue the reaction under a nitrogen atmosphere for a specified time (e.g., 2-4 hours).

  • The copolymer will precipitate out of the solution.

  • After the reaction is complete, cool the mixture, filter the precipitate, wash it thoroughly with deionized water and then with a solvent like methanol to remove unreacted monomers.

  • Dry the resulting copolymer in a vacuum oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Thermal Analysis using TGA

This is a general procedure for analyzing the thermal stability of PIA and its derivatives.[1]

Equipment:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Calibrate the TGA instrument for temperature and weight.

  • Place a small, accurately weighed amount of the dried polymer sample (typically 5-10 mg) into a TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

  • Heat the sample from ambient temperature to a final temperature (e.g., 700°C) at a constant heating rate (e.g., 10°C/min).

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of degradation, temperatures of maximum weight loss rate (from the derivative curve, DTG), and the final residue percentage.

Visualizations

Thermal_Degradation_PIA PIA Poly(itaconic acid) Heat1 Heat (~185°C) PIA->Heat1 Anhydride Polyanhydride Intermediate Heat1->Anhydride - H₂O Heat2 Heat (~315°C) Anhydride->Heat2 Decarboxylation Decarboxylated Structure Heat2->Decarboxylation - CO₂ Heat3 Heat (~388°C) Decarboxylation->Heat3 BackboneScission Main Chain Scission Heat3->BackboneScission DegradationProducts Charred Residue + Volatiles BackboneScission->DegradationProducts

Caption: Thermal degradation pathway of polyitaconic acid.

Experimental_Workflow_Thermal_Enhancement cluster_synthesis Polymer Synthesis/Modification cluster_analysis Characterization Start Itaconic Acid Monomer Modification Select Modification Strategy Start->Modification Copolymerization Copolymerization Modification->Copolymerization e.g., with Acrylonitrile Crosslinking Crosslinking Modification->Crosslinking e.g., with Divalent Cations Esterification Esterification Modification->Esterification e.g., with Alcohols Modified_PIA Modified PIA Copolymerization->Modified_PIA Crosslinking->Modified_PIA Esterification->Modified_PIA TGA Thermogravimetric Analysis (TGA) Modified_PIA->TGA DSC Differential Scanning Calorimetry (DSC) Modified_PIA->DSC Analysis_Results Thermal Stability Data TGA->Analysis_Results DSC->Analysis_Results

Caption: Workflow for enhancing and analyzing PIA thermal stability.

References

"troubleshooting batch-to-batch variability in itaconate polymerization"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address batch-to-batch variability in itaconate polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in itaconate polymerization?

Batch-to-batch variability in itaconate polymerization typically stems from a few key areas:

  • Monomer Quality: Purity of the itaconic acid (IA) or its ester derivatives is critical. The presence of isomers like mesaconic or citraconic acid can inhibit or alter polymerization kinetics.[1][2]

  • Initiator Efficiency: The type, concentration, and handling of the initiator can lead to inconsistent reaction initiation. The decomposition rate of initiators can be sensitive to temperature and the reaction medium.[3]

  • Reaction Conditions: Precise control of temperature, pH, and solvent environment is crucial. Minor deviations can significantly impact polymerization rate, polymer structure, and molecular weight.[4][5][6]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a free radical scavenger, leading to unpredictable induction periods and lower conversion rates.[6]

  • Side Reactions: Itaconic acid is prone to side reactions such as isomerization at elevated temperatures and decarboxylation, which can alter the final polymer structure and properties.[1][7]

Q2: How does pH affect the polymerization of itaconic acid?

The pH of the reaction medium significantly influences the polymerization of itaconic acid. The state of the carboxylic acid groups (protonated vs. deprotonated) affects monomer reactivity. For instance, polymerization in an aqueous medium at a low pH of around 2 has been successfully demonstrated.[8] As pH increases, the deprotonation of the acid groups can alter the monomer's electronic properties and solubility, impacting its homopolymerization reactivity.[6] In some processes, itaconic acid is fully neutralized to its salt form before polymerization to achieve high, consistent conversion.[9]

Q3: What is the optimal temperature range for itaconate polymerization, and how does it impact the process?

The optimal temperature depends on the specific polymerization method (e.g., solution, emulsion), solvent, and initiator used.

  • Emulsion copolymerization of itaconic acid with other monomers has been studied at temperatures between 75°C and 85°C.[4]

  • Seeded semibatch emulsion polymerization has been investigated across a wider range of 50°C to 90°C.[5]

  • Solution polymerization in water or dioxane has been performed at 60°C.[8]

Temperature control is critical. High temperatures can increase the rate of side reactions, such as isomerization to less reactive mesaconate, while low temperatures may result in very slow polymerization rates and low conversions.[2][5] A heat kick, or exothermic spike, is often observed at the beginning of the reaction, highlighting the need for effective temperature management.[10]

Q4: Can impurities in the itaconate monomer affect the final polymer?

Absolutely. The presence of isomers like mesaconate is a significant issue, as it is less reactive and can terminate polymer chains or be incorporated differently, leading to inconsistent polymer properties.[1][11] Other impurities can inhibit the initiator or participate in side reactions. Therefore, using a high-purity monomer is essential for reproducibility.

Troubleshooting Guide

Issue 1: Low or Inconsistent Polymer Yield/Conversion
Possible Cause Troubleshooting Action
Ineffective Initiation Verify the initiator's activity and concentration. Use a fresh batch of initiator and ensure it is stored correctly. For redox systems, check both the oxidizing and reducing agent concentrations.[3][8]
Oxygen Inhibition Ensure the reaction mixture is thoroughly deoxygenated before initiation. Purge the solution with an inert gas (e.g., nitrogen, argon) for an adequate period.[6]
Incorrect pH Measure and adjust the pH of the monomer solution before starting the reaction. Inconsistent pH can lead to variability in monomer reactivity.[4][6]
Monomer Impurities Analyze the purity of the itaconic acid monomer using techniques like NMR or HPLC to check for isomers (mesaconate, citraconate) or other inhibitors.[12]
Suboptimal Temperature Calibrate your heating system to ensure precise and stable temperature control throughout the reaction. Avoid temperature fluctuations that could affect initiator decomposition and reaction rate.[5]
Issue 2: Variable Molecular Weight and Polydispersity
Possible Cause Troubleshooting Action
Inconsistent Initiator Concentration Precisely control the initiator-to-monomer ratio. Higher initiator concentrations generally lead to lower molecular weight polymers.
Chain Transfer Reactions The solvent or impurities can act as chain transfer agents, lowering the molecular weight. Consider using a different solvent or further purifying the monomer.[13]
Temperature Fluctuations Poor temperature control can lead to variable rates of initiation and propagation, resulting in a broader molecular weight distribution. Implement robust temperature monitoring and control.
Monomer Concentration Variations in the initial monomer concentration can affect polymerization kinetics and, consequently, the final molecular weight. Ensure accurate and consistent preparation of the reaction mixture.[10]
Issue 3: Gel Formation or Insolubility
Possible Cause Troubleshooting Action
Crosslinking Side Reactions High reaction temperatures can promote side reactions leading to crosslinking. Consider lowering the polymerization temperature or reducing the reaction time.[2] The presence of multifunctional impurities can also cause gelation.
High Monomer Concentration Very high monomer concentrations can lead to highly viscous solutions where heat dissipation is poor, potentially causing runaway reactions and gelation. Working at a lower monomer concentration is recommended for better control.[10]
Incorrect Initiator/Catalyst Certain catalysts, particularly acidic ones like p-toluenesulfonic acid (pTSA), can promote undesired side reactions like oxo-Michael additions that may lead to gelation in polyester synthesis.[2]

Data Presentation: Key Process Parameters

The following tables summarize quantitative data from various itaconate polymerization studies.

Table 1: Emulsion Copolymerization Parameters

ParameterFormulation 75IA4Formulation 85IA4Formulation 75IA0Formulation 85IA0Reference
Temperature (°C) 75857585[4]
Itaconic Acid PresentPresentAbsentAbsent[4]
Final pH 2.72.94.34.5[4]

Table 2: Solution Polymerization Conditions and Results

MethodSolventInitiatorTemperature (°C)Time (h)YieldReference
Method A 0.5 M HCl (aq)Ammonium Persulfate603016%[8]
Method B DioxaneAIBN6022-[8]

Experimental Protocols

Protocol 1: Radical Polymerization of Itaconic Acid in Aqueous Solution

This protocol is adapted from the method described by Marvel and Shepherd.[8]

  • Reactor Setup: Equip a round-bottom flask with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet/outlet.

  • Reagent Preparation:

    • In the flask, dissolve 10 g (77 mmol) of high-purity itaconic acid in 50 cm³ of 0.5 M hydrochloric acid.

    • Prepare an initiator solution by dissolving 2.2 mmol of ammonium persulfate in a minimal amount of deionized water.

  • Deoxygenation: Purge the monomer solution with dry nitrogen for at least 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen flow throughout the reaction.

  • Initiation: Add the ammonium persulfate solution to the reaction flask.

  • Polymerization: Heat the reaction mixture to 60°C and maintain this temperature with constant stirring for 30 hours.

  • Isolation: After cooling to room temperature, precipitate the polymer product (poly(itaconic acid)) by slowly adding the reaction mixture to a large excess of acetone with vigorous stirring.

  • Purification and Drying:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh acetone to remove any unreacted monomer and residual HCl.

    • Dry the final product overnight in a vacuum oven at 50°C.

Protocol 2: Quality Control of Itaconic Acid Monomer via ¹H NMR

This protocol provides a general method for assessing the purity of itaconic acid and checking for the presence of mesaconic or citraconic acid isomers.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the itaconic acid monomer batch and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • Itaconic Acid: Identify the characteristic peaks for the two vinyl protons, which typically appear as distinct signals.

    • Mesaconic Acid: Look for the characteristic quartet and doublet signals of this trans-isomer, which will have different chemical shifts and coupling constants compared to itaconic acid.

    • Citraconic Acid: Look for the signals corresponding to the cis-isomer.

  • Quantification: Integrate the peaks corresponding to the protons of itaconic acid and any identified isomers. The relative integrals can be used to calculate the purity of the monomer and the percentage of isomeric impurities. Consistent monomer purity across batches is essential for reproducible polymerizations.

Visualizations

Troubleshooting Workflow for Batch Variability

G start Batch-to-Batch Variability (e.g., Yield, MW) check_monomer Step 1: Verify Monomer Quality - Purity (NMR/HPLC) - Correct Isomer - Storage Conditions start->check_monomer outcome_monomer Monomer Purity Issue? check_monomer->outcome_monomer check_initiator Step 2: Check Initiator - Fresh Batch? - Correct Concentration? - Stored Properly? outcome_initiator Initiator Issue? check_initiator->outcome_initiator check_conditions Step 3: Review Reaction Conditions - Temperature Control - pH Accuracy - Deoxygenation Protocol outcome_conditions Process Control Issue? check_conditions->outcome_conditions check_analysis Step 4: Validate Analysis Method - GPC Calibration - Yield Calculation - Drying Procedure outcome_analysis Analytical Error? check_analysis->outcome_analysis outcome_monomer->check_initiator No solution_monomer Solution: - Source High-Purity Monomer - Implement QC Testing outcome_monomer->solution_monomer Yes outcome_initiator->check_conditions No solution_initiator Solution: - Use Fresh Initiator - Verify Weighing outcome_initiator->solution_initiator Yes outcome_conditions->check_analysis No solution_conditions Solution: - Calibrate Equipment - Standardize Degassing Time outcome_conditions->solution_conditions Yes solution_analysis Solution: - Recalibrate Instruments - Standardize Sample Prep outcome_analysis->solution_analysis Yes

Caption: A decision tree for troubleshooting polymerization variability.

Itaconate Radical Polymerization Pathway

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions initiator Initiator (I-I) radical 2 I• (Initiator Radicals) initiator->radical Decomposition (Heat, Redox) monomer Itaconate Monomer (M) radical->monomer Initiation propagating I-M• (Propagating Chain) polymer Poly(itaconate) (I-M-M...•) isomer Isomerization (e.g., to Mesaconate) monomer->isomer High Temp propagating->monomer Propagation decarboxylation Decarboxylation (Loss of CO2) polymer->decarboxylation High Temp

Caption: Key steps in the radical polymerization of itaconate.

General Experimental Workflow

G setup 1. Reactor Setup & Reagent Prep degas 2. Deoxygenation (N2/Ar Purge) setup->degas initiation 3. Initiation (Add Initiator, Set Temperature) degas->initiation polymerization 4. Polymerization (Monitor Time, Temp, Viscosity) initiation->polymerization termination 5. Termination & Isolation (Cooling, Precipitation) polymerization->termination analysis 6. Purification & Analysis (Drying, GPC, NMR) termination->analysis

References

Validation & Comparative

A Comparative Guide to Sodium Itaconate and Sodium Polyacrylate as Superabsorbents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of superabsorbent polymers (SAPs), sodium polyacrylate has long been the industry standard, prized for its exceptional water absorption and retention capabilities. However, with a growing emphasis on sustainability and biocompatibility, researchers are increasingly turning their attention to bio-based alternatives. Among these, sodium itaconate, derived from the fermentation of carbohydrates, is emerging as a promising contender. This guide provides an objective comparison of the performance of this compound and sodium polyacrylate as superabsorbents, supported by available experimental data, detailed methodologies, and process visualizations.

Performance Comparison: A Data-Driven Analysis

The efficacy of a superabsorbent polymer is primarily determined by its water absorption capacity, absorption rate, and performance in the presence of salts. The following tables summarize the available quantitative data for both this compound and sodium polyacrylate. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Water Absorption Capacity in Deionized Water

PolymerMonomer(s)CrosslinkerWater Absorption (g/g)Reference
Sodium PolyacrylateAcrylic AcidN,N'-methylenebisacrylamide500 - 1500[1][2]
This compoundItaconic Acid, Acrylic AcidN,N'-methylenebisacrylamide~650[3]
This compoundItaconic Acid, Vinyl Sulfonic AcidTetra(ethylene glycol) diacrylateNot specified in g/g, focus on CRC and AUL[4]
This compoundItaconic Acid, AcrylamideN,N'-methylenebisacrylamide900 - 2100[5]

Table 2: Performance in Saline Solution (0.9 wt% NaCl)

PolymerMonomer(s)CrosslinkerWater Absorption (g/g)Reference
Sodium PolyacrylateAcrylic AcidN,N'-methylenebisacrylamide40 - 60[6][7]
This compoundItaconic Acid, Acrylic AcidN,N'-methylenebisacrylamide~65[3]
This compoundItaconic Acid, Vinyl Sulfonic AcidTetra(ethylene glycol) diacrylateCentrifuge Retention Capacity (CRC): 31.1 g/g[4][8]
This compoundItaconic Acid, AcrylamideN,N'-methylenebisacrylamideNot specified[5]

Table 3: Absorbency Under Load (AUL) in Saline Solution (0.9 wt% NaCl, 0.3 psi)

PolymerMonomer(s)CrosslinkerAUL (g/g)Reference
Sodium PolyacrylateAcrylic AcidSurface Crosslinkers~22.6[2]
This compoundItaconic Acid, Vinyl Sulfonic AcidTetra(ethylene glycol) diacrylate, Surface crosslinked20.2[4][8]
This compoundItaconic Acid, Acrylic Acid, Acacia GumN,N'-methylenebisacrylamide16.9[9]

Biodegradability: A Key Differentiator

A significant advantage of itaconic acid-based superabsorbents is their potential for enhanced biodegradability compared to their polyacrylate counterparts. Poly(aspartic acid-itaconic acid) copolymers have been shown to be readily biodegradable.[10][11] In contrast, sodium polyacrylate is generally considered to have low biodegradability, which raises environmental concerns.[12]

Experimental Protocols

To ensure the reproducibility and standardization of superabsorbent polymer testing, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in this guide.

Synthesis of Superabsorbent Polymers

The synthesis of both this compound and sodium polyacrylate superabsorbents typically involves solution polymerization.

Protocol 1: Synthesis of Itaconic Acid-Based Superabsorbent Polymer

This protocol is a generalized procedure based on the synthesis of itaconic acid-co-vinyl sulfonic acid SAP.[4]

  • Monomer Preparation: In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, add itaconic acid and vinyl sulfonic acid to distilled water.

  • Neutralization: Partially neutralize the monomers by adding a sodium hydroxide solution under a nitrogen atmosphere while maintaining the temperature.

  • Crosslinker Addition: Add the crosslinking agent (e.g., tetra(ethylene glycol) diacrylate) to the solution and stir.

  • Initiation: Dissolve the initiator (e.g., ammonium persulfate) in distilled water and add it to the monomer solution to initiate polymerization.

  • Polymerization: Maintain the reaction at a specific temperature (e.g., 60-80°C) for several hours to allow the polymer to form.

  • Drying and Grinding: Dry the resulting hydrogel in an oven and then grind it to the desired particle size.

Measurement of Water Absorbency

The "tea-bag" method is a widely used and straightforward technique for determining the water absorption capacity of superabsorbent polymers.[13]

Protocol 2: Tea-Bag Method for Water Absorbency

  • Sample Preparation: Accurately weigh a specific amount of the dry superabsorbent polymer (e.g., 0.2 g) and place it in a pre-weighed tea bag.

  • Immersion: Immerse the tea bag in a beaker containing a large excess of deionized water or saline solution.

  • Swelling: Allow the polymer to swell for a specified period (e.g., 30 minutes or until equilibrium is reached).

  • Draining: Remove the tea bag from the solution and hang it to drain for a set time (e.g., 10 minutes) to remove excess liquid.

  • Weighing: Weigh the tea bag containing the swollen polymer.

  • Calculation: Calculate the water absorbency using the following formula:

    • Water Absorbency (g/g) = [(Weight of swollen polymer + tea bag) - (Weight of dry polymer + tea bag)] / (Weight of dry polymer)

Measurement of Absorbency Under Load (AUL)

AUL is a critical parameter for applications where the superabsorbent will be subjected to pressure, such as in hygiene products.[14]

Protocol 3: Absorbency Under Load (AUL)

  • Sample Preparation: Place a specific amount of the dry superabsorbent polymer (e.g., 0.16 g) evenly on the screen of the AUL apparatus.

  • Assembly: Place a filter paper on top of the polymer and then the piston of the apparatus, applying a defined pressure (e.g., 0.3 psi).

  • Swelling: Place the entire assembly in a petri dish containing the test solution (e.g., 0.9 wt% NaCl) and allow the polymer to absorb the liquid for a specified time (e.g., 1 hour).

  • Weighing: After the specified time, remove the assembly and weigh the swollen polymer.

  • Calculation: Calculate the AUL using the following formula:

    • AUL (g/g) = (Weight of absorbed liquid) / (Initial weight of dry polymer)

Visualizing the Processes

To further clarify the experimental and synthesis workflows, the following diagrams have been generated using the DOT language.

Synthesis_Workflow cluster_synthesis Synthesis of Superabsorbent Polymer Monomer Monomer Preparation Neutralization Neutralization Monomer->Neutralization Crosslinker Crosslinker Addition Neutralization->Crosslinker Initiation Initiation Crosslinker->Initiation Polymerization Polymerization Initiation->Polymerization Drying Drying Polymerization->Drying Grinding Grinding Drying->Grinding SAP Superabsorbent Polymer Grinding->SAP

Caption: Workflow for the synthesis of superabsorbent polymers.

Experimental_Workflow cluster_testing Superabsorbent Performance Testing cluster_absorbency Water Absorbency (Tea-Bag Method) cluster_aul Absorbency Under Load (AUL) A1 Weigh Dry SAP in Tea Bag A2 Immerse in Solution A1->A2 A3 Allow to Swell A2->A3 A4 Drain Excess Liquid A3->A4 A5 Weigh Swollen SAP A4->A5 A6 Calculate Absorbency A5->A6 B1 Place Dry SAP in AUL Apparatus B2 Apply Load B1->B2 B3 Add Test Solution B2->B3 B4 Allow to Swell B3->B4 B5 Weigh Swollen SAP B4->B5 B6 Calculate AUL B5->B6

Caption: Experimental workflows for performance testing.

Conclusion

The comparison between this compound and sodium polyacrylate reveals a trade-off between established performance and emerging sustainable alternatives. While sodium polyacrylate currently exhibits higher water absorption capacity in deionized water, itaconic acid-based superabsorbents show competitive performance in saline solutions and under load. The key advantage of this compound lies in its bio-based origin and potential for improved biodegradability, addressing critical environmental concerns associated with conventional SAPs.

Further research focusing on optimizing the synthesis of itaconic acid-based superabsorbents is warranted to enhance their absorption properties and fully realize their potential as a viable, eco-friendly alternative to sodium polyacrylate. For researchers and professionals in drug development and related fields, the choice between these two superabsorbents will depend on the specific application requirements, balancing performance needs with sustainability goals.

References

A Comparative Guide to the Polymerization of Itaconic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymerization behavior of itaconic acid (IA) and its esters, offering a valuable resource for material selection and development in various applications, including biomedical fields. Derived from renewable resources, itaconic acid and its derivatives are gaining significant attention as sustainable alternatives to petroleum-based monomers.[1] Understanding the differences in their polymerization is crucial for tailoring polymer properties to specific needs.

Executive Summary

Itaconic acid, a bio-based dicarboxylic acid, and its corresponding esters are versatile monomers for polymer synthesis. However, their polymerization characteristics differ significantly. Itaconic acid itself exhibits lower reactivity in free-radical polymerization compared to its esters, often resulting in lower conversion rates and molecular weights under similar conditions.[2] This is attributed to factors such as steric hindrance from the two carboxylic acid groups and the potential for allylic stabilization of the propagating radical.[3] Esterification of the carboxylic acid groups generally leads to increased reactivity and allows for greater control over the final polymer properties. This guide presents a compilation of experimental data, detailed protocols, and mechanistic diagrams to elucidate these differences.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data from various studies on the polymerization of itaconic acid and its esters. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Polymerization Kinetics

MonomerInitiatorSolventTemperature (°C)Time (h)Conversion (%)Polymerization RateReference
Itaconic AcidAmmonium Persulfate0.5 M HCl (aq)603016-[4]
Itaconic AcidAIBNDioxane60-32-[4]
Itaconic AcidK₂S₂O₈/NaH₂PO₂Water651--[4]
Itaconic AcidtBHPWater-< 1> 90-[5]
Dimethyl ItaconateAIBN-60-11-[2]
Diethyl ItaconateDMPA (PLP-SEC)Bulk20-70--kp = 1.1 L·mol⁻¹·s⁻¹ (A), Ea = 17.5 kJ·mol⁻¹[6]
Di-n-propyl ItaconateDMPA (PLP-SEC)Bulk20-70--kp = 1.0 L·mol⁻¹·s⁻¹ (A), Ea = 17.5 kJ·mol⁻¹[6]
Di-2-ethylhexyl Itaconate-----Higher than anhydride and dimethyl ester[7]

Note: AIBN = Azobisisobutyronitrile, tBHP = tert-Butyl hydroperoxide, DMPA = 2,2-Dimethoxy-2-phenylacetophenone, PLP-SEC = Pulsed-laser polymerization–size-exclusion chromatography, kp = propagation rate coefficient, Ea = activation energy, A = pre-exponential factor.

Table 2: Comparison of Polymer Properties

PolymerMonomerPolymerization MethodMolecular Weight (Mn, g/mol )Polydispersity Index (PDI)Glass Transition Temperature (Tg, °C)Reference
Poly(itaconic acid)Itaconic AcidRadical (aq)~5 x 10⁵1.14-[8]
Poly(dimethyl itaconate)Dimethyl ItaconateATRPup to 15,0001.06 - 1.38-[9][10]
Poly(di-n-butyl itaconate)Di-n-butyl Itaconate----3[11]
Poly(di-n-hexyl itaconate)Di-n-hexyl Itaconate----38[11]
Poly(di-n-octyl itaconate)Di-n-octyl Itaconate----60[11]
Poly(dicyclohexyl itaconate)Dicyclohexyl Itaconate---135[11]

Note: ATRP = Atom Transfer Radical Polymerization.

Experimental Protocols

Protocol 1: Free-Radical Polymerization of Itaconic Acid in Aqueous Solution

This protocol is adapted from the method described by Marvel and Shepherd.[4]

Materials:

  • Itaconic Acid (IA)

  • 0.5 M Hydrochloric Acid (HCl)

  • Ammonium Persulfate

  • Acetone

  • Round-bottom flask with magnetic stirrer and condenser

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve 10 g (77 mmol) of itaconic acid in 50 cm³ of 0.5 M HCl.

  • Add 2.2 mmol of ammonium persulfate to the solution.

  • Heat the mixture to 60°C with constant stirring.

  • Maintain the reaction at 60°C for 30 hours.

  • After 30 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by adding the solution to a large excess of acetone.

  • Filter the precipitated poly(itaconic acid) and wash with fresh acetone.

  • Dry the polymer overnight at 50°C under reduced pressure.

Protocol 2: Bulk Free-Radical Polymerization of Dimethyl Itaconate

This protocol is a general procedure based on common practices for bulk polymerization.

Materials:

  • Dimethyl Itaconate (DMI)

  • Azobisisobutyronitrile (AIBN)

  • Schlenk flask or reaction tube with a magnetic stirrer

  • Vacuum line and inert gas (Nitrogen or Argon) supply

  • Heating mantle or oil bath

  • Methanol (for precipitation)

Procedure:

  • Place the desired amount of dimethyl itaconate into a Schlenk flask equipped with a magnetic stir bar.

  • Add the initiator, AIBN (typically 0.1-1 mol% relative to the monomer).

  • Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas.

  • Immerse the flask in a preheated oil bath at 60-80°C to initiate polymerization.

  • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The viscosity of the mixture will increase significantly.

  • Cool the reaction to room temperature and dissolve the viscous polymer in a suitable solvent (e.g., tetrahydrofuran or chloroform).

  • Precipitate the poly(dimethyl itaconate) by slowly adding the polymer solution to a large excess of cold methanol with vigorous stirring.

  • Filter the precipitated polymer and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Mandatory Visualization

polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) 2R_rad 2R• Initiator->2R_rad Heat/Light R-M_rad R-M• 2R_rad->R-M_rad Initiator Radical + Monomer R-M-M_rad R-M-M• R-M_rad->R-M-M_rad + Monomer R-M_rad->R-M-M_rad R-Mn-M_rad R-(M)n-M• R-M-M_rad->R-Mn-M_rad + (n-1) Monomer R-M-M_rad->R-Mn-M_rad Dead_Polymer_Combination Dead Polymer (Combination) R-Mn-M_rad->Dead_Polymer_Combination + R-Mm-M_rad (Combination) R-Mn-M_rad->Dead_Polymer_Combination Dead_Polymer_Disproportionation Dead Polymer (Disproportionation) R-Mn-M_rad->Dead_Polymer_Disproportionation + R-Mm-M_rad (Disproportionation) R-Mn-M_rad->Dead_Polymer_Disproportionation

Caption: General mechanism of free-radical polymerization.

experimental_workflow cluster_characterization Characterization Techniques Monomer_Selection Monomer Selection (Itaconic Acid vs. Esters) Polymerization Polymerization (e.g., Free Radical, ATRP) Monomer_Selection->Polymerization Purification Polymer Purification (Precipitation) Polymerization->Purification Characterization Polymer Characterization Purification->Characterization NMR NMR (Structure, Conversion) Characterization->NMR GPC GPC/SEC (Mw, PDI) Characterization->GPC DSC_TGA DSC/TGA (Thermal Properties) Characterization->DSC_TGA Mechanical Mechanical Testing (Tensile Strength, etc.) Characterization->Mechanical

Caption: Workflow for a comparative polymerization study.

References

A Comparative Guide to the In Vitro Anti-Inflammatory Effects of Sodium Itaconate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anti-inflammatory properties of sodium itaconate and its cell-permeable derivatives, 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI). We will delve into their mechanisms of action, supported by experimental data, and compare their efficacy with another immunomodulatory compound, dimethyl fumarate (DMF). Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate the replication and extension of these findings.

Executive Summary

This compound, a metabolite produced by macrophages during inflammation, and its synthetic derivatives have emerged as potent anti-inflammatory agents. Their primary mechanisms of action in vitro include the activation of the Nrf2 antioxidant response pathway and the inhibition of the NLRP3 inflammasome.[1][2][3][4] Cell-permeable derivatives, 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are frequently used in in vitro studies to overcome the poor membrane permeability of this compound itself.[5] This guide will compare the in vitro efficacy of these compounds in modulating inflammatory responses, particularly in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the quantitative data from in vitro studies, showcasing the effects of itaconate and its derivatives on key inflammatory markers.

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundCell TypeLPS Conc.Compound Conc.Target CytokineInhibition (%)Reference
4-Octyl Itaconate (4-OI)BMDMs100 ng/mL125 µMIL-1β~75%[5]
4-Octyl Itaconate (4-OI)BMDMs100 ng/mL125 µMIL-6~90%[5]
Dimethyl Itaconate (DMI)BMDMs100 ng/mL250 µMIL-1β~80%[6]
Dimethyl Itaconate (DMI)BMDMs100 ng/mL250 µMIL-6~70%[6]
Dimethyl Itaconate (DMI)BMDMs100 ng/mL250 µMTNF-αNo significant effect[5]
Dimethyl Fumarate (DMF)BMDMs1 µg/mL125 µMIL-1βSignificant inhibition[7]

BMDMs: Bone Marrow-Derived Macrophages

Table 2: Modulation of Nrf2 and NLRP3 Inflammasome Pathways

CompoundCell TypeAssayOutcomeMagnitude of EffectReference
4-Octyl Itaconate (4-OI)BMDMsNrf2 Activation (Western Blot)Increased Nrf2 protein levelsSignificant increase[8]
4-Octyl Itaconate (4-OI)BMDMsNLRP3 Inflammasome Activation (IL-1β release)Inhibition of IL-1β releasePotent inhibition[2][4]
Dimethyl Itaconate (DMI)BMDMsNrf2 Activation (Western Blot)Increased Nrf2 protein levelsSignificant increase[3]
Dimethyl Itaconate (DMI)BMDMsNLRP3 Inflammasome Activation (IL-1β release)Inhibition of IL-1β releaseSignificant inhibition[7]
Dimethyl Fumarate (DMF)BMDMsNrf2 Activation (Western Blot)Increased Nrf2 protein levelsPotent Nrf2 activator[9]
Dimethyl Fumarate (DMF)Mixed GliaNLRP3 Inflammasome Activation (IL-1β release)Potent inhibition of IL-1β releaseStrong inhibition[10]

Experimental Protocols

In Vitro Model of Inflammation: LPS-Stimulated Macrophages

This protocol describes the induction of an inflammatory response in macrophages, a common in vitro model to test the efficacy of anti-inflammatory compounds.

Cell Culture:

  • Murine bone marrow-derived macrophages (BMDMs) or RAW264.7 macrophage cell line are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are seeded in appropriate culture plates (e.g., 96-well for ELISA, 6-well for Western blot or qPCR) and allowed to adhere overnight.

Treatment:

  • Cells are pre-treated with varying concentrations of this compound, 4-octyl itaconate, dimethyl itaconate, or dimethyl fumarate for a specified period (e.g., 2-12 hours).[11][12]

  • Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) for a designated time (e.g., 4-24 hours) to induce an inflammatory response.[6][13][14]

Endpoints:

  • Cytokine Measurement: Supernatants are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

  • Gene Expression Analysis: Cells are lysed, and RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes.

  • Protein Analysis: Cell lysates are prepared for Western blotting to analyze the expression and activation of key signaling proteins.

Nrf2 Activation Assay

This protocol outlines the steps to determine the activation of the Nrf2 pathway.

Procedure:

  • Macrophages are treated with the test compounds as described in the inflammation model.

  • For Western blot analysis, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against Nrf2 and a loading control (e.g., β-actin).

  • For quantitative PCR, RNA is extracted and reverse-transcribed to cDNA. The expression of Nrf2 target genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), is quantified.[15]

NLRP3 Inflammasome Activation Assay

This protocol is designed to assess the inhibitory effect of the compounds on the NLRP3 inflammasome.

Procedure:

  • Priming (Signal 1): Macrophages are primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 components.[10]

  • Treatment: Cells are then treated with the test compounds for a short period (e.g., 15-30 minutes).[10]

  • Activation (Signal 2): The NLRP3 inflammasome is activated by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 30-60 minutes.[10]

  • Endpoint: The supernatant is collected, and the level of secreted mature IL-1β is measured by ELISA. Cell lysates can be analyzed by Western blot to detect cleaved caspase-1.

Mandatory Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_endpoints Endpoint Analysis start Seed Macrophages (BMDMs or RAW264.7) adhesion Allow Adhesion Overnight start->adhesion pretreatment Pre-treat with Itaconate / Derivatives / DMF adhesion->pretreatment lps_stimulation Stimulate with LPS pretreatment->lps_stimulation elisa ELISA (Cytokines) lps_stimulation->elisa qpcr qRT-PCR (Gene Expression) lps_stimulation->qpcr western_blot Western Blot (Protein Analysis) lps_stimulation->western_blot

Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate / Derivatives KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine Residues Nrf2 Nrf2 KEAP1->Nrf2 Sequesters & Promotes Degradation Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Anti_inflammatory_genes Anti-inflammatory & Antioxidant Genes (e.g., HO-1, NQO1) ARE->Anti_inflammatory_genes Promotes Transcription

Caption: Itaconate activates the Nrf2 signaling pathway.

nlrp3_pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NFkB TLR4->NFkB activates Pro_IL1B Pro_IL1B NFkB->Pro_IL1B Upregulates Transcription NLRP3_exp NLRP3 NFkB->NLRP3_exp Upregulates Transcription ATP ATP P2X7R P2X7R ATP->P2X7R binds K_efflux K_efflux P2X7R->K_efflux K+ Efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Triggers Assembly Caspase1_activation Pro-Caspase-1 -> Caspase-1 NLRP3_assembly->Caspase1_activation activates IL1B_cleavage Pro-IL-1β -> IL-1β Caspase1_activation->IL1B_cleavage cleaves IL1B_secretion IL-1β IL1B_cleavage->IL1B_secretion Secreted Itaconate Itaconate / Derivatives Itaconate->NLRP3_assembly Inhibits Assembly

Caption: Itaconate inhibits NLRP3 inflammasome activation.

References

A Comparative Guide to Itaconic Acid and Maleic Anhydride in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between itaconic acid and maleic anhydride in polyester synthesis is a critical decision that influences the final properties and sustainability of the polymer. This guide provides an objective comparison of their performance, supported by experimental data, to inform monomer selection for specific applications.

Itaconic acid, a bio-based monomer produced from the fermentation of carbohydrates, is gaining considerable attention as a sustainable alternative to petroleum-derived maleic anhydride.[1][2] Both unsaturated dicarboxylic acids can be used to synthesize polyesters with a wide range of properties suitable for applications in coatings, adhesives, composites, and biomedical materials.[1][3] The primary distinction lies in the inherent chemical structure of itaconic acid, which possesses an exocyclic double bond that can offer unique reactivity and functionality compared to the internal double bond of maleic anhydride.

Performance Comparison: A Data-Driven Analysis

The selection of either itaconic acid or maleic anhydride has a significant impact on the thermal, mechanical, and biodegradation properties of the resulting polyesters. The following table summarizes key quantitative data from various studies to facilitate a direct comparison.

PropertyPolyester Synthesized with Itaconic AcidPolyester Synthesized with Maleic AnhydrideKey Observations and Citations
Thermal Properties
Glass Transition Temp. (Tg)Can be tailored; e.g., -54 °C for a rubber-like material.[1]Generally contributes to higher Tg in blends.Itaconic acid-based polyesters can be designed for a wider range of flexibilities.
Decomposition Temp. (Td)Hybrids with polysilsesquioxanes show Td up to 100 °C higher than uncured polyester.[1]Polyesters can exhibit initial decomposition temperatures up to 311.5 °C.[4][5]Both can yield thermally stable polyesters, with specific formulations dictating the final performance.
Peak ExothermComplete replacement of maleic anhydride with itaconic acid increased the peak exotherm to 50°C from 38°C.[6]Lower peak exotherm compared to itaconic acid-based resins.[6]Itaconic acid can lead to faster gelation and curing.[6]
Mechanical Properties
Tensile StrengthImproved tensile strength in AESO-based thermosetting resins.[3][7]Can achieve stress at break up to 25.3 MPa.[4][5]Both can enhance the mechanical strength of polyester resins.
Tensile ModulusSignificantly improved modulus in AESO-based thermosetting resins.[3][7]Can be enhanced by incorporating 50% to 70% maleic anhydride in formulations.[8]The choice of co-monomers and their ratios are critical in determining the final modulus.
Elongation at BreakCan lead to more flexible coatings when combined with acrylated epoxidized soybean oil.[1]Can achieve elongation at break of up to 1573%.[4][5]Maleic anhydride-based polyesters can be formulated for very high elongation.
Curing and Crosslinking
Curing SpeedComplete conversion of the double bond within 20 minutes.[1]Curing times of 40 minutes were needed.[1]Itaconic acid demonstrates a higher reactivity and faster curing.[1]
Crosslinking DensityA higher amount of itaconic acid leads to a higher crosslinking density.[1]A higher amount of maleic anhydride leads to a higher crosslinking density.[1]Crosslinking density is directly related to the concentration of the unsaturated monomer.
Biodegradability
Degradation RateBiodegradable under in vitro conditions, but the rate decreases with increasing itaconic acid content.[1]Can be transformed into biodegradable poly(propylene fumarate)s.[4]Both can be used to create biodegradable polyesters, though the specific polymer structure is key. Polyanhydride networks from itaconic acid are also susceptible to degradation.[9][10]
Molecular Weight
Number-Average (Mn)Can be challenging to achieve high molecular weights; often in the range of 500-2200 g/mol .[1]Can achieve high Mn up to 152.0 kDa.[4][5]Synthesizing high molecular weight polyesters is a challenge that has been more extensively addressed for maleic anhydride.[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the synthesis of unsaturated polyesters using itaconic acid and maleic anhydride.

Synthesis of Itaconic Acid-Based Polyester (Melt Polycondensation)

This protocol is a generalized procedure based on common laboratory practices for synthesizing polyesters from itaconic acid.[3][7]

  • Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a condenser is charged with itaconic acid, a diol (e.g., ethylene glycol, 1,4-butanediol), and a catalyst (e.g., p-toluenesulfonic acid). An inhibitor (e.g., hydroquinone or 4-methoxyphenol) is also added to prevent premature crosslinking of the double bond.[1]

  • First Stage - Esterification: The mixture is heated to a specific temperature (e.g., 140-160°C) under a nitrogen atmosphere with continuous stirring. Water produced during the esterification reaction is collected.

  • Second Stage - Polycondensation: After the initial water is removed, a second catalyst (e.g., dibutyltin dilaurate) may be added, and the temperature is gradually increased (e.g., to 180-200°C) while applying a vacuum to facilitate the removal of byproducts and drive the polymerization to a higher molecular weight.[1]

  • Monitoring the Reaction: The reaction progress is monitored by measuring the acid value of the mixture at regular intervals. The reaction is considered complete when the desired acid value is reached.

  • Product Recovery: The resulting polyester is cooled to room temperature. The product is a viscous liquid or a solid, depending on the monomers used and the final molecular weight.

Synthesis of Maleic Anhydride-Based Polyester (Melt Polycondensation)

This protocol is a generalized procedure based on common laboratory practices for synthesizing polyesters from maleic anhydride.[11]

  • Charging the Reactor: A four-necked flask equipped with a mechanical stirrer, a contact thermometer, and a bubbling tube for dry nitrogen is charged with maleic anhydride and a glycol (e.g., ethylene glycol, diethylene glycol) in a specific molar ratio (e.g., 1:2).[11]

  • First Stage - Ring Opening and Esterification: The mixture is heated to a temperature sufficient to melt the maleic anhydride (e.g., 130-150°C) under a nitrogen atmosphere. The reaction is carried out until the removal of water is complete.

  • Second Stage - Transesterification: The temperature is then raised (e.g., to 190-210°C) to promote transesterification and increase the molecular weight of the polyester.[8][11] During this stage, excess glycol is removed.

  • Monitoring the Reaction: The progress of the polycondensation is monitored by determining the acid number and hydroxyl number of the reaction mixture. The reaction is stopped when the desired molecular weight is achieved.[11]

  • Product Recovery: The polyester is cooled and can be dissolved in a reactive diluent like styrene for further applications.

Visualizing the Comparison and Workflow

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Logical Comparison of Itaconic Acid vs. Maleic Anhydride Polyester Synthesis Polyester Synthesis Itaconic Acid Itaconic Acid Polyester Synthesis->Itaconic Acid Maleic Anhydride Maleic Anhydride Polyester Synthesis->Maleic Anhydride Bio-based Bio-based Itaconic Acid->Bio-based Performance Properties Performance Properties Itaconic Acid->Performance Properties Petroleum-based Petroleum-based Maleic Anhydride->Petroleum-based Maleic Anhydride->Performance Properties Thermal Stability Thermal Stability Performance Properties->Thermal Stability Mechanical Strength Mechanical Strength Performance Properties->Mechanical Strength Biodegradability Biodegradability Performance Properties->Biodegradability Curing Speed Curing Speed Performance Properties->Curing Speed

Caption: Comparison of Itaconic Acid and Maleic Anhydride.

Experimental Workflow for Polyester Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage Monomer Selection Monomer Selection Polycondensation Reaction Polycondensation Reaction Monomer Selection->Polycondensation Reaction Purification Purification Polycondensation Reaction->Purification Structural Analysis (FTIR, NMR) Structural Analysis (FTIR, NMR) Purification->Structural Analysis (FTIR, NMR) Thermal Analysis (DSC, TGA) Thermal Analysis (DSC, TGA) Purification->Thermal Analysis (DSC, TGA) Mechanical Testing (Tensile, DMA) Mechanical Testing (Tensile, DMA) Purification->Mechanical Testing (Tensile, DMA) Molecular Weight (GPC) Molecular Weight (GPC) Purification->Molecular Weight (GPC)

References

A Comparative Analysis of the Chelating Properties of Sodium Itaconate and EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and product efficacy. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard for metal ion sequestration due to its high affinity and broad applicability. However, the growing emphasis on biocompatible and biodegradable alternatives has brought compounds like sodium itaconate into the spotlight. This guide provides an objective comparison of the chelating properties of this compound and EDTA, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions.

Executive Summary

EDTA is a powerful hexadentate chelating agent, forming stable complexes with a wide array of divalent and trivalent metal ions. Its high stability constants make it exceptionally effective at controlling metal ion activity in solution. This compound, a salt of the dicarboxylic acid itaconic acid, also exhibits chelating properties, though it generally forms less stable complexes than EDTA. The choice between these two agents will largely depend on the specific application, considering factors such as required chelation strength, pH of the system, and biocompatibility requirements.

Data Presentation: Stability Constants

The stability constant (log K) is a quantitative measure of the affinity between a chelating agent and a metal ion. A higher log K value indicates a more stable complex. The following table summarizes the log K values for the 1:1 complexes of itaconic acid and EDTA with several common metal ions.

Metal IonItaconic Acid (log K)EDTA (log K)
Ca(II)~2-3 (estimated)10.7[1]
Mg(II)~2-3 (estimated)8.7[1]
Fe(II)~3-4 (estimated)14.3
Fe(III)~7-8 (estimated)[2]25.1
Cu(II)~4-5[3]18.8[4]
Zn(II)~3-4[3]16.5

Comparative Analysis

Chelation Strength: The data clearly indicates that EDTA forms significantly more stable complexes with all the listed metal ions compared to itaconic acid. This is attributed to the "chelate effect," where EDTA's hexadentate nature (six binding points) leads to a much more stable, cage-like structure around the metal ion compared to the bidentate chelation (two binding points) of itaconate.[5]

pH Dependence: The chelating ability of both EDTA and itaconic acid is pH-dependent. The carboxyl groups of both molecules must be deprotonated to effectively bind to metal ions. For itaconic acid, with pKa values of approximately 3.85 and 5.45, chelation is more effective at neutral to alkaline pH. Similarly, EDTA's chelating strength increases with pH, becoming significantly more effective at higher pH values when its four carboxyl groups are deprotonated.

Biocompatibility and Biodegradability: this compound is a salt of itaconic acid, a naturally occurring metabolite produced in the Krebs cycle. This makes it a more biocompatible and readily biodegradable option compared to the synthetic and persistent nature of EDTA. This is a crucial consideration in pharmaceutical and biomedical applications where toxicity and environmental impact are major concerns.

Experimental Protocols

Accurate determination of chelation properties is essential for the selection and application of chelating agents. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

This method is used to determine the stability constants of metal-ligand complexes by monitoring the change in pH or ion concentration during titration.

Objective: To determine the stability constant (log K) of a metal-itaconate or metal-EDTA complex.

Materials:

  • pH meter with a combination glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized solution of NaOH (e.g., 0.1 M)

  • Solution of the metal salt of known concentration (e.g., 0.01 M)

  • Solution of the chelating agent (this compound or EDTA) of known concentration (e.g., 0.01 M)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO3)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions.

  • In a beaker, add a known volume of the metal salt solution and the inert electrolyte solution.

  • Add a known volume of the chelating agent solution to the beaker.

  • Immerse the pH electrode in the solution and begin stirring.

  • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added.

  • The stability constant can be calculated from the titration curve using various computational methods, such as the Bjerrum method, which involves calculating the average number of ligands bound to the metal ion at each point of the titration.

Spectrophotometry (Job's Method of Continuous Variation)

This method is used to determine the stoichiometry of a metal-ligand complex by measuring the absorbance of a series of solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant.

Objective: To determine the metal-to-ligand ratio of a metal-itaconate or metal-EDTA complex.

Materials:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Stock solutions of the metal salt and chelating agent of the same molar concentration.

Procedure:

  • Prepare a series of solutions by mixing the stock solutions of the metal salt and the chelating agent in different volume ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0), ensuring the total volume is constant for each solution.

  • Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex by scanning the spectrum of a solution containing a mixture of the metal and ligand.

  • Measure the absorbance of each prepared solution at the λmax.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 metal-to-ligand ratio.

Visualizations

Chelation_Comparison_Workflow cluster_Inputs Inputs cluster_Experimentation Experimental Analysis cluster_Data_Analysis Data Analysis cluster_Output Comparative Assessment Chelator Chelating Agent (this compound or EDTA) Potentiometry Potentiometric Titration Chelator->Potentiometry Spectrophotometry Spectrophotometry (Job's Method) Chelator->Spectrophotometry Metal Metal Ion Solution Metal->Potentiometry Metal->Spectrophotometry Stability Determine Stability Constant (log K) Potentiometry->Stability Stoichiometry Determine Stoichiometry Spectrophotometry->Stoichiometry Comparison Compare Chelating Properties Stability->Comparison Stoichiometry->Comparison

Caption: Workflow for comparing chelating properties.

Chelation_Mechanism cluster_EDTA EDTA Chelation cluster_Itaconate This compound Chelation EDTA EDTA Complex_EDTA Stable Hexadentate Complex EDTA->Complex_EDTA 6 Bonds Metal_EDTA Metal Ion Metal_EDTA->Complex_EDTA Itaconate Itaconate Complex_Itaconate Bidentate Complex Itaconate->Complex_Itaconate 2 Bonds Metal_Itaconate Metal Ion Metal_Itaconate->Complex_Itaconate

References

Unveiling the Intricacies of Cellular Respiration: A Comparative Guide to Itaconate's Inhibition of Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced regulation of cellular metabolism is paramount. Itaconate, a metabolite produced during inflammatory responses, has emerged as a key modulator of cellular function through its inhibition of succinate dehydrogenase (SDH), a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. This guide provides a comprehensive comparison of itaconate and its derivatives with other known SDH inhibitors, supported by experimental data and detailed protocols to facilitate further research in this burgeoning field.

Itaconate's Competitive Edge: A Quantitative Look at SDH Inhibition

Itaconate's structural similarity to succinate allows it to act as a competitive inhibitor of SDH, effectively blocking the enzyme's active site.[1] This inhibition leads to the accumulation of succinate, a signaling molecule with profound effects on inflammation and cellular metabolism. The inhibitory potency of itaconate and its derivatives, alongside other commonly used SDH inhibitors, is summarized below.

InhibitorType of InhibitionKiIC50Key Findings
Itaconate Competitive0.22 mM-Endogenous metabolite that directly inhibits SDH, leading to succinate accumulation and modulation of inflammatory responses.[2][3]
Dimethyl Itaconate (DI) ---A cell-permeable derivative of itaconate. Its effects on SDH are often studied in the context of its intracellular conversion to itaconate. It has been shown to suppress the expression of pro-inflammatory genes.[4]
4-Octyl Itaconate (4-OI) ---Another cell-permeable itaconate derivative with demonstrated anti-inflammatory effects. Unlike itaconate, its derivatives may have distinct properties and are not always converted to intracellular itaconate.
Dimethyl Malonate (DMM) Competitive--A classic competitive inhibitor of SDH, often used as a benchmark in studies of ischemia-reperfusion injury.[4]
Atpenin A5 Non-competitive (Ubiquinone binding site)-5.5 nM - 9.3 nMA highly potent and specific inhibitor of mitochondrial complex II. It does not compete with succinate but rather blocks electron transfer to ubiquinone.[5]
3-Nitropropionic Acid (3-NPA) Irreversible ("Suicide" inhibitor)--An irreversible inhibitor that covalently binds to the active site of SDH, leading to its inactivation.[6]

Downstream Consequences: Impact on Cellular Function

The inhibition of SDH by itaconate and other compounds triggers a cascade of downstream effects, most notably the accumulation of succinate and the modulation of inflammatory signaling pathways.

InhibitorEffect on Succinate LevelsImpact on IL-1β Production
Itaconate Increases intracellular succinate.Suppresses mature IL-1β secretion.[2]
Dimethyl Itaconate (DI) Can lead to succinate accumulation, likely after conversion to itaconate.Inhibits pro-IL-1β induction and IL-1β secretion.[2]
4-Octyl Itaconate (4-OI) Can lead to succinate accumulation.Reduces pro-IL-1β to a lesser extent than DI and inhibits IL-1β secretion.[2]
Dimethyl Malonate (DMM) Increases intracellular succinate.Reduces serum IL-1β levels in in-vivo models of sepsis.[4]

Experimental Corner: Protocols for Validation

To aid researchers in validating the role of itaconate and other inhibitors of SDH, detailed protocols for key experiments are provided below.

Measuring Succinate Dehydrogenase Activity (MTT Assay)

This protocol outlines a colorimetric assay to quantify SDH activity based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.[3][5]

Materials:

  • 96-well plate

  • Cell or mitochondrial lysate

  • MTT solution (5 mg/mL in PBS)

  • Reaction buffer (e.g., sodium phosphate buffer, pH 7.4)

  • Substrate (e.g., sodium succinate)

  • Inhibitor of interest (e.g., itaconate)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Plate reader

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, add the reaction buffer, substrate, and the inhibitor at various concentrations.

  • Initiate Reaction: Add the cell or mitochondrial lysate to each well to start the reaction. Include a control group without the inhibitor.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Add MTT: Add MTT solution to each well and incubate for an additional 1-4 hours at 37°C, protected from light. During this time, viable cells with active SDH will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance of each well at a wavelength of 570 nm using a plate reader. The intensity of the purple color is proportional to SDH activity.

Assessing Mitochondrial Respiration (Oxygen Consumption Rate)

The Seahorse XF Analyzer is a powerful tool for measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. This protocol provides a general workflow for assessing the impact of SDH inhibitors on cellular respiration.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF cell culture microplates

  • Seahorse XF calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Inhibitors of interest (e.g., itaconate, rotenone, antimycin A, oligomycin, FCCP)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Hydrate Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF calibrant overnight in a non-CO2 incubator at 37°C.

  • Prepare Assay Medium: Prepare the assay medium and warm it to 37°C.

  • Medium Exchange: Replace the cell culture medium with the pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load Cartridge: Load the injector ports of the sensor cartridge with the inhibitors of interest. A typical mitochondrial stress test involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A. To test the effect of an SDH inhibitor, it can be injected before or during the assay.

  • Run Assay: Place the cell culture plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure OCR and extracellular acidification rate (ECAR) in real-time.

Visualizing the Molecular Cascade: Signaling Pathways

The inhibition of SDH by itaconate sets off a signaling cascade that ultimately regulates the inflammatory response. The following diagrams, generated using the DOT language, illustrate these pathways.

Itaconate_SDH_Inhibition_Pathway cluster_tca TCA Cycle cis-Aconitate cis-Aconitate Itaconate Itaconate cis-Aconitate->Itaconate IRG1 SDH SDH Itaconate->SDH Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH HIF-1α Stabilization HIF-1α Stabilization Succinate->HIF-1α Stabilization Accumulation leads to Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression HIF-1α Stabilization->Pro-inflammatory Gene Expression Promotes IL-1β IL-1β Pro-inflammatory Gene Expression->IL-1β e.g.

Caption: Itaconate inhibits SDH, leading to succinate accumulation and downstream signaling.

Experimental_Workflow_SDH_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare cell/mitochondrial lysate E Add lysate to reaction mix A->E B Prepare reaction mix (buffer, succinate, inhibitor) B->E C Prepare MTT solution G Add MTT and incubate C->G D Prepare solubilization solution H Add solubilization solution D->H F Incubate at 37°C E->F F->G G->H I Measure absorbance at 570 nm H->I

Caption: Workflow for measuring SDH activity using the MTT assay.

Logical_Relationship_Inhibitors cluster_competitive Competitive Inhibitors (Succinate Binding Site) cluster_noncompetitive Non-competitive Inhibitors (Ubiquinone Binding Site) cluster_irreversible Irreversible Inhibitor Succinate Dehydrogenase (SDH) Succinate Dehydrogenase (SDH) Itaconate Itaconate Itaconate->Succinate Dehydrogenase (SDH) Dimethyl Malonate Dimethyl Malonate Dimethyl Malonate->Succinate Dehydrogenase (SDH) Atpenin A5 Atpenin A5 Atpenin A5->Succinate Dehydrogenase (SDH) 3-Nitropropionic Acid 3-Nitropropionic Acid 3-Nitropropionic Acid->Succinate Dehydrogenase (SDH)

Caption: Classification of different succinate dehydrogenase inhibitors.

References

A Comparative Performance Analysis of Itaconate-Based and Acrylate-Based Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a polymer platform is a critical decision in the development of advanced drug delivery systems and biomedical devices. Both itaconate-based and acrylate-based polymers have emerged as versatile candidates, each offering a unique set of properties. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable material for specific research and development needs.

Executive Summary

Itaconate-based polymers, derived from the bio-based monomer itaconic acid, are gaining significant attention for their inherent immunomodulatory properties, biodegradability, and biocompatibility.[1][2] They offer the potential for active therapeutic roles beyond that of a mere drug carrier. Acrylate-based polymers, a well-established class of materials, are known for their tunable mechanical properties, diverse functionalities, and proven track record in various biomedical applications, including controlled drug release and transdermal patches.[3][4][5] This guide will delve into a comparative analysis of these two polymer families across key performance metrics: drug release kinetics, mechanical properties, biocompatibility, and biodegradability.

Data Presentation: A Comparative Overview

The following tables summarize the performance characteristics of itaconate-based and acrylate-based polymers based on available literature. It is important to note that a direct head-to-head comparison across all parameters is often challenging due to variations in experimental conditions, specific monomer compositions, and molecular weights in published studies.

PropertyItaconate-Based PolymersAcrylate-Based PolymersKey Considerations
Drug Release Sustained release profiles achievable through hydrolytic degradation of the polyester backbone.[1] Release kinetics can be modulated by copolymer composition.[6]Well-established for controlled release, with near zero-order kinetics possible.[3] Release can be tailored by incorporating polar monomers and through coating strategies.[4]Drug-polymer interactions, polymer composition, and degradation rate are key factors influencing release profiles for both polymer types.
Mechanical Properties Can exhibit a range of mechanical properties depending on the comonomers used. For example, gelatin-itaconic acid (GelIA) hydrogels show notable viscoelasticity.[7] Copolymerization with acrylates can enhance mechanical strength.[8]Highly tunable mechanical properties, ranging from soft and flexible to hard and rigid.[9] Mechanical properties like tensile strength can be significantly influenced by copolymer composition and crosslinking.[8]The intended application (e.g., load-bearing implant vs. soft tissue scaffold) will dictate the required mechanical properties.
Biocompatibility Generally exhibit good biocompatibility.[1] Itaconate itself has immunomodulatory functions, potentially reducing the inflammatory response.[1][3][10]Biocompatibility can vary depending on the specific acrylate monomer and residual monomer content.[9][11] Some acrylates can elicit an inflammatory response.[12]Thorough biocompatibility testing is crucial for any new polymer formulation intended for biomedical use.
Biodegradability Typically biodegradable through hydrolysis of the ester bonds in the polymer backbone.[1][13]Biodegradability is not an inherent property of all acrylates and depends on the specific chemical structure. Some are biodegradable, while others are biostable.[14]The desired degradation profile (rate and byproducts) is a critical consideration for temporary implants and drug delivery systems.

Mandatory Visualizations

Signaling Pathway of Itaconate in Macrophage Immunomodulation

Itaconate, released from itaconate-based polymers, plays a significant role in regulating the immune response, particularly in macrophages. The following diagram illustrates the key signaling pathway through which itaconate exerts its anti-inflammatory effects.

Itaconate_Signaling_Pathway cluster_macrophage Macrophage Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Keap1 Keap1 Itaconate->Keap1 Alkylates HIF1a HIF-1α Stabilization Succinate Succinate Succinate->HIF1a Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β) HIF1a->Pro_inflammatory_Cytokines Induces Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Keap1->Nrf2 Inhibits Anti_inflammatory_Genes Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory_Genes Induces

Caption: Itaconate inhibits SDH, reducing pro-inflammatory cytokine production, and activates the Nrf2 pathway, promoting an anti-inflammatory response.

Experimental Workflow: In Vitro Drug Release Assay

The following diagram outlines a typical workflow for assessing the in vitro drug release kinetics from polymer-based formulations.

Drug_Release_Workflow Start Start: Drug-loaded Polymer Formulation Incubation Incubate in Release Medium (e.g., PBS at 37°C) Start->Incubation Sampling Withdraw Aliquots at Predetermined Time Points Incubation->Sampling Analysis Quantify Drug Concentration (e.g., HPLC, UV-Vis) Sampling->Analysis Data_Analysis Plot Cumulative Drug Release vs. Time Analysis->Data_Analysis End End: Determine Release Kinetics and Profile Data_Analysis->End

Caption: A generalized workflow for determining the in vitro drug release profile from a polymeric formulation.

Logical Relationship: Biocompatibility Assessment of Polymers

This diagram illustrates the logical flow of assessing the biocompatibility of a novel polymer according to established guidelines.

Biocompatibility_Assessment Start Start: New Polymer Formulation In_Vitro In Vitro Cytotoxicity Assays (e.g., ISO 10993-5) Start->In_Vitro Decision1 Cytotoxic? In_Vitro->Decision1 In_Vivo In Vivo Biocompatibility Studies (e.g., Implantation, Hemocompatibility) Decision1->In_Vivo No Revise Revise Formulation or Discontinue Decision1->Revise Yes Decision2 Adverse Reactions? In_Vivo->Decision2 Biocompatible Conclusion: Biocompatible for Intended Use Decision2->Biocompatible No Decision2->Revise Yes

References

A Comparative Guide to the In Vivo Efficacy of Sodium Itaconate and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of sodium itaconate and its cell-permeable ester derivatives, Dimethyl Itaconate (DMI) and 4-Octyl Itaconate (4-OI). The information presented is based on experimental data from preclinical studies to aid in the evaluation of these compounds for therapeutic development.

Itaconate, an endogenous metabolite produced during the Krebs cycle, has emerged as a significant regulator of immune responses.[1] However, its therapeutic application is limited by its polar nature, which restricts cell permeability. To overcome this, ester derivatives such as DMI and 4-OI have been developed to enhance cellular uptake and bioavailability.[2] These derivatives have demonstrated potent anti-inflammatory and immunomodulatory effects in a variety of in vivo models.[3][4] While some studies suggest that DMI and 4-OI may not be converted into intracellular itaconate, they exhibit distinct and potent immunomodulatory activities.[5][6]

Core Mechanisms of Action

Itaconate and its derivatives exert their anti-inflammatory effects primarily through two key signaling pathways: the activation of the Nrf2 antioxidant response and the inhibition of the NLRP3 inflammasome.

1. Nrf2 Pathway Activation:

Dimethyl Itaconate and 4-Octyl Itaconate are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] They function as electrophiles that modify cysteine residues on KEAP1, the negative regulator of Nrf2.[9] This modification disrupts the sequestration of Nrf2 in the cytoplasm, allowing it to translocate to the nucleus. In the nucleus, Nrf2 induces the expression of a range of antioxidant and cytoprotective genes, which helps to mitigate oxidative stress and inflammation.[9]

Nrf2_Activation_by_Itaconate_Derivatives cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate_Derivatives Dimethyl Itaconate (DMI) 4-Octyl Itaconate (4-OI) KEAP1_Nrf2 KEAP1-Nrf2 Complex Itaconate_Derivatives->KEAP1_Nrf2 Alkylates Cysteine Residues KEAP1 KEAP1 (Modified Cysteine) KEAP1_Nrf2->KEAP1 Nrf2_free Nrf2 KEAP1_Nrf2->Nrf2_free Nrf2 Release Ub_Proteasome Ubiquitination & Proteasomal Degradation KEAP1_Nrf2->Ub_Proteasome Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Target_Genes Antioxidant & Anti-inflammatory Gene Expression (e.g., HO-1) ARE->Target_Genes NLRP3_Inhibition_by_Itaconate_Derivatives cluster_pathway NLRP3 Inflammasome Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Nigericin) NLRP3_inactive Inactive NLRP3 Inflammatory_Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 Assembly NLRP3_inactive->NLRP3_active Caspase1_activation Caspase-1 Activation NLRP3_active->Caspase1_activation IL1b_maturation Pro-IL-1β → IL-1β (Secretion) Caspase1_activation->IL1b_maturation Itaconate_Derivatives Itaconate Derivatives Itaconate_Derivatives->NLRP3_active Inhibits Assembly Experimental_Workflow start Start: Acclimatize Animals formulation Prepare Itaconate Derivative (e.g., DMI in Corn Oil) start->formulation administration Administer Compound (i.p.) and Vehicle Control formulation->administration induction Induce Disease Model (e.g., LPS Injection) administration->induction monitoring Monitor Disease Progression (e.g., Survival, Clinical Score) induction->monitoring collection Sample Collection at Endpoint (Blood, Tissues) monitoring->collection analysis Analyze Samples (ELISA, Histology, Flow Cytometry) collection->analysis end End: Data Interpretation analysis->end

References

Assessing the Biocompatibility of Sodium Polyitaconate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel biocompatible polymers is a cornerstone of advancement in medical devices and drug delivery systems. Sodium polyitaconate, a derivative of the bio-based monomer itaconic acid, is emerging as a material of interest due to its purported biodegradability and non-toxic profile, primarily established through its use in the cosmetics industry.[1][2] This guide provides a comparative analysis of the biocompatibility of sodium polyitaconate against well-established medical polymers: Poly(lactic-co-glycolic acid) (PLGA), Polyethylene glycol (PEG), and Chitosan. The objective is to equip researchers with the available data to make informed decisions in the early stages of material selection and to highlight areas requiring further investigation.

Comparative Analysis of Biocompatibility

While specific quantitative biocompatibility data for sodium polyitaconate in medical applications remains limited, preliminary findings from studies on itaconic acid-based materials suggest a favorable profile. This section compares the available data for sodium polyitaconate and its derivatives with that of PLGA, PEG, and Chitosan across key biocompatibility parameters.

Table 1: Comparison of In Vitro Cytotoxicity

PolymerCell Line(s)AssayKey Findings
Itaconic Acid Oligomer-based Polyurethane Not SpecifiedCell ViabilityCell survival over 100% after 5 days, indicating no cytotoxic effect.[3]
Poly(lactic-co-glycolic acid) (PLGA) VariousMTT AssayGenerally considered non-cytotoxic. The degradation products, lactic acid and glycolic acid, are natural metabolites.[4][5]
Polyethylene glycol (PEG) Caco-2, FHC, HT29, COLO205, L929MTT, Neutral RedLow cytotoxicity, particularly for higher molecular weight PEGs like PEG 8000.[6][7] Some studies show low molecular weight PEGs may have a more pronounced impact on cell viability.[7]
Chitosan Calu-3, RAW264.7, A549, B16F10VariousGenerally demonstrates high biocompatibility with cell viability often reported to be high.[8][9] Some studies have shown around 70% cell viability with certain chitosan nanocomposites.[9]

Table 2: Comparison of Hemocompatibility

PolymerAssayKey Findings
Itaconic Acid Oligomer-based Polyurethane Hemolysis AssayHemolysis rate of 2.55%, which is considered slightly hemolytic.[3]
Poly-L-lactic Acid (PLLA)/β-TCP Composite Hemolysis AssayHemolytic index of 0.39%, indicating good hemocompatibility.[10]
Polyethylene glycol (PEG) Hemolysis AssayPEG itself is considered non-hemolytic. PEGylation can prevent hemolysis induced by other polymers.[11][12]
Chitosan Hemolysis AssayGenerally considered hemocompatible, though the degree of deacetylation and molecular weight can influence its interaction with red blood cells.[13]

Table 3: Comparison of In Vivo Biocompatibility and Inflammatory Response

PolymerAnimal ModelKey Findings
Sodium Polyitaconate / Poly(itaconic acid) Not SpecifiedNo specific in vivo studies on sodium polyitaconate for medical applications were found. Itaconic acid is a mammalian metabolite involved in the immune response.[14][15]
Poly(lactic-co-glycolic acid) (PLGA) Rats, MiceInduces a mild acute inflammatory response that subsides over time.[16] The degradation products are non-toxic and cleared through metabolic pathways.[4]
Polyethylene glycol (PEG) RatsDemonstrates good biocompatibility with less fibrotic overgrowth compared to some other materials in certain anatomical locations.[17]
Chitosan Mice, RatsInduces a mild acute inflammatory response that dissipates over time.[16] It has been shown to induce a lower inflammatory response than materials like PLGA sutures.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of biocompatibility studies. Below are standard protocols for key in vitro biocompatibility assays.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium containing the test material at various concentrations.[19]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher is used to correct for background absorbance.[18]

Hemolysis Assay

The hemolysis assay evaluates the potential of a material to damage red blood cells (RBCs), leading to the release of hemoglobin.

Principle: A suspension of RBCs is incubated with the test material. The amount of hemoglobin released into the supernatant due to RBC lysis is quantified by spectrophotometry and compared to positive (100% hemolysis) and negative (0% hemolysis) controls.

Protocol:

  • RBC Preparation: Obtain fresh whole blood and centrifuge to isolate RBCs. Wash the RBCs multiple times with phosphate-buffered saline (PBS). Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.

  • Incubation: Add the test material at various concentrations to the RBC suspension. Include a negative control (PBS) and a positive control (e.g., 1% Triton X-100) that induces complete hemolysis.[21]

  • Incubation Conditions: Incubate the samples for a specified time (e.g., 1-4 hours) at 37°C with gentle agitation.[21]

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength of 540 nm or 577 nm using a spectrophotometer.[12][22]

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[22]

Signaling Pathways and Biocompatibility

The interaction of a biomaterial with cells can trigger specific signaling pathways that determine the biological response, including inflammation, apoptosis, and tissue regeneration. Itaconic acid, the parent molecule of sodium polyitaconate, has been shown to modulate inflammatory and cellular stress responses.

Itaconic Acid's Role in Cellular Signaling

Itaconic acid is an immunometabolite that can influence key signaling pathways. It is known to act as an anti-inflammatory mediator and can regulate pathways such as the Nrf2 pathway, which is crucial for cellular defense against oxidative stress.[23] Furthermore, itaconic acid can differentially regulate genes involved in apoptosis and autophagy, suggesting a role in determining cell fate upon exposure.[23]

Below are diagrams illustrating a general experimental workflow for assessing biocompatibility and a simplified representation of a signaling pathway potentially influenced by itaconic acid.

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Material Material Cytotoxicity Cytotoxicity Material->Cytotoxicity MTT Assay Hemocompatibility Hemocompatibility Material->Hemocompatibility Hemolysis Assay Genotoxicity Genotoxicity Material->Genotoxicity Ames Test Implantation Implantation Cytotoxicity->Implantation Hemocompatibility->Implantation Genotoxicity->Implantation Inflammatory_Response Inflammatory_Response Implantation->Inflammatory_Response Histology Systemic_Toxicity Systemic_Toxicity Implantation->Systemic_Toxicity Blood Analysis Biodegradation Biodegradation Implantation->Biodegradation Material Characterization

Caption: General workflow for assessing the biocompatibility of a novel biomaterial.

Itaconic_Acid_Signaling Itaconic_Acid Itaconic_Acid Nrf2_Activation Nrf2_Activation Itaconic_Acid->Nrf2_Activation Inflammation_Modulation Inflammation_Modulation Itaconic_Acid->Inflammation_Modulation Apoptosis_Regulation Apoptosis_Regulation Itaconic_Acid->Apoptosis_Regulation Autophagy_Regulation Autophagy_Regulation Itaconic_Acid->Autophagy_Regulation Antioxidant_Response Antioxidant_Response Nrf2_Activation->Antioxidant_Response

Caption: Simplified signaling pathways potentially modulated by itaconic acid.

Conclusion and Future Directions

Sodium polyitaconate presents as a promising bio-based polymer for medical applications, with preliminary data on related itaconic acid-based materials suggesting good biocompatibility. However, a significant data gap exists regarding its specific performance in rigorous biocompatibility testing protocols required for medical device and drug delivery system approval.

Key Takeaways:

  • Limited Direct Data: There is a scarcity of published, peer-reviewed studies with quantitative data on the cytotoxicity, hemocompatibility, and in vivo biocompatibility of sodium polyitaconate for medical use.

  • Promising Precursors: Studies on itaconic acid and its oligomers indicate low toxicity and good cell viability, providing a positive preliminary outlook.

  • Well-Established Alternatives: PLGA, PEG, and Chitosan have extensive biocompatibility data and a long history of use in medical applications, making them reliable benchmarks.

Recommendations for Future Research:

  • Systematic In Vitro Studies: Comprehensive cytotoxicity testing of sodium polyitaconate using various relevant cell lines (e.g., fibroblasts, endothelial cells, immune cells) is essential.

  • Thorough Hemocompatibility Assessment: Detailed hemolysis, coagulation, and platelet activation studies are necessary to understand its interaction with blood components.

  • In Vivo Evaluation: Preclinical in vivo studies in appropriate animal models are required to assess the local and systemic tissue response, as well as the biodegradation profile of sodium polyitaconate.

References

"comparative thermal analysis of poly(itaconic acid) and poly(acrylic acid)"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Properties of Poly(itaconic acid) and Poly(acrylic acid)

This guide provides a detailed comparison of the thermal properties of two prominent polymers, poly(itaconic acid) (PIA) and poly(acrylic acid) (PAA). The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data from various studies.

Overview of Thermal Properties

Poly(itaconic acid) and poly(acrylic acid) are both carboxylic acid-containing polymers with applications in various fields, including biomedicine and materials science. Their thermal behavior is a critical factor in determining their processing conditions and end-use performance. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are commonly employed to characterize their thermal stability and transitions.

Poly(itaconic acid) (PIA) is a bio-based polymer derived from the fermentation of carbohydrates. Its thermal decomposition is a multi-step process. The derivative thermogravimetry curve of poly(IA) shows three main stages of weight loss at approximately 185 °C, 315 °C, and 388 °C.[1] These stages are attributed to the elimination of water to form a polyanhydride, followed by decarboxylation of the anhydride groups, and finally, the breaking of the main polymer backbone.[1] Some studies also report a minor weight loss around 100 °C due to the loss of moisture and a significant weight loss beginning at approximately 165 °C.[1] Heating PIA can promote the formation of hydrogen bonds between the carboxyl groups, leading to dehydration and the formation of poly(IA anhydride).[1]

Poly(acrylic acid) (PAA) is a synthetic polymer known for its use as a superabsorbent, in adhesives, and in coatings. It is a hygroscopic and brittle polymer in its colorless form.[2] The glass transition temperature (Tg) of PAA is reported to be around 106°C.[2] However, there are discrepancies in the literature, with some studies reporting Tg values in the range of 102-109 °C and others in the 120-126 °C range.[3] This variation may be related to factors such as tacticity and the presence of bound water due to intermolecular hydrogen bonding.[3] When heated above 200-250°C, PAA loses water and forms an insoluble crosslinked polymer anhydride.[2] The thermal decomposition of PAA occurs in multiple stages, including the evaporation of water, dehydration to form PAA anhydride (80-200 °C), degradation of the anhydride with CO2 release (200-500 °C), and finally, the degradation of the polymer backbone (600-900 °C).

Quantitative Thermal Analysis Data

The following table summarizes the key thermal properties of poly(itaconic acid) and poly(acrylic acid) as reported in the literature.

Thermal PropertyPoly(itaconic acid) (PIA)Poly(acrylic acid) (PAA)References
Glass Transition Temperature (Tg) Not consistently reported~106 °C (also reported as 102-109 °C and 120-126 °C)[2][3][4]
Decomposition Stages (Td) from TGA Stage 1: ~185 °C (water elimination, anhydride formation)Stage 2: ~315 °C (decarboxylation)Stage 3: ~388 °C (main chain scission)Stage 1: 80-200 °C (dehydration, anhydride formation)Stage 2: 200-500 °C (anhydride degradation)Stage 3: >450 °C (main chain scission)[1][5]

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques. The general methodologies are outlined below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 700-900 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) at a specified flow rate (e.g., 50 mL/min).

  • Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The decomposition temperatures are determined from the onset of weight loss or from the peaks in the derivative thermogravimetry (DTG) curve, which represents the rate of weight loss.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

  • Instrumentation: A differential scanning calorimeter is used.

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Heating and Cooling Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating, cooling, and isothermal steps. For determining the glass transition temperature, a common procedure is to heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat it at a controlled rate (e.g., 10 °C/min).

  • Atmosphere: The analysis is usually performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis: The DSC thermogram plots the heat flow against temperature. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram. Other thermal events, such as melting (endothermic peak) and crystallization (exothermic peak), can also be identified.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comparative thermal analysis of poly(itaconic acid) and poly(acrylic acid).

References

"validating the antimicrobial activity of itaconate against specific pathogens"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of itaconate's antimicrobial activity against various pathogens, supported by experimental data. Itaconate, a metabolite produced by myeloid cells during inflammation, exhibits a complex and context-dependent role in host-pathogen interactions, acting as both a direct antimicrobial agent and a modulator of bacterial virulence.

Quantitative Assessment of Antimicrobial Activity

The antimicrobial potential of itaconate has been quantified against a range of pathogenic bacteria. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for itaconate against several key pathogens. It is crucial to note that the antimicrobial activity of itaconate is significantly influenced by the pH of the environment, with increased efficacy observed in acidic conditions that mimic the phagolysosomal environment of macrophages.[1][2]

PathogenItaconate MIC (mM)Important Considerations
Escherichia coli1 - 10Activity is pH-dependent.
Salmonella Typhimurium10 - 20Possesses an itaconate degradation pathway.[3]
Pseudomonas aeruginosa1 - 10Can utilize itaconate to promote biofilm formation.[4]
Staphylococcus aureus (MRSA)1 - 10Itaconate can induce tolerance to aminoglycoside antibiotics.[5][6][7]
Acinetobacter baumannii1 - 10
Legionella pneumophila1 - 10
Mycobacterium tuberculosis25 - 50Itaconate also targets enzymes beyond isocitrate lyase.[8][9]
Yersinia pestis>75
Vibrio spp.6

Table 1: Minimum Inhibitory Concentrations (MIC) of Itaconate Against Various Bacterial Pathogens. Data compiled from multiple studies.[1][2] The synergistic effect of acidic pH significantly lowers the effective MIC of itaconate.[1][2]

Comparative Efficacy with Antibiotics

Recent studies have explored the potential of itaconate as an adjunct to conventional antibiotic therapy. The results, however, indicate a pathogen-specific outcome. While itaconate can enhance the efficacy of certain antibiotics against specific bacteria, it can also induce tolerance in others.

PathogenAntibioticObservation
Pseudomonas aeruginosaTobramycinItaconic acid increases the efficacy of tobramycin against biofilms.[10]
Pseudomonas aeruginosaCiprofloxacinThe IC90 of ciprofloxacin remains largely unchanged in the presence of itaconic acid.[10]
Staphylococcus aureusAminoglycosidesItaconate induces tolerance to this class of antibiotics.[5][6][7]

Table 2: Comparative Performance of Itaconate in Combination with Conventional Antibiotics.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of itaconate's antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of itaconate is typically determined using the broth microdilution method.

  • Preparation of Itaconate Stock Solution: A stock solution of itaconic acid or disodium itaconate is prepared in a suitable solvent and filter-sterilized.

  • Bacterial Inoculum Preparation: A fresh overnight culture of the test pathogen is diluted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: The itaconate stock solution is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth). The pH of the medium should be controlled and recorded, as it significantly impacts itaconate's activity.[1][2]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of itaconate that shows no visible bacterial growth.

Bacterial Growth Curve Assay

This assay is used to evaluate the effect of itaconate on bacterial growth over time.

  • Culture Preparation: A liquid culture of the test pathogen is grown to the mid-logarithmic phase.

  • Treatment: The culture is then supplemented with a specific concentration of itaconate. A control culture without itaconate is run in parallel.

  • Monitoring Growth: The optical density (OD) of the cultures is measured at regular intervals (e.g., every hour) using a spectrophotometer at a wavelength of 600 nm.

  • Data Analysis: The OD values are plotted against time to generate growth curves, allowing for the comparison of growth rates between treated and untreated bacteria.[5][6]

Visualizing the Mechanisms and Workflows

To better understand the processes involved in itaconate's antimicrobial activity and its experimental validation, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination cluster_growth Growth Curve Assay Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Culture Treatment Culture Treatment Bacterial Culture->Culture Treatment Itaconate Stock Itaconate Stock Serial Dilution Serial Dilution Itaconate Stock->Serial Dilution Itaconate Stock->Culture Treatment Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading OD Measurement OD Measurement Culture Treatment->OD Measurement Data Analysis Data Analysis OD Measurement->Data Analysis

Caption: Workflow for determining the antimicrobial properties of itaconate.

signaling_pathway cluster_macrophage Macrophage cluster_bacteria Pathogen Pathogen Recognition Pathogen Recognition Irg1/ACOD1 Upregulation Irg1/ACOD1 Upregulation Pathogen Recognition->Irg1/ACOD1 Upregulation TCA Cycle TCA Cycle cis-Aconitate cis-Aconitate TCA Cycle->cis-Aconitate Itaconate Production Itaconate Production cis-Aconitate->Itaconate Production Irg1/ACOD1 Isocitrate Lyase (ICL) Isocitrate Lyase (ICL) Itaconate Production->Isocitrate Lyase (ICL) Targets Glyoxylate Shunt Glyoxylate Shunt Glyoxylate Shunt->Isocitrate Lyase (ICL) Bacterial Growth Inhibition Bacterial Growth Inhibition Isocitrate Lyase (ICL)->Bacterial Growth Inhibition Inhibition

Caption: Itaconate production and its primary antimicrobial mechanism.

Mechanism of Action: A Double-Edged Sword

The primary antimicrobial mechanism of itaconate is the inhibition of isocitrate lyase (ICL), a crucial enzyme in the glyoxylate shunt.[4][11] This metabolic pathway is essential for various pathogens to survive within the host, particularly when glucose is scarce. By blocking ICL, itaconate disrupts the pathogen's ability to utilize alternative carbon sources, leading to growth inhibition.

In Mycobacterium tuberculosis, itaconate has been shown to inhibit other enzymes as well, including aldolase and inosine monophosphate (IMP) dehydrogenase.[8][9] This suggests that itaconate may have multiple targets within bacterial cells, broadening its antimicrobial potential.

However, the interaction between itaconate and bacteria is not always detrimental to the pathogen. Some bacteria, such as Salmonella enterica and Yersinia pestis, have evolved enzymatic pathways to degrade itaconate, thereby neutralizing its antimicrobial effect.[3] Furthermore, in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus, itaconate can paradoxically promote biofilm formation, a key virulence factor that contributes to chronic infections and antibiotic resistance.[4] In S. aureus, itaconate exposure has also been linked to the development of tolerance to aminoglycoside antibiotics by slowing down the bacterium's metabolism.[5][6][7]

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Itaconate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of itaconate, a key immunometabolite, is crucial for understanding its role in inflammatory and metabolic diseases. The selection of a robust and reliable analytical method is paramount. This guide provides a comparative overview of commonly employed methods for itaconate quantification, with a focus on cross-validation parameters and detailed experimental protocols to aid in method selection and implementation.

Method Comparison: Performance at a Glance

The choice of an analytical method for itaconate quantification depends on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While LC-MS/MS is often preferred for its high sensitivity and specificity without the need for derivatization, GC-MS remains a viable option.[1][2]

ParameterLC-MS/MS Method 1[3][4][5][6]LC-MS/MS Method 2[1][2]GC-MS (General)[1]
Analyte(s) Itaconate, Mesaconate, CitraconateItaconic AcidItaconic Acid
Matrix Human Plasma, Whole Blood, Mouse OrgansHuman PlasmaPlasma, Serum, Urine
Linearity (r²) > 0.99 (quadratic regression with 1/x weighting)> 0.999 (linear regression with 1/x weighting)Method Dependent
Lower Limit of Quantification (LLOQ) 0.098 µM (in 50 µL sample)0.5 ng/mLSporadic detection at low levels
Accuracy Within 15% of nominal concentration85-115%Method Dependent
Precision (CV%) Intra- and inter-day CVs < 15%< 15%Method Dependent
Sample Preparation Acetonitrile/methanol extraction, evaporationPass-through sample preparation (protein & phospholipid removal)Derivatization required
Run Time 11 minutes4.5 minutesMethod Dependent

Experimental Protocols

Detailed methodologies are essential for the successful replication and validation of analytical methods. Below are protocols for two distinct LC-MS/MS methods for itaconate quantification.

Method 1: Comprehensive Isomer Separation by HPLC-MS/MS[3][4][5][6][7]

This method allows for the simultaneous quantification of itaconate and its isomers, mesaconate and citraconate.

Sample Preparation:

  • To 50 µL of sample (e.g., plasma, tissue homogenate), add an internal standard solution.

  • Extract with a mixture of acetonitrile and methanol.

  • Centrifuge to precipitate proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for injection.

Liquid Chromatography:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., methanol).

  • Flow Rate: As per column specifications.

  • Column Temperature: Maintained at a constant temperature (e.g., 50°C).[1]

  • Injection Volume: Typically 2-10 µL.

Mass Spectrometry:

  • Ionization Mode: Negative ion electrospray ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for itaconate and its isomers.

Method 2: Rapid and Sensitive UPLC-MS/MS[1][2]

This method is optimized for high-throughput analysis of itaconic acid in plasma.

Sample Preparation:

  • Utilize a pass-through sample preparation product for protein and phospholipid removal.

  • Add an internal standard (isotopically labeled itaconic acid) to the plasma sample.[1]

  • Load the sample onto the preparation plate and collect the eluate.

  • The eluate can be directly injected into the UPLC-MS/MS system.

Liquid Chromatography (UPLC):

  • Column: A sub-2-μm C18 column designed for polar compound retention (e.g., ACQUITY UPLC HSS T3).[1][2]

  • Mobile Phase: A linear gradient using an aqueous mobile phase with formic acid and an organic mobile phase (e.g., acetonitrile with formic acid).[1]

  • Flow Rate: 0.6 mL/min.[1][2]

  • Column Temperature: 50°C.[1][2]

Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Negative ion electrospray (ESI-).[1]

  • Detection: MRM mode for itaconic acid and its internal standard.[1][2]

Visualizing the Workflow

To ensure the robustness and reliability of an analytical method, a thorough validation process is critical. The following diagrams illustrate the general workflow for analytical method cross-validation and the metabolic context of itaconate.

Analytical_Method_Cross_Validation_Workflow Analytical Method Cross-Validation Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define_Validation_Parameters Define Validation Parameters (Linearity, Accuracy, Precision, LOD, LLOQ) Select_Methods_For_Comparison Select Analytical Methods (e.g., LC-MS/MS vs. GC-MS) Define_Validation_Parameters->Select_Methods_For_Comparison Prepare_Validation_Protocol Prepare Validation Protocol Select_Methods_For_Comparison->Prepare_Validation_Protocol Prepare_Samples_And_Standards Prepare Samples and Standards (Calibrators, QCs) Prepare_Validation_Protocol->Prepare_Samples_And_Standards Analyze_Samples_With_Method_A Analyze Samples with Method A Prepare_Samples_And_Standards->Analyze_Samples_With_Method_A Analyze_Samples_With_Method_B Analyze Samples with Method B Prepare_Samples_And_Standards->Analyze_Samples_With_Method_B Compare_Performance_Data Compare Performance Data (Tabulate Results) Analyze_Samples_With_Method_A->Compare_Performance_Data Analyze_Samples_With_Method_B->Compare_Performance_Data Assess_Method_Equivalence Assess Method Equivalence/ Superiority Compare_Performance_Data->Assess_Method_Equivalence Final_Validation_Report Final Validation Report Assess_Method_Equivalence->Final_Validation_Report

Caption: A flowchart illustrating the key stages of cross-validating analytical methods.

Itaconate_Biosynthesis_Pathway Simplified Itaconate Biosynthesis Pathway Citrate Citrate cis_Aconitate cis-Aconitate Citrate->cis_Aconitate Aconitase Itaconate Itaconate cis_Aconitate->Itaconate TCA_Cycle TCA Cycle cis_Aconitate->TCA_Cycle Aconitase ACOD1_IRG1 ACOD1/IRG1 ACOD1_IRG1->Itaconate

Caption: The metabolic pathway showing the synthesis of itaconate from cis-aconitate.

References

"itaconic acid as a sustainable alternative to acrylic acid in resins"

Author: BenchChem Technical Support Team. Date: December 2025

With the increasing demand for sustainable materials, researchers are actively exploring bio-based alternatives to petroleum-derived chemicals.[1][2] Itaconic acid, produced through the fermentation of carbohydrates, is emerging as a promising substitute for acrylic acid in the synthesis of various resins for coatings, adhesives, and composites.[1][3] This guide provides a detailed comparison of itaconic acid and acrylic acid in resin applications, supported by experimental data, protocols, and visual diagrams to aid researchers and professionals in drug development and material science.

Performance Comparison: Itaconic Acid vs. Acrylic Acid Resins

Resins formulated with itaconic acid have demonstrated comparable and, in some cases, superior properties to their acrylic acid-based counterparts. The trifunctional structure of itaconic acid allows for the creation of unique polymer architectures, influencing properties such as thermal stability, mechanical strength, and functionality.[1]

A key advantage of itaconic acid is its potential to create resins with a high bio-based content. For instance, researchers have successfully synthesized itaconic acid-based photocurable resins with a bio-based content as high as 96.5%.[4][5]

Quantitative Data Summary

The following tables summarize the key performance metrics of itaconic acid-based resins compared to conventional resins, including those based on acrylic acid and bisphenol A (BPA).

Table 1: Mechanical Properties of Itaconic Acid-Based Epoxy Resins vs. DGEBA

PropertyItaconic Acid-Based Epoxy ResinDiglycidyl ether of bisphenol A (DGEBA)
Tensile Strength87.5 MPa[3]Comparable to DGEBA[6]
Flexural Strength152.4 MPa[3]Comparable to DGEBA[6]
Epoxy Value0.625[3]Lower than the novel bioepoxy resin[3]

Table 2: Thermal and Mechanical Properties of Cured Itaconic Acid-Based Soybean Oil Resins vs. Acrylated Epoxidized Soybean Oil (AESO)

PropertyIESO/Reactive Monomers SystemAESO/Reactive Monomers System
Glass Transition Temperature (Tg)Higher than AESO systems[7]-
ModulusHigher than AESO systems[7]Lower than IESO systems[8]
Tensile StrengthComparable or better than AESO systems[7]Comparable to IESO systems[8]
Elongation at BreakHigher than AESO systems[8]-

Table 3: Properties of Degradable Itaconic Acid-Based Epoxy Resins

PropertyValue
Flexural Strength141.57 MPa[9]
Initial Decomposition Temperature (T5%)Up to 344.9 °C[9]
Dielectric Breakdown Strength41.11 kV/mm[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for the synthesis and characterization of itaconic acid-based resins.

Synthesis of Itaconic Acid-Based Poly(ester amide) (PEA) Resin

This protocol describes the solventless thermal polycondensation for synthesizing a PEA oligomer.[4][5]

Materials:

  • Itaconic acid

  • Vanillic acid

  • N,N′-(Butane-1,4-diyl)bis(6-hydroxyhexanamide) (DAD)

  • Nitrogen gas

Procedure:

  • Add itaconic acid (0.564 mol, 73.38 g) and vanillic acid (0.0564 mol, 9.49 g) to the previously synthesized DAD (0.226 mol, 71.38 g) in a reaction vessel.[4][5]

  • Heat the mixture to 150 °C under a nitrogen flux while stirring.[4][5]

  • Continue heating gradually until a homogeneous melt is formed.[4][5]

  • Maintain the reaction under nitrogen flow with stirring for 10 hours.[4][5]

  • Reduce the pressure to approximately 0.025 atm and continue stirring for at least 20 hours.[4][5]

Synthesis of a Trifunctional Epoxy Resin from Itaconic Acid (TEIA)

This protocol outlines the synthesis of a bio-based epoxy resin from itaconic acid.[6]

Materials:

  • Itaconic acid

  • m-chloroperoxybenzoic acid (oxidizing agent)

  • methylhexahydropthalic anhydride (curing agent)

  • 2-methyl imidazole (catalyst)

  • Dichloromethane (DCM)

Procedure:

  • Perform allylation of itaconic acid to form diallyl itaconate.[6]

  • Conduct epoxidation of the allylic C=C bond of diallyl itaconate using m-chloroperoxybenzoic acid.[6]

  • Cure the resulting product with methylhexahydropthalic anhydride in the presence of 2-methyl imidazole.[6]

  • Remove the dichloromethane (DCM) solvent to obtain the final trifunctional epoxy resin from itaconic acid (TEIA). The reported yield is 85%.[6]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized resins and to ensure that no undesired side reactions have occurred.[4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is employed to verify the presence of characteristic functional groups and confirm the structure of the synthesized resins.[6]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the cured polymers.[4]

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the cured resins.[10]

  • Mechanical Testing: Tensile and flexural tests are conducted using a universal testing machine according to ISO standards to determine properties such as Young's modulus, tensile strength, and elongation at break.[4][5]

Visualizations

The following diagrams illustrate the synthesis pathway, experimental workflow, and a comparison of itaconic and acrylic acid.

ItaconicAcid Itaconic Acid ReactionVessel Reaction Vessel (150°C, N2 flux) ItaconicAcid->ReactionVessel DAD Diamidodiol (DAD) DAD->ReactionVessel VanillicAcid Vanillic Acid VanillicAcid->ReactionVessel Polycondensation Thermal Polycondensation (10h @ 1 atm, 20h @ 0.025 atm) ReactionVessel->Polycondensation Homogeneous Melt PEA Poly(ester amide) (PEA) Resin Polycondensation->PEA

Caption: Synthesis pathway of Itaconic Acid-based Poly(ester amide) resin.

cluster_synthesis Synthesis cluster_purification Purification & Formulation cluster_characterization Characterization Reactants Reactants (Itaconic Acid, Diols, etc.) Polymerization Polymerization (e.g., Polycondensation) Reactants->Polymerization Resin Crude Resin Polymerization->Resin Purification Purification Resin->Purification Formulation Formulation (with additives) Purification->Formulation FinalResin Final Resin Formulation->FinalResin NMR NMR FinalResin->NMR FTIR FTIR FinalResin->FTIR DSC DSC FinalResin->DSC TGA TGA FinalResin->TGA Mechanical Mechanical Testing FinalResin->Mechanical

Caption: Experimental workflow for resin synthesis and characterization.

Itaconic_Acid Itaconic Acid Origin Origin Itaconic_Acid->Origin Functionality Functionality Itaconic_Acid->Functionality Sustainability Sustainability Itaconic_Acid->Sustainability Reactivity Reactivity Itaconic_Acid->Reactivity Acrylic_Acid Acrylic Acid Acrylic_Acid->Origin Acrylic_Acid->Functionality Acrylic_Acid->Sustainability Acrylic_Acid->Reactivity Comparison Key Comparison Points Bio Bio-based (Fermentation) Origin->Bio Petro Petroleum-based Origin->Petro Tri Trifunctional (2 COOH, 1 C=C) Functionality->Tri Mono Monofunctional (1 COOH, 1 C=C) Functionality->Mono High High (Renewable, Biodegradable potential) Sustainability->High Low Low (Non-renewable) Sustainability->Low Lower Generally Lower (than acrylic acid) Reactivity->Lower Higher Higher Reactivity->Higher

Caption: Comparison of Itaconic Acid and Acrylic Acid features.

References

"comparative analysis of itaconate isomers' biological activity"

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Itaconate Isomers' Biological Activity

A detailed guide for researchers on the distinct immunomodulatory roles of itaconate, mesaconate, and citraconate, supported by experimental data and protocols.

Itaconic acid, a dicarboxylic acid produced during the Krebs cycle, and its isomers, mesaconic acid and citraconic acid, are emerging as critical regulators of immune and metabolic pathways. While structurally similar, these molecules exhibit distinct biological activities, offering a nuanced landscape for therapeutic development. This guide provides a comparative analysis of their effects on key biological processes, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activities

Recent studies have elucidated the differential effects of itaconate, mesaconate, and citraconate on inflammation, metabolism, and signaling pathways.[1][2][3] While all three isomers demonstrate immunomodulatory properties, they diverge significantly in their mechanisms of action and potency.[1][2]

FeatureItaconateMesaconateCitraconate
Succinate Dehydrogenase (SDH) Inhibition Strongest inhibitor, leading to succinate accumulation.[2][4]Weak to no inhibition.[5][6]No significant inhibition.[2]
ACOD1 (IRG1) Inhibition Product of ACOD1.[1]Not an inhibitor.[2]Competitive inhibitor of ACOD1 catalysis.[2][3]
Nrf2 Activation Weak activator in its natural form; derivatives are potent activators.[1][7]Does not activate Nrf2.[6]Strongest Nrf2 agonist among the isomers.[2][3][4]
Glycolysis Inhibition Suppresses glycolysis.[1]Dampens glycolytic activity similarly to itaconate.[5][6]Reduces lactate levels, consistent with glycolysis inhibition.[4]
TCA Cycle & Respiration Represses TCA cycle activity and cellular respiration.[5][6]Minimal impact on TCA cycle and respiration.[5][6][8]Less effective than itaconate at inhibiting the TCA cycle.[1]
Anti-inflammatory Cytokine Modulation Reduces IL-6 and IL-12; increases CXCL10.[1][6]Reduces IL-6 and IL-12; increases CXCL10.[6]Reduces IL-6 and TNFα mRNA.[2]
Antiviral Response Reduces influenza A virus replication and interferon signaling.[1][2]Reduces influenza A virus replication.[1]Reduces influenza A virus replication and interferon signaling.[2][3]

Visualizing the Mechanisms

To better understand the functional relationships and experimental approaches, the following diagrams illustrate key pathways and workflows.

Metabolic Positioning of Itaconate Isomers

The production of itaconate is a key feature of activated macrophages, branching directly from the TCA cycle.[1] Mesaconate is synthesized from itaconate, while citraconate's origin is thought to be independent.[2][5]

cluster_TCA TCA Cycle cluster_Isomers Itaconate & Isomers cis-Aconitate cis-Aconitate Succinate Succinate cis-Aconitate->Succinate ... ACOD1 ACOD1/IRG1 cis-Aconitate->ACOD1 Fumarate Fumarate Succinate->Fumarate SDH Itaconate Itaconate Itaconate->Succinate Inhibits SDH Mesaconate Mesaconate Itaconate->Mesaconate Isomerase Citraconate Citraconate Citraconate->ACOD1 Inhibits ACOD1->Itaconate

Caption: Metabolic relationship between TCA cycle intermediates and itaconate isomers.

Comparative Signaling via Nrf2 Pathway

Itaconate derivatives and citraconate are electrophiles that can alkylate cysteine residues on KEAP1, the negative regulator of Nrf2.[2][7] This modification leads to the activation of the Nrf2 antioxidant response.

cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus KEAP1 KEAP1 Nrf2_cyto Nrf2 KEAP1->Nrf2_cyto Binds & Inhibits Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element Nrf2_nuc->ARE Binds Itaconate Itaconate (Derivatives) Itaconate->KEAP1 Alkylates Cys Citraconate Citraconate (Strongest) Citraconate->KEAP1 Alkylates Cys Mesaconate Mesaconate (No Effect)

Caption: Differential activation of the Nrf2 pathway by itaconate isomers.

General Experimental Workflow

This diagram outlines a typical workflow for comparing the anti-inflammatory effects of itaconate isomers in vitro.

A 1. Cell Culture (e.g., Macrophages) B 2. Pre-treatment - Vehicle (Control) - Itaconate - Mesaconate - Citraconate A->B C 3. Inflammatory Stimulus (e.g., LPS) B->C D 4. Incubation (e.g., 6-24 hours) C->D E 5. Sample Collection D->E F 6. Downstream Analysis E->F G Cytokine Measurement (ELISA) F->G H Gene Expression (qPCR) F->H I Metabolite Analysis (LC-MS/MS) F->I J Protein Analysis (Western Blot) F->J

Caption: Standard workflow for in vitro comparison of itaconate isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following protocols are generalized from common practices in the field.[9][10]

Protocol 1: In Vitro Macrophage Stimulation

This protocol describes a general procedure for treating macrophages (e.g., bone marrow-derived macrophages (BMDMs) or RAW264.7 cells) with itaconate isomers followed by stimulation with lipopolysaccharide (LPS) to assess anti-inflammatory effects.

Materials:

  • Macrophage cell line or primary BMDMs.

  • Complete culture medium (e.g., DMEM, 10% FBS, 1% Penicillin-Streptomycin).

  • Itaconate, Mesaconate, Citraconate stock solutions (e.g., 100 mM in sterile PBS, pH adjusted to 7.4).

  • Lipopolysaccharide (LPS) from E. coli.

  • Phosphate-Buffered Saline (PBS).

  • Reagents for downstream analysis (ELISA kits, RNA extraction kits, etc.).

Procedure:

  • Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 5 x 10^5 cells/well in a 12-well plate) and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[10]

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing the desired concentrations of itaconate, mesaconate, or citraconate. A vehicle control (medium with PBS) must be included. Incubate for 2-4 hours.[9][11]

  • Stimulation: After pre-treatment, add LPS directly to the wells to a final concentration of 100 ng/mL.[9]

  • Incubation: Incubate the cells for a period appropriate for the desired analysis (e.g., 6 hours for gene expression analysis, 24 hours for cytokine protein measurement).[9]

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for analysis of secreted cytokines (e.g., IL-6, TNF-α) by ELISA.[9]

    • Cell Lysate: Wash the cells with cold PBS and lyse them for RNA extraction (for qPCR analysis) or protein extraction (for Western blot analysis).[9]

Protocol 2: Succinate Dehydrogenase (SDH) Activity Assay

This protocol outlines a method to compare the inhibitory effects of the isomers on SDH activity, often performed using isolated mitochondria.

Materials:

  • Isolated mitochondria (e.g., from bovine heart or cultured cells).

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2).

  • Succinate (substrate).

  • Itaconate, Mesaconate, Citraconate, and Malonate (positive control inhibitor).

  • DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.

  • Phenazine methosulfate (PMS).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing assay buffer, PMS, and DCPIP.

  • Inhibitor Addition: Add varying concentrations of itaconate, mesaconate, citraconate, or malonate to the respective wells. Include a no-inhibitor control.

  • Mitochondria Addition: Add a consistent amount of isolated mitochondria to each well and incubate for a few minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding succinate to all wells.

  • Kinetic Measurement: Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to SDH activity.[12]

  • Data Analysis: Calculate the rate of reaction for each condition. Determine the IC50 for each isomer by plotting the percentage of inhibition against the inhibitor concentration.[12]

References

Safety Operating Guide

Proper Disposal of Sodium Itaconate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of sodium itaconate is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many laboratory chemicals, direct disposal into the regular trash or down the sewer system is prohibited.[1][2] This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating the disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies that it can cause serious eye irritation.[3] Therefore, wearing protective gloves, clothing, and eye/face protection is mandatory.[3] Ensure that all handling of this compound, including preparation for disposal, is conducted in a well-ventilated area, preferably a fume hood, to minimize the risk of inhaling any dust particles.[3]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program or equivalent hazardous waste management service.[1][4][5]

  • Waste Identification and Collection : Treat all this compound waste, including unused product, contaminated materials, and spill cleanup debris, as hazardous chemical waste.[1] Collect solid this compound waste in a clearly labeled, sealed container.[3] For spills, sweep or shovel the solid material into an appropriate container for disposal.[3]

  • Container Labeling : The waste container must be accurately and clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any known hazards (e.g., "Eye Irritant")

    • The accumulation start date (the date the first particle of waste was placed in the container)

    • The name of the principal investigator or laboratory contact

  • Storage in a Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5][6] This area must be at or near the point of generation and under the control of laboratory personnel.[2] Ensure that the container is kept closed except when adding waste.[1][4][5] It is critical to store this compound waste away from incompatible materials, such as oxidizing agents and peroxides.[3]

  • Arrange for Pickup : Once the waste container is full or is approaching the designated storage time limit (often up to one year, but institutional policies may vary), contact your institution's EHS department to schedule a pickup for disposal.[5][6] Complete any required waste disposal forms accurately.[4]

  • Empty Container Disposal : An empty container that previously held this compound should have its label defaced or removed.[1] Unless it contained an acutely hazardous waste (which this compound is not listed as), the container can typically be disposed of as regular trash after ensuring all residues have been removed.[1]

Quantitative Data and Material Properties

While specific quantitative disposal limits for this compound are not broadly published and are often determined by local regulations and disposal facility capabilities, the following table summarizes key properties and handling information.

ParameterValue/InformationSource
Physical State Solid[3]
Primary Hazard Causes serious eye irritation[3]
Incompatible Materials Oxidizing agents, Peroxides[3]
Recommended PPE Protective gloves, protective clothing, eye protection, face protection[3]
Spill Cleanup Sweep or shovel spills into an appropriate container for disposal[3]
Disposal Method Dispose of solid materials or residues at a licensed site in accordance with local/national regulations[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

start Start: Generate this compound Waste wear_ppe Wear Appropriate PPE (Gloves, Eye Protection) start->wear_ppe collect_waste Collect Solid Waste in a Compatible Container wear_ppe->collect_waste label_container Label Container as 'Hazardous Waste - this compound' collect_waste->label_container store_in_saa Store Sealed Container in Designated Satellite Accumulation Area label_container->store_in_saa check_incompatible Ensure Segregation from Incompatible Materials (Oxidizers) store_in_saa->check_incompatible request_pickup Container Full or Time Limit Reached? Request EHS Pickup check_incompatible->request_pickup ehs_disposal EHS Collects for Licensed Disposal request_pickup->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Sodium Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of sodium itaconate in a laboratory setting, ensuring the protection of researchers and the integrity of their work.

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety protocols is paramount. This document outlines the essential personal protective equipment (PPE) and procedures for safely handling this compound, a compound that, while valuable in research, presents hazards that require careful management.

Hazard Analysis and Risk Assessment

This compound is classified as a substance that causes serious eye irritation.[1] It may also lead to skin and respiratory tract irritation upon contact or inhalation of its dust.[1] Therefore, a thorough risk assessment is necessary before commencing any work. This involves evaluating the quantity of the substance being handled, the potential for dust generation, and the adequacy of existing ventilation.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection.

Protection Type Personal Protective Equipment (PPE) Specification and Use
Eye and Face Protection Safety glasses with side-shields or gogglesShould conform to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for operations with a high risk of splashing or dust generation.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)Gloves must be inspected before use and disposed of properly after handling the chemical.
Laboratory coat or protective clothingTo prevent skin contact.[1]
Respiratory Protection NIOSH-certified dust and mist respiratorRecommended in situations where dust inhalation may occur. The choice of respirator should be based on the potential exposure level.[1]

Procedural Guidance for Safe Handling

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring safety.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably with a local exhaust ventilation system.[1]

  • Verify that an emergency eye wash station and safety shower are readily accessible.[1]

  • Assemble all necessary PPE and inspect it for any damage.

2. Handling:

  • Don the appropriate PPE as outlined in the table above.

  • Handle this compound in a designated area, away from incompatible materials such as oxidizing agents and peroxides.[1]

  • Minimize the creation of dust.

  • Avoid direct contact with the skin, eyes, and clothing.

3. Post-Handling:

  • After handling, wash hands and any exposed skin thoroughly with mild soap and water.[1]

  • Carefully remove and dispose of single-use PPE. Reusable PPE should be decontaminated according to the manufacturer's instructions.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1]

Spill Management and Waste Disposal

In the event of a spill, the area should be evacuated of unnecessary personnel.[1] The cleanup crew must be equipped with the proper PPE.

Spill Cleanup:

  • Prevent the spilled material from entering sewers or public waters.[1]

  • Carefully sweep or shovel the solid material into a suitable, labeled container for disposal.[1]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as solid waste at a licensed facility.[1]

  • All disposal activities must comply with local and national regulations.[1]

  • Avoid releasing the chemical into the environment.[1]

Below is a logical workflow for the safe handling of this compound.

Workflow for Safe Handling of this compound A 1. Preparation - Assess Risks - Check Ventilation - Inspect PPE B 2. Don PPE - Gloves - Eye Protection - Lab Coat - Respirator (if needed) A->B C 3. Handling - Minimize Dust - Avoid Contact - Use in Designated Area B->C D 4. Post-Handling - Doff PPE Correctly - Wash Hands Thoroughly C->D F Spill Occurs C->F Potential Hazard E 5. Storage & Disposal - Store in Sealed Container - Dispose of Waste Properly D->E G Spill Response - Evacuate Area - Don Full PPE - Contain & Clean Up F->G G->E After Cleanup

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.